malachite green isothiocyanate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKCKDPHMNGHC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-82-8 | |
| Record name | Malachite green isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Unveiling the Chemistry of Malachite Green Isothiocyanate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of malachite green isothiocyanate (MGITC) for researchers, scientists, and professionals in drug development. MGITC is a valuable amine-reactive probe and photosensitizer with significant utility in biological research, particularly in the targeted inactivation of proteins.
Core Chemical Properties
This compound is a derivative of the triphenylmethane dye, malachite green. The introduction of the isothiocyanate (-N=C=S) group allows for its covalent conjugation to primary amines on biomolecules such as proteins and antibodies. This transforms a non-functional antibody into a tool for targeted cell inactivation.
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄ClN₃O₄S | [1] |
| Molecular Weight | 485.98 g/mol | [2] |
| IUPAC Name | [4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate | [1] |
| CAS Number | 147492-82-8 | [2] |
| Excitation Wavelength (λ_exc) | ~628-630 nm | [2][3] |
| Emission Wavelength (λ_em) | None (non-fluorescent) | [2][4] |
| Molar Absorptivity (ε) | 150,000 M⁻¹cm⁻¹ at 620 nm | [2] |
| Solubility | Soluble in DMSO, DMF, and acetonitrile | [2] |
| Appearance | Green crystalline powder | [5] |
Reaction Mechanism and Experimental Protocols
The primary utility of this compound lies in its ability to covalently bind to primary amine groups, such as the lysine residues on proteins. This reaction proceeds via the formation of a stable thiourea linkage.
Figure 1: Reaction of MGITC with a primary amine to form a stable thiourea conjugate.
Detailed Protocol for Protein Labeling with this compound
This protocol outlines the steps for conjugating MGITC to a protein, such as an antibody.
Materials:
-
This compound (MGITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS)
-
0.5 M Sodium Bicarbonate buffer (pH 9.8)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare a Stock Solution of MGITC: Dissolve MGITC in anhydrous DMSO to a final concentration of 20 mg/mL.[2] This solution should be prepared fresh and protected from light.
-
Prepare the Protein Solution: Dissolve the protein in 0.5 M sodium bicarbonate buffer (pH 9.8) to a concentration of 5-10 mg/mL.[2]
-
Conjugation Reaction:
-
Incubation: Incubate the reaction mixture on ice for 4 hours, protected from light.[2]
-
Purification of the Conjugate:
-
Determination of the Degree of Labeling:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and 620 nm (for MGITC concentration).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm.
-
Calculate the concentration of bound MGITC using a molar absorptivity of 150,000 M⁻¹cm⁻¹ at 620 nm.[2]
-
The molar ratio of dye to protein can then be determined. An optimal ratio for applications like CALI is typically 6-10 dyes per antibody.[2]
-
Storage:
Store the purified MGITC-protein conjugate at -20°C, protected from light.[6]
Application in Chromophore-Assisted Laser Inactivation (CALI)
A primary application of this compound is in Chromophore-Assisted Laser Inactivation (CALI), a technique used to inactivate specific proteins with high spatial and temporal resolution.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]
- 4. omlc.org [omlc.org]
- 5. Chromophore-assisted laser inactivation in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extinction Coefficient [Malachite green] | AAT Bioquest [aatbio.com]
Unveiling the Action of Malachite Green Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite Green Isothiocyanate (MGITC) is a derivative of the triphenylmethane dye, malachite green. While the parent compound is known for its use as a dye and an antimicrobial agent, MGITC has carved a niche in biomedical research primarily as a potent tool for chromophore-assisted laser inactivation (CALI) of specific biomolecules. This guide provides an in-depth exploration of the core mechanism of action of MGITC, focusing on its application in CALI, and also touches upon the known biological effects of its constituent chemical moieties.
The primary mechanism of action of this compound is not that of a traditional therapeutic agent with a specific signaling pathway it modulates. Instead, its power lies in its ability to be precisely targeted and activated by light to induce localized molecular destruction. This technique, known as Chromophore-Assisted Laser Inactivation (CALI), allows for the functional knockout of proteins with high spatial and temporal resolution, providing invaluable insights into cellular processes.[1][2][3][4]
Core Mechanism of Action: Chromophore-Assisted Laser Inactivation (CALI)
The principal application and thus the most well-characterized "mechanism of action" of MGITC is its role as a photosensitizer in CALI.[1][2][3] In this context, MGITC acts as a catalyst that, upon excitation by a specific wavelength of light, generates highly reactive oxygen species (ROS) that damage adjacent molecules.[2][4]
The process can be broken down into the following key steps:
-
Targeting: The isothiocyanate group of MGITC is amine-reactive, allowing for its covalent conjugation to a targeting molecule, most commonly a non-function-blocking antibody specific to the protein of interest.[1][2][3] This antibody then delivers the MGITC to the desired subcellular location.
-
Photoexcitation: The targeted area is irradiated with a high-intensity laser, typically at a wavelength around 630 nm, which corresponds to the absorption maximum of malachite green.[1][5][6]
-
Reactive Oxygen Species (ROS) Generation: Upon absorbing the laser energy, the malachite green moiety of MGITC becomes excited and generates highly reactive and short-lived hydroxyl radicals.[1]
-
Localized Inactivation: Due to their extremely short lifespan (nanoseconds), these hydroxyl radicals diffuse only a very short distance (estimated to be within a 15 Å radius) from the site of generation.[7] This ensures that their destructive effects are confined to the immediate vicinity of the MGITC-labeled antibody, leading to the specific inactivation of the target protein and any closely associated molecules.[1][2][8]
This targeted and light-inducible mechanism provides a powerful tool for studying the function of specific proteins in living cells with a level of precision that is difficult to achieve with genetic knockout or knockdown techniques.[2][3]
Signaling Pathway Diagram: Chromophore-Assisted Laser Inactivation (CALI)
Caption: Workflow of Chromophore-Assisted Laser Inactivation using MGITC.
Biological Effects of Constituent Moieties
While the primary documented role of MGITC is as a photosensitizer, it is important to consider the known biological activities of its two main components: malachite green and the isothiocyanate group.
Malachite Green
The malachite green cation is a well-known cytotoxic and genotoxic agent.[9][10] Studies on malachite green (not the isothiocyanate derivative) have demonstrated the following effects:
-
Cytotoxicity: Malachite green exhibits dose-dependent cytotoxicity in various mammalian cell lines.[10][11] At higher concentrations, it can induce necrosis, while lower concentrations may lead to apoptosis.[10]
-
Oxidative Stress: Treatment of cells with malachite green has been shown to induce the mono-oxygenase system and lipid peroxidation, indicating the formation of reactive free radicals even in the absence of photoactivation.[9]
-
Genotoxicity: Malachite green has been shown to have a genotoxic profile, increasing the rates of micronuclei, nucleoplasmic bridges, nuclear buds, and DNA fragmentation.[10]
Isothiocyanates
Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables, known for their chemopreventive and anticancer properties.[12][13] Their general mechanism of action involves:
-
Reaction with Thiols: The isothiocyanate group (–N=C=S) is highly reactive towards sulfhydryl groups of cysteine residues in proteins and glutathione.[14] This can lead to the modulation of protein function and depletion of cellular glutathione.
-
Induction of Apoptosis: Many isothiocyanates have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspase cascades.
-
Modulation of Signaling Pathways: Isothiocyanates can influence a wide range of cellular signaling pathways involved in inflammation, cell cycle control, and carcinogen metabolism.[12]
The conjugation of the bulky malachite green structure to the isothiocyanate group in MGITC likely modifies the typical reactivity and biological activity of a simpler isothiocyanate. However, the potential for MGITC to interact with cellular thiols and exert some level of intrinsic cytotoxicity, independent of its photosensitizing role, cannot be entirely ruled out, though it remains uninvestigated in the scientific literature.
Quantitative Data
Table 1: Cytotoxicity of Malachite Green (MG) in Mammalian Cell Lines
| Cell Line | Assay | Exposure Time | EC50 (µM) | Reference |
| Rat FaO | MTT | 24 h | ~5 | [15] |
| Rat FaO | NRU | 24 h | ~2 | [15] |
| Rat FaO | LDH | 24 h | ~4.1 | [15] |
| Rat L6 | MTT | 24 h | ~10 | [15] |
| Rat L6 | NRU | 24 h | ~10 | [15] |
| Rat L6 | LDH | 24 h | ~30 | [15] |
EC50: Half-maximal effective concentration. Assays: MTT (mitochondrial activity), NRU (lysosomal activity), LDH (membrane integrity).
Experimental Protocols
Protocol for Chromophore-Assisted Laser Inactivation (CALI)
The following is a generalized protocol for performing CALI using MGITC-conjugated antibodies. Specific parameters will need to be optimized for the particular cell type and target protein.
-
Conjugation of MGITC to Antibody:
-
Dissolve MGITC in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Prepare the antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Add the MGITC stock solution to the antibody solution and incubate in the dark at room temperature to allow for conjugation.
-
Remove unconjugated MGITC by dialysis or gel filtration.
-
-
Introduction of MGITC-Antibody Conjugate into Cells:
-
For intracellular targets, microinject the conjugated antibody into the cytoplasm of the target cells.
-
For cell surface targets, incubate the cells with the conjugated antibody in the culture medium.
-
-
Laser Irradiation:
-
Identify the cells containing the MGITC-antibody conjugate using microscopy.
-
Irradiate the specific subcellular region of interest with a focused laser beam at the appropriate wavelength (e.g., 630 nm). The laser power and pulse duration will need to be carefully optimized to ensure specific inactivation without causing non-specific cellular damage.
-
-
Functional Analysis:
-
Following laser irradiation, assess the functional consequences of target protein inactivation using appropriate cellular or biochemical assays.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for CALI.
Conclusion
This compound is a specialized molecular tool whose primary mechanism of action is as a photosensitizer in Chromophore-Assisted Laser Inactivation. Its ability to be targeted to specific proteins and activated by light to generate localized damage makes it an invaluable asset for dissecting complex biological processes. While the constituent parts of MGITC, malachite green and isothiocyanate, possess their own distinct biological activities, including cytotoxicity and reactivity with cellular thiols, the intrinsic biological effects of the intact MGITC molecule remain an area for future investigation. For researchers in cell biology and related fields, understanding the principles of CALI is key to leveraging the full potential of this powerful technology.
References
- 1. Laser-mediated, site-specific inactivation of RNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The cytotoxic properties of malachite green are associated with the increased demethylase, aryl hydrocarbon hydroxylase and lipid peroxidation in primary cultures of Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Application Properties of Malachite Green Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is a derivative of the triphenylmethane dye, malachite green. The isothiocyanate group (-N=C=S) allows for covalent labeling of primary and secondary amines in biomolecules such as proteins and nucleic acids, forming a stable thiourea linkage. While the parent compound, malachite green, is known for its intense color, MGITC is primarily utilized as a non-fluorescent photosensitizer and an amine-reactive probe. Its strong absorption in the red region of the visible spectrum makes it a valuable tool for various biological applications, most notably for Chromophore-Assisted Laser Inactivation (CALI) and as a probe in Surface-Enhanced Raman Spectroscopy (SERS). This guide provides a detailed overview of the spectroscopic properties of MGITC, experimental protocols for its use, and a description of its key applications.
Spectroscopic Properties
This compound is characterized by a strong absorption band in the 620-630 nm range. It is generally considered a non-fluorescent compound, with its excited state energy being dissipated primarily through non-radiative pathways, a property that is exploited in its photosensitizing applications.
Quantitative Spectroscopic Data
The key spectroscopic parameters for this compound are summarized in the table below.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | ~630 nm | Not specified | [1][2] |
| 628 nm | Acetonitrile (CH3CN) | [3] | |
| 620 nm | Not specified | [3] | |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | Not specified | [3] |
| Emission Maximum (λem) | None | Acetonitrile (CH3CN) | [3] |
| Quantum Yield | Very low to negligible | In fluid solvents | [4] |
Note: The spectroscopic properties of triphenylmethane dyes like malachite green can be sensitive to the solvent environment and pH. The isothiocyanate derivative is known to hydrolyze in aqueous solutions, which can affect its spectroscopic characteristics[].
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general procedure for conjugating MGITC to proteins. The amine-reactive isothiocyanate group reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable thiourea bond.
Materials:
-
This compound (MGITC)
-
Dimethyl sulfoxide (DMSO)
-
Protein to be labeled
-
500 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.8
-
Desalting column (e.g., Sephadex G-25)
-
150 mM NaCl, 50 mM Sodium Phosphate (NaPi), pH 7.3
Procedure:
-
Prepare MGITC Stock Solution: Dissolve MGITC in DMSO to a final concentration of 20 mg/mL.[3]
-
Prepare Protein Solution: Dissolve the protein in 500 mM NaHCO₃ buffer (pH 9.8) at a suitable concentration.
-
Labeling Reaction: Add aliquots of the MGITC stock solution to the protein solution at 5-minute intervals until a reagent/protein molar ratio of 100 is reached.[3]
-
Incubation: Incubate the reaction mixture on ice for 4 hours.[3]
-
Purification: Separate the labeled protein from the free, unreacted dye by gel filtration using a desalting column equilibrated with 150 mM NaCl/50 mM NaPi, pH 7.3.[3] If a precipitate forms, centrifuge the solution to remove it before loading it onto the column.
-
Determination of Labeling Ratio:
-
Measure the absorbance of the labeled protein solution at 620 nm.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 150,000 M⁻¹cm⁻¹.[3]
-
The degree of labeling is the molar ratio of the dye to the protein.
-
Caption: Workflow for labeling proteins with this compound.
Key Applications
Chromophore-Assisted Laser Inactivation (CALI)
MGITC is a key reagent in Chromophore-Assisted Laser Inactivation (CALI), a powerful technique for the acute inactivation of specific proteins in living cells.[3]
Principle:
-
A biomolecule of interest (e.g., an antibody) is labeled with MGITC.
-
The labeled biomolecule is introduced into a system where it binds to its target protein.
-
The sample is irradiated with a pulsed laser at a wavelength corresponding to the absorption maximum of MGITC (~620 nm).[3]
-
The photoactivated MGITC generates highly reactive, short-lived hydroxyl radicals.[3]
-
Due to their short lifetime (10⁻⁹ to 10⁻¹² s), these radicals only damage molecules within a very close proximity (approximately 15 Å) of the dye.[3] This ensures that only the target protein is inactivated, providing high spatial and temporal resolution.
Caption: Principle of Chromophore-Assisted Laser Inactivation (CALI) using MGITC.
Surface-Enhanced Raman Spectroscopy (SERS)
MGITC is also utilized as a probe molecule in Surface-Enhanced Raman Spectroscopy (SERS). SERS is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces. The characteristic Raman spectrum of MGITC provides a fingerprint that allows for its detection at very low concentrations.[6][7] This application is particularly useful for developing sensitive biosensors and for studying molecular interactions at surfaces.
Safety and Handling
Malachite green and its derivatives should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on handling, storage, and disposal. As a general precaution, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when working with this compound. Store in a freezer (-5 to -30°C) and protect from light.[1][8]
References
- 1. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]
- 3. interchim.fr [interchim.fr]
- 4. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
A Technical Guide to the Spectral Properties and Applications of Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the absorbance and emission spectral properties of Malachite Green Isothiocyanate (MGITC). It includes key quantitative data, detailed experimental protocols, and visualizations of its application in common research workflows. MGITC is an amine-reactive derivative of the triphenylmethane dye, malachite green. While the parent dye is known for its use as a colorant and in analytical chemistry, the isothiocyanate derivative is primarily utilized as a potent, long-wavelength photosensitizer for targeted applications in cell biology.
Core Spectroscopic Properties
This compound is characterized by a strong absorption band in the red region of the visible spectrum. A defining feature of MGITC in fluid solvents is its characteristically low to non-existent fluorescence, as it efficiently dissipates absorbed energy through non-radiative pathways.[1] This property makes it an ideal chromophore for applications requiring targeted energy transfer without the interference of fluorescence emission.
However, it is important to note that under specific conditions, such as aggregation, the parent compound malachite green has been shown to exhibit aggregation-induced emission (AIE) properties with fluorescence in the near-infrared (NIR) range.[2]
Data Presentation: Spectroscopic Parameters
The following table summarizes the key quantitative spectral data for this compound.
| Parameter | Value | Solvent/Condition | Reference |
| Absorption Maximum (λmax) | ~620 nm | Not specified | [3] |
| 628 nm | Acetonitrile (CH₃CN) | [3] | |
| ~630 nm | Not specified | [4][5][6] | |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | Aqueous Buffer | [3] |
| Emission Maximum (λem) | None | Acetonitrile (CH₃CN) | [3] |
| Common Application | Non-fluorescent Photosensitizer | Aqueous Buffer | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of MGITC in research. The following sections provide protocols for spectroscopic analysis and protein conjugation.
Protocol 1: Measurement of Absorbance Spectrum
This protocol outlines the procedure for determining the absorbance characteristics of a substance, adapted from standard spectrophotometric methods used for malachite green.[1]
-
Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN).
-
Working Solution : Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.3) to a final concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrumentation Setup :
-
Use a dual-beam UV-Visible spectrophotometer (e.g., a Cary 3).
-
Set the spectral bandwidth to 1.0 nm.
-
Set the data collection interval to 0.25 nm.
-
Use a scan rate of approximately 100-120 nm/min.
-
-
Measurement :
-
Blank the spectrophotometer using the experimental buffer.
-
Acquire the absorption spectrum of the MGITC working solution over a wavelength range of approximately 400 nm to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calculation of Molar Extinction Coefficient : Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance (A) at λmax, the known concentration (c), and the path length of the cuvette (l, typically 1 cm).
Protocol 2: Covalent Labeling of Proteins
This protocol details the conjugation of MGITC to primary amines (e.g., lysine residues) on a target protein.[3]
-
Protein Preparation : Dissolve the protein to be labeled in a carbonate-bicarbonate buffer (e.g., 500 mM NaHCO₃, pH 9.8) at a concentration of 1-10 mg/mL. The alkaline pH is essential for ensuring the deprotonation of amine groups, making them available for reaction.
-
MGITC Stock Solution : Prepare a concentrated stock solution of MGITC (e.g., 20 mg/mL) in anhydrous DMSO.
-
Conjugation Reaction :
-
While gently stirring the protein solution on ice, add small aliquots of the MGITC stock solution at 5-minute intervals.
-
Continue the additions until a final reagent-to-protein molar ratio of approximately 100:1 is achieved.
-
Incubate the reaction mixture on ice for 4 hours to allow the conjugation to proceed.
-
-
Purification :
-
Separate the MGITC-labeled protein from the unreacted, free dye using gel filtration chromatography (e.g., a desalting column).
-
Equilibrate the column and elute the protein into a suitable storage buffer (e.g., 150 mM NaCl, 50 mM NaPi, pH 7.3).
-
If any precipitate forms during the reaction, centrifuge the mixture to pellet the precipitate before loading it onto the column.
-
-
Determination of Labeling Ratio :
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at ~620 nm (for MGITC concentration).
-
Calculate the protein concentration using its specific molar extinction coefficient at 280 nm.
-
Calculate the dye concentration using the molar extinction coefficient of MGITC (150,000 M⁻¹cm⁻¹ at ~620 nm).[3]
-
The ratio of the dye concentration to the protein concentration gives the degree of labeling.
-
Applications and Workflows
The unique spectral properties of MGITC make it a valuable tool for specific advanced applications, most notably Chromophore-Assisted Laser Inactivation (CALI).
Chromophore-Assisted Laser Inactivation (CALI)
CALI is a powerful technique used to inactivate a specific protein with high spatial and temporal resolution within a living cell.[3] The process leverages the photosensitizing nature of MGITC. When conjugated to an antibody that targets a specific protein, MGITC can be locally activated by laser irradiation at its absorbance maximum (~620 nm). This activation generates highly reactive hydroxyl radicals in the immediate vicinity of the dye. Due to their extremely short lifetimes, these radicals only damage molecules within a few angstroms, leading to the selective inactivation of the target protein without affecting neighboring molecules.[3]
References
- 1. omlc.org [omlc.org]
- 2. Malachite green: a long-buried water-soluble AIEgen with near-infrared fluorescence for living cell nucleus staining - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]
Unveiling the Photophysical Properties of Malachite Green Isothiocyanate: A Technical Guide to its Low Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is a triarylmethane dye predominantly recognized for its potent photosensitizing capabilities rather than its fluorescence.[1] As an amine-reactive derivative, MGITC is extensively used to label proteins and other biomolecules for applications such as Chromophore-Assisted Laser Inactivation (CALI), a technique that allows for the acute and localized inactivation of specific proteins within a cellular environment.[2] This technical guide provides an in-depth exploration of the fluorescence quantum yield of malachite green and its derivatives, details the experimental protocols for its measurement, and illustrates its application in studying cellular signaling pathways.
Core Concept: Understanding the Low Quantum Yield of this compound
The fluorescence quantum yield (Φ) of a substance is a measure of the efficiency of photon emission through fluorescence after the absorption of a photon. Malachite green and its derivatives are characterized by an exceptionally low quantum yield in low-viscosity solvents like water.[3] This is primarily due to efficient non-radiative decay pathways. Upon excitation, the molecule can dissipate the absorbed energy through internal conversion, primarily via torsional motion of its phenyl rings.[4] This rapid relaxation to the ground state without the emission of a photon is the dominant process in fluid environments.
However, the quantum yield of malachite green is highly sensitive to its local environment. When the rotation of the aryl rings is sterically hindered, for instance, in viscous solvents or when bound to a biological macromolecule like a protein, the non-radiative decay pathways are suppressed, leading to a significant enhancement in fluorescence.[4]
Data Presentation: Photophysical Properties of Malachite Green and Derivatives
| Parameter | Value | Solvent/Conditions | Reference |
| Malachite Green Chloride | |||
| Absorption Maximum (λmax) | 621 nm | Water | [3] |
| Molar Extinction Coefficient (ε) at λmax | 105,000 M-1cm-1 | Water | [4] |
| Fluorescence Quantum Yield (Φf) | 7.9 x 10-5 | Aqueous solution | [3] |
| This compound (MGITC) | |||
| Excitation Wavelength (λexc) | ~630 nm | General | [1][5] |
| Emission | Generally considered non-fluorescent in aqueous solution | [1][5] |
Experimental Protocols
Measurement of Low Fluorescence Quantum Yield (Comparative Method)
Given the typically low quantum yield of malachite green derivatives, the comparative method is a robust approach for its determination. This method involves comparing the fluorescence of the sample to a standard with a known quantum yield under identical experimental conditions.
Materials and Reagents:
-
This compound (MGITC)
-
High-purity spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., a well-characterized dye)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of MGITC and the reference standard in the chosen solvent. Due to potential instability, it is recommended to prepare fresh solutions of MGITC in a suitable dry solvent like DMSO or DMF and store them at -20°C, protected from light.[6]
-
Preparation of Working Solutions: Prepare a series of dilutions for both the MGITC and the reference standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance low to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.
-
For each solution, record the fluorescence emission spectrum, ensuring to scan a wide enough wavelength range to capture the entire emission profile.
-
It is critical that all instrument settings (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the MGITC and the reference standard.
-
Determine the slope (Gradient) of the linear fit for each plot.
-
-
Quantum Yield Calculation: The quantum yield of MGITC (Φsample) is calculated using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Protocol for Conjugating this compound to Antibodies for CALI
This protocol outlines the general procedure for labeling antibodies with MGITC for use in Chromophore-Assisted Laser Inactivation experiments.[2]
Materials and Reagents:
-
Purified antibody (free of amine-containing buffers like Tris)
-
This compound (MGITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Antibody Solution: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) to ensure it is in an amine-free buffer at the optimal pH for the conjugation reaction. Adjust the antibody concentration to 1-2 mg/mL.
-
Prepare MGITC Stock Solution: Immediately before use, dissolve MGITC in anhydrous DMSO to a concentration of 5-10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the MGITC stock solution to the antibody solution while gently stirring. A typical starting molar excess of MGITC to antibody is 10-20 fold.
-
Protect the reaction mixture from light and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Separate the MGITC-conjugated antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
The first colored fraction to elute will be the labeled antibody.
-
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~630 nm (for MGITC).
Mandatory Visualizations
Signaling Pathway: Regulation of Neurite Outgrowth by CRMP2
The following diagram illustrates a simplified signaling pathway involving Collapsin Response Mediator Protein 2 (CRMP2), a protein whose function in neurite outgrowth has been investigated using malachite green-mediated CALI.[7][8] CALI can be used to inactivate CRMP2 at specific locations within the neuron, allowing researchers to dissect its localized role in microtubule dynamics.
Caption: Simplified signaling pathway of CRMP2 in regulating axon outgrowth.
Experimental Workflow: Chromophore-Assisted Laser Inactivation (CALI)
This diagram outlines the key steps involved in performing a CALI experiment using MGITC-conjugated antibodies to inactivate a target protein in a live cell.
Caption: Experimental workflow for Chromophore-Assisted Laser Inactivation (CALI).
Conclusion
This compound is a valuable tool for cell biologists and drug development professionals, primarily due to its efficacy as a photosensitizer in CALI experiments. Its characteristically low fluorescence quantum yield in aqueous environments is a key feature of its photophysical behavior, arising from efficient non-radiative decay processes. Understanding and quantifying this property, even if very low, is crucial for interpreting experimental results and designing novel applications. The protocols and workflows detailed in this guide provide a framework for the accurate characterization and effective utilization of this important chemical probe.
References
- 1. Chromophore-assisted laser inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromophore-assisted light inactivation and self-organization of microtubules and motors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Insight into the role of CRMP2 (collapsin response mediator protein 2) in T lymphocyte migration: The particular context of virus infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Malachite Green Isothiocyanate: Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is a non-fluorescent, amine-reactive photosensitizer that has garnered significant interest in biomedical research, particularly for its application in Chromophore-Assisted Laser Inactivation (CALI). This technique allows for the acute and spatially-specific inactivation of proteins, providing a powerful tool for studying protein function in complex biological systems. The isothiocyanate group enables the covalent conjugation of the malachite green chromophore to primary amines on target proteins or other biomolecules. Understanding the solubility and stability of MGITC is paramount for its effective use in experimental settings. This technical guide provides a comprehensive overview of these properties, along with detailed experimental protocols and a visualization of the CALI workflow.
Core Properties of this compound
Molecular Structure and Properties
-
Chemical Formula: C₂₄H₂₄ClN₃S (chloride salt form may vary)
-
Molecular Weight: Approximately 485.98 g/mol
-
Appearance: Green crystalline solid.
Solubility of this compound
| Solvent | This compound (MGITC) | Malachite Green (Parent Compound) |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble; a stock solution of 20 mg/mL can be prepared.[1] | Soluble |
| Dimethylformamide (DMF) | Soluble; requires pure and dry DMF for stable stock solutions.[1] | Soluble |
| Acetonitrile (CH₃CN) | Soluble.[1] | Soluble |
| Ethanol | Soluble; stock solutions are relatively stable when stored at -20°C.[1] | Soluble; 1 part in 15 parts of alcohol. |
| Methanol | Information not available | Soluble |
| Amyl Alcohol | Information not available | Soluble |
| Aqueous Solutions | ||
| Water | Sparingly soluble; used for preparing dilute solutions for SERS.[2] | 4.0 x 10⁴ mg/L at 25°C. |
| Buffers | The isothiocyanate group is susceptible to hydrolysis in aqueous buffers. | The colored form is in a pH-dependent equilibrium with a colorless carbinol form. |
Stability of this compound
The stability of MGITC is influenced by several factors, including pH, temperature, and light exposure. The isothiocyanate moiety is particularly susceptible to hydrolysis, which can impact its reactivity with target molecules.
| Condition | Stability Profile of this compound (MGITC) |
| pH | The isothiocyanate group is prone to hydrolysis, a reaction that is accelerated in aqueous basic conditions.[3] For protein labeling, a slightly basic pH (typically 8.3-9.8) is used to ensure that the target amine groups are deprotonated and reactive, but this also increases the rate of hydrolysis of the dye. For the parent malachite green, the color is pH-dependent: yellow below pH 2.0, green between pH 2.0 and 11.6, and colorless above pH 14.0. The degradation of malachite green is also pH-dependent.[4][5] |
| Temperature | For long-term storage, MGITC should be kept at -20°C to -30°C.[1][6] Stock solutions in anhydrous organic solvents should also be stored at low temperatures.[1] Elevated temperatures can accelerate the degradation of both the isothiocyanate group and the chromophore. For the related malachite pigment, significant degradation begins at temperatures above 65°C.[7] The degradation of malachite green in solution is also temperature-dependent.[8] |
| Light | MGITC is a photosensitizer and should be protected from light to prevent photobleaching and degradation.[6] The entire principle of CALI is based on the photoactivation of the malachite green chromophore by laser light to generate reactive oxygen species.[9][10] Studies on malachite green have shown that it undergoes photodegradation under UV and natural sunlight irradiation.[11][12][13][14] |
| Storage | The lyophilized powder is stable for at least one year when stored at -20°C and protected from light and moisture.[15][16] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C and used as freshly as possible, as the reactive isothiocyanate group is not stable in solution over long periods.[1][17] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol provides a general method for determining the solubility of MGITC in a specific solvent.
Materials:
-
This compound (MGITC) powder
-
Anhydrous solvent of interest (e.g., DMSO, DMF, Ethanol)
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of MGITC powder to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Incubate the suspension at a constant temperature (e.g., 25°C) with continuous stirring for 24-48 hours to ensure equilibrium is reached.[18]
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved MGITC.
-
-
Quantification of Solubilized MGITC:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of MGITC (approximately 628 nm in acetonitrile).
-
Calculate the concentration of the solubilized dye using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The molar absorptivity for MGITC is approximately 150,000 M⁻¹cm⁻¹.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a method to assess the stability of MGITC in an aqueous buffer at a specific pH by monitoring the decrease in its concentration over time.
Materials:
-
MGITC stock solution in anhydrous DMSO
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Constant temperature incubator (e.g., 37°C)
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Initiation of the Stability Study:
-
Dilute the MGITC stock solution into the pre-warmed aqueous buffer to a final concentration suitable for spectrophotometric analysis.
-
Immediately take a time-zero measurement of the absorbance at the λmax.
-
-
Time-Course Analysis:
-
Incubate the solution at a constant temperature.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the solution and measure its absorbance.
-
-
Data Analysis:
-
Plot the absorbance (or concentration) of MGITC as a function of time.
-
Determine the degradation kinetics (e.g., first-order or second-order) and calculate the half-life (t₁/₂) of MGITC under the tested conditions.
-
Visualization of Experimental Workflows
Chromophore-Assisted Laser Inactivation (CALI) Workflow
The following diagram illustrates the general workflow for using MGITC in a CALI experiment to inactivate a target protein.
Caption: Workflow for protein inactivation using MGITC-based CALI.
Logical Relationship of MGITC Stability Factors
The following diagram illustrates the key factors that influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
This compound is a valuable tool for researchers, particularly in the field of functional proteomics using CALI. Its utility is, however, dependent on a clear understanding of its solubility and stability. While quantitative data remains somewhat limited, this guide provides a consolidated overview of the best practices for handling and using MGITC. Adherence to the described storage conditions and experimental protocols will help to ensure the reliability and reproducibility of experiments involving this potent photosensitizer. Further research into the quantitative aspects of MGITC's solubility and stability in a broader range of conditions would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism [frontiersin.org]
- 6. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. The impact of temperature on malachite pigment degradation [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Photodegradation of malachite green under simulated and natural irradiation: kinetics, products, and pathways. | Semantic Scholar [semanticscholar.org]
- 13. Photodegradation of malachite green under natural sunlight irradiation: kinetic and toxicity of the transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Fluorogenic Potential of Malachite Green Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: From Non-Emissive to Highly Fluorescent Upon Covalent Bonding
Malachite green isothiocyanate (MG-ITC) is a derivative of the triarylmethane dye malachite green. In solution, malachite green and its derivatives are typically non-fluorescent. This is due to the molecule's ability to dissipate absorbed energy through non-radiative pathways, primarily via internal rotation of its phenyl rings. However, when this internal rotation is restricted, the excited state is stabilized, leading to a significant increase in fluorescence emission. This phenomenon is the cornerstone of its fluorogenic behavior.
The isothiocyanate (-N=C=S) group of MG-ITC is a reactive moiety that readily forms a stable covalent thiourea bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This covalent conjugation provides the necessary steric hindrance to restrict the internal rotation of the malachite green core, thereby "switching on" its fluorescence. This targeted, reaction-induced fluorescence makes MG-ITC a powerful tool for a variety of applications in biological research and drug development, including protein labeling and quantification.
Quantitative Photophysical Properties
The fluorogenic nature of MG-ITC is best understood by comparing its photophysical properties before and after conjugation. While specific data for MG-ITC is not extensively published, the following table summarizes the known properties of malachite green and provides estimated values for MG-ITC based on the behavior of similar fluorogenic dyes.
| Property | Unconjugated MG-ITC (Estimated) | Protein-Conjugated MG-ITC (Estimated) | Malachite Green (in water) |
| Absorption Maximum (λmax) | ~620-630 nm | ~630-640 nm | ~617 nm |
| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 at ~620 nm[] | ~150,000 M-1cm-1 at ~630 nm | 148,900 M-1cm-1 at 616.5 nm |
| Emission Maximum (λem) | Weak or negligible emission | ~650-670 nm | Very low emission |
| Quantum Yield (Φ) | < 0.01 | 0.1 - 0.3 | Extremely low |
Signaling Pathway and Mechanism of Action
The fluorogenic activation of MG-ITC is a direct consequence of its covalent reaction with a target molecule. This process does not involve a complex signaling pathway in the biological sense, but rather a direct chemical transformation that alters the photophysical properties of the dye.
References
Malachite Green Isothiocyanate as a Photosensitizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malachite green (MG), a triphenylmethane dye, has long been recognized for its potent antimicrobial and antiparasitic properties. Its derivative, malachite green isothiocyanate (MGITC), leverages these characteristics into the realm of targeted photodynamic therapy (PDT). By incorporating an amine-reactive isothiocyanate group, MGITC can be covalently conjugated to targeting moieties such as antibodies, enabling precise delivery to pathological tissues. Upon irradiation with light of an appropriate wavelength, typically in the red region of the spectrum, MGITC acts as a photosensitizer, generating cytotoxic reactive oxygen species (ROS) that induce localized cellular destruction. This technical guide provides an in-depth overview of the core photophysical properties, mechanisms of action, and experimental protocols relevant to the application of this compound as a photosensitizer in research and drug development.
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to elicit cell death.[1] The mechanism hinges on the generation of ROS, particularly singlet oxygen (¹O₂), which are highly reactive and can cause irreversible damage to cellular components, leading to apoptosis or necrosis.[2][3] The efficacy of a PDT agent is largely determined by its photophysical properties, including its absorption spectrum, molar extinction coefficient, and, most critically, its singlet oxygen quantum yield (ΦΔ).
This compound (MGITC) is a derivative of the malachite green dye, featuring a strong absorption band at approximately 620-630 nm, a region where light penetration into tissue is relatively efficient.[4][5][6] Its key feature is the isothiocyanate (-N=C=S) group, which allows for stable covalent bonding with primary amines on proteins and other biomolecules, forming a thiourea linkage.[7][8] This enables the development of targeted PDT agents that can selectively accumulate in diseased tissues, thereby minimizing off-target toxicity.
Photophysical and Chemical Properties
The utility of MGITC as a photosensitizer is defined by its interaction with light and its chemical reactivity. Key quantitative parameters are summarized in Table 1.
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₂₄ClN₃O₄S | [5] |
| Molecular Weight | 486.0 g/mol | [5] |
| Absorption Max (λmax) | ~630 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ at 620 nm | [8] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not explicitly reported in literature. | |
| Reactivity | Amine-reactive (forms thiourea bond) | [8][9] |
Table 1: Core Properties of this compound.
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of MGITC-mediated PDT is driven by a series of photochemical and biological events, as depicted in the workflow below.
Photochemical Events
The general mechanism for a Type II photosensitizer like MGITC involves the following steps upon light absorption:
-
Excitation: MGITC absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer: The triplet state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues.
-
Singlet Oxygen Generation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂), the primary cytotoxic agent in Type II PDT.[10]
References
- 1. Photodynamic therapy changes tumour immunogenicity and promotes immune-checkpoint blockade response, particularly when combined with micromechanical priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C24H24ClN3O4S | CID 25195446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers [mdpi.com]
- 9. Targeting tumor angiogenesis and metabolism with photodynamic nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Malachite Green Isothiocyanate: A Technical Guide for Amine-Reactive Labeling and Chromophore-Assisted Laser Inactivation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of malachite green isothiocyanate (MGITC), a versatile amine-reactive probe. This document details the core chemistry, experimental protocols, and key applications of MGITC, with a focus on its use in bioconjugation and Chromophore-Assisted Laser Inactivation (CALI). All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.
Core Chemistry and Properties of this compound
Malachite green is a triarylmethane dye that, in its isothiocyanate form, serves as a potent, amine-reactive probe.[1] The isothiocyanate group (-N=C=S) readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable thiourea linkage.[2] This covalent modification allows for the attachment of the malachite green chromophore to a wide range of biomolecules.
While the malachite green dye itself is traditionally used for materials like silk and leather, the isothiocyanate derivative has found significant application in biological research.[3] Notably, malachite green is a non-fluorescent photosensitizer that strongly absorbs light at long wavelengths (~630 nm).[3] This property is central to its primary application in CALI.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 485.98 g/mol | [4] |
| CAS Number | 147492-82-8 | [1] |
| Excitation Maximum (λex) | 628 nm (in CH3CN) | [4] |
| Emission Maximum (λem) | None (non-fluorescent) | [4] |
| Molar Absorptivity (ε) | 150,000 M⁻¹cm⁻¹ (for protein conjugate at 620 nm) | [4][5] |
| Chemical Reactivity | Amine-reactive (forms thiourea linkage) | [1] |
| Solubility | Soluble in DMSO, DMF, CH3CN | |
| Storage Conditions | -20°C, protected from light and moisture | [4] |
Reaction with Amines: Mechanism and Kinetics
The reaction of this compound with a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a stable thiourea bond.
The reaction is highly pH-dependent. For efficient labeling of lysine residues in proteins, a pH of 8.5 to 9.5 is optimal, as this deprotonates the ε-amino group, increasing its nucleophilicity. At lower pH values, the protonated amine is a poor nucleophile, leading to a significant decrease in reaction rate.
References
malachite green isothiocyanate molecular structure and conformers
An In-depth Technical Guide to the Molecular Structure and Conformers of Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MGITC) is a derivative of the triarylmethane dye, malachite green. While malachite green itself has a long history as a dye and antimicrobial agent, the isothiocyanate derivative has garnered significant interest in the scientific community as a powerful molecular probe. The introduction of the highly reactive isothiocyanate (-N=C=S) group allows for the covalent labeling of primary amines in biomolecules, making MGITC a valuable tool for a range of applications, including Surface-Enhanced Raman Scattering (SERS) based detection and cellular imaging.[1] This technical guide provides a detailed overview of the molecular structure, conformational dynamics, and key experimental protocols related to this compound.
Molecular Structure of this compound
The core structure of this compound is based on the triphenylmethane scaffold, characterized by a central carbon atom bonded to three aryl rings. In MGITC, two of these are 4-(dimethylamino)phenyl groups, and the third is a 4-isothiocyanatophenyl group. The molecule exists as a cation, with the positive charge delocalized across the conjugated pi-system, which is responsible for its intense green color.
The molecular formula for the this compound cation is C₂₄H₂₄N₃S⁺. It is typically supplied as a salt, for example, with a perchlorate (ClO₄⁻) counter-ion.
Quantitative Structural Data
The molecular structure of this compound has been optimized using computational methods, specifically Density Functional Theory (DFT).[1] A study by Guo et al. calculated the optimized structure and resulting bond lengths and angles.[1] However, the full text of this primary source containing the specific data tables was not accessible in the conducted literature search. The tables below are structured to present such data for when it becomes available.
Table 1: Selected Bond Lengths for this compound (Calculated)
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| C-C (ring) | C | C | Data not available |
| C-N (amine) | C | N | Data not available |
| C-C (central) | C | C | Data not available |
| N=C (iso) | N | C | Data not available |
| C=S (iso) | C | S | Data not available |
Table 2: Selected Bond Angles for this compound (Calculated)
| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Bond Angle (°) |
| Phenyl Ring Angle | C | C (central) | C | Data not available |
| N=C=S Angle | N | C | S | Data not available |
Conformational Analysis
Triarylmethane dyes like this compound are not planar molecules. Due to steric hindrance between the ortho-hydrogens of the three aryl rings, the rings are twisted out of a common plane, adopting a propeller-like conformation. The rotation of these phenyl rings around the single bonds connecting them to the central carbon atom gives rise to different conformers.
The conformational landscape of MGITC is complex, with multiple local energy minima corresponding to different arrangements of the three rings. These "propeller" conformers can be described by the dihedral angles between the planes of the aryl rings. The interconversion between these conformers is typically rapid in solution at room temperature. However, the conformational flexibility can be reduced upon binding to other molecules, such as proteins or DNA aptamers.
Table 3: Key Dihedral Angles Defining the Conformation of this compound
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| Ring 1 Twist | C | C | C (central) | C | Data not available |
| Ring 2 Twist | C | C | C (central) | C | Data not available |
| Ring 3 Twist | C | C | C (central) | C | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, beginning with the formation of a leuco (colorless) precursor, followed by oxidation to the colored dye, and finally the introduction of the isothiocyanate group. A plausible synthetic route is outlined below, based on established methods for synthesizing triarylmethane dyes and isothiocyanates.
Caption: Synthesis workflow for this compound.
Protocol:
-
Synthesis of Leuco-4-amino Malachite Green:
-
To a round-bottom flask, add 4-aminobenzaldehyde and two equivalents of N,N-dimethylaniline.
-
Add an acid catalyst, such as concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours (e.g., 4-24 hours) at a temperature of approximately 100°C.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the leuco base.
-
The crude leuco product can be purified by recrystallization.
-
-
Oxidation to 4-Amino Malachite Green:
-
Dissolve the purified leuco base in an acidic aqueous solution (e.g., HCl and acetic acid in water).
-
Slowly add an oxidizing agent, such as a paste of lead dioxide (PbO₂), with vigorous stirring.
-
Continue stirring for several hours at room temperature.
-
Filter the reaction mixture to remove the solid oxidant.
-
The resulting green solution contains the 4-amino malachite green cation.
-
-
Formation of the Isothiocyanate Group:
-
Dissolve the 4-amino malachite green in a suitable solvent (e.g., chloroform or dichloromethane) with a non-nucleophilic base like triethylamine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene (CSCl₂) in the same solvent dropwise with stirring.[2]
-
Allow the reaction to proceed for several hours at room temperature.
-
The reaction mixture is then washed with water to remove salts.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by column chromatography.
-
Protocol for Labeling Proteins with this compound
MGITC is an amine-reactive probe that covalently links to primary amines (e.g., the epsilon-amino group of lysine residues) on proteins to form a stable thiourea linkage.
Caption: Covalent labeling of a protein with MGITC.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prepare the protein to be labeled in an amine-free buffer at a pH of 8.5-9.0 (e.g., 0.1 M sodium carbonate-bicarbonate buffer). The protein concentration should typically be 2-10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired amount of the MGITC stock solution. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and reaction byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Conclusion
This compound is a versatile molecule with a rich structural chemistry. Its triarylmethane core gives rise to its intense color and complex conformational behavior, characterized by propeller-like structures. The presence of the isothiocyanate group provides a reactive handle for the covalent labeling of biomolecules, making it an invaluable tool for researchers in chemistry, biology, and materials science. The experimental protocols outlined in this guide provide a framework for the synthesis and application of this powerful molecular probe. Further research, particularly experimental determination of its precise three-dimensional structure and conformational energy landscape, will continue to enhance its utility in advanced scientific applications.
References
A Technical Guide to the Safety and Handling of Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for malachite green isothiocyanate was found. The following safety and handling information is extrapolated from data on malachite green, its salts (oxalate and chloride), and general knowledge of amine-reactive isothiocyanate compounds. The isothiocyanate functional group is a reactive moiety requiring specific handling precautions.
Introduction
This compound is an amine-reactive derivative of the malachite green dye.[1] This compound is utilized in bioconjugation to label proteins and other biomolecules, taking advantage of the isothiocyanate group's reactivity towards primary amines to form stable thiourea linkages.[1] While a valuable tool in research and development, its handling requires a thorough understanding of its potential hazards, which are inherited from the parent malachite green molecule and the reactive isothiocyanate group. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.
Hazard Identification and Classification
Malachite green and its salts are classified as harmful if swallowed, causing serious eye damage, and are suspected of damaging fertility or the unborn child.[2][3] They are also very toxic to aquatic life with long-lasting effects.[2][3] The isothiocyanate group is a known sensitizer and can cause skin and respiratory irritation.
GHS Hazard Statements (extrapolated):
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H361d: Suspected of damaging the unborn child.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[2]
Quantitative Toxicity Data
The following data is for malachite green oxalate and should be considered indicative for this compound.
| Data Point | Value | Species | Source |
| Oral LD50 | 275 mg/kg | Rat | [2] |
| Approximate Lethal Dose (Oral) | 50 mg/kg | NMRI Mice | [2] |
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves before use.[4] A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working with the powder form or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid inhalation of dust or aerosols.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[3]
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.[5]
-
As an amine-reactive dye, it is susceptible to degradation by moisture.[4] Store in a desiccated environment.
-
Protect from light to prevent photobleaching.[4]
Experimental Protocols
Preparation of Stock Solutions
-
Solvent Selection: this compound can be dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] Ethanol has also been reported as a suitable solvent.[6] Ensure the solvent is of high purity and dry, as water and amine impurities in the solvent can degrade the reactive isothiocyanate.[6]
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.[4]
-
Under a fume hood, add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage of Stock Solutions: Store stock solutions at -20°C, protected from light and moisture.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protein Labeling with this compound
This protocol is adapted from a general procedure for labeling proteins with this compound.[7]
-
Materials:
-
Procedure:
-
To the protein solution, add aliquots of the this compound stock solution at 5-minute intervals until a reagent/protein molar ratio of 100 is reached.[7]
-
Incubate the reaction mixture for 4 hours on ice.[7]
-
Separate the labeled protein from the unreacted dye using a desalting column equilibrated with a suitable buffer (e.g., 150 mM NaCl/50 mM NaPi, pH 7.3).[7]
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 620 nm and the protein concentration. The molar absorptivity of malachite green is 150,000 M-1cm-1.[7]
-
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Malachite green is very toxic to aquatic life, so prevent it from entering drains or waterways.
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: First aid protocol for exposure to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicological studies on malachite green: a triphenylmethane dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biognost.com [biognost.com]
- 4. benchchem.com [benchchem.com]
- 5. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols for Malachite Green Isothiocyanate (MGITC) Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the triphenylmethane dye, malachite green. The isothiocyanate group (-N=C=S) of MGITC forms a stable covalent thiourea bond with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] While malachite green itself is not fluorescent in solution, its derivatives can be used as photosensitizers. The primary application of MGITC-labeled proteins is in a technique called Chromophore-Assisted Laser Inactivation (CALI).[3]
CALI provides a powerful method for the acute inactivation of specific proteins in living cells with high spatial and temporal resolution.[3] This is achieved by exciting the MGITC-labeled protein with a specific wavelength of light, which generates short-lived reactive oxygen species (ROS) that inactivate the target protein and any closely associated molecules.[4] This technique allows for the investigation of protein function in situ, overcoming some limitations of genetic methods like gene knockout or RNA interference.[4]
These application notes provide detailed protocols for the labeling of proteins with MGITC, the purification of the conjugate, and its application in CALI, with a specific example of inactivating the Ezrin protein to study its role in cancer cell signaling.
Data Presentation
Table 1: Spectroscopic and Physicochemical Properties of this compound (MGITC)
| Property | Value | Reference(s) |
| Molecular Weight | ~483.6 g/mol | [5] |
| Excitation Maximum (λex) | ~620 nm | [3][4] |
| Molar Extinction Coefficient (ε) at ~620 nm | 150,000 M⁻¹cm⁻¹ | [4] |
| Reactive Group | Isothiocyanate (-N=C=S) | [6] |
| Reactivity | Primary amines (e.g., lysine, N-terminus) | [1][7] |
| Solubility | Soluble in DMSO and DMF | [3] |
Table 2: Recommended Reaction Conditions for MGITC Protein Labeling
| Parameter | Recommended Condition | Notes | Reference(s) |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. | [3][8] |
| Reaction Buffer | 0.1 M Sodium Carbonate-Bicarbonate or Borate Buffer | Buffer should be free of primary amines (e.g., Tris, glycine). | [2][3] |
| Reaction pH | 8.5 - 9.8 | Alkaline pH is required to deprotonate primary amines for reaction. | [2][4] |
| MGITC Stock Solution | 10-20 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis. | [3][4] |
| Molar Ratio (MGITC:Protein) | 10:1 to 100:1 | Optimal ratio should be determined empirically for each protein. | [2][4] |
| Reaction Temperature | 4°C to Room Temperature | 4°C is often preferred to maintain protein stability. | [4] |
| Incubation Time | 2 - 8 hours | Longer incubation times may be required at lower temperatures. | [4] |
| Quenching Reagent | 50 mM NH₄Cl or other amine-containing buffer | To stop the reaction by consuming excess reactive dye. | [9] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound (MGITC)
This protocol provides a general procedure for conjugating MGITC to a protein, such as an antibody.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound (MGITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
If the protein solution contains amine-containing buffers (e.g., Tris, glycine) or sodium azide, perform a buffer exchange into an amine-free buffer like PBS. This can be done by dialysis or using a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL in the labeling buffer.
-
-
Preparation of MGITC Stock Solution:
-
Immediately before use, dissolve the MGITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
Slowly add the calculated amount of MGITC stock solution to the protein solution while gently stirring. A starting molar ratio of 20:1 (MGITC:protein) is recommended. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for an additional 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the MGITC-protein conjugate from unreacted dye and quenching reagents using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 620 nm (A₆₂₀).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₂₀ x CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of free dye / A₆₂₀ of free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₆₂₀ / ε_MGITC (where ε_MGITC is 150,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL:
-
-
Protocol 2: Chromophore-Assisted Laser Inactivation (CALI) of Ezrin
This protocol describes a general workflow for the inactivation of the Ezrin protein in cultured cancer cells using an MGITC-labeled anti-Ezrin antibody.
Materials:
-
Cancer cell line known to express Ezrin (e.g., MDA-MB-231 breast cancer cells)
-
MGITC-labeled anti-Ezrin antibody (prepared as in Protocol 1)
-
Cell culture medium and supplements
-
Microinjection setup or other antibody delivery method (e.g., electroporation)
-
Laser source with an appropriate wavelength for MGITC excitation (~620 nm)
-
Microscope equipped for live-cell imaging and laser delivery
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Preparation:
-
Culture the cancer cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Ensure the cells are healthy and in the logarithmic growth phase.
-
-
Antibody Delivery:
-
Introduce the MGITC-labeled anti-Ezrin antibody into the target cells. Microinjection is a common method for precise delivery into individual cells.
-
-
Incubation:
-
Allow the cells to recover after antibody delivery and for the antibody to bind to its target, typically for 1-2 hours.
-
-
CALI Procedure:
-
Mount the dish or coverslip on the microscope stage.
-
Identify the target cell(s) and the specific subcellular region of interest.
-
Irradiate the selected region with the 620 nm laser. The laser power and duration of irradiation will need to be optimized to achieve efficient inactivation without causing overt cellular damage.
-
-
Post-Inactivation Analysis:
-
Immediately following laser irradiation, the functional consequences of Ezrin inactivation can be assessed. This could involve:
-
Live-cell imaging to observe changes in cell morphology, motility, or the dynamics of the actin cytoskeleton.
-
Fixing the cells for immunofluorescence staining to examine the localization of other proteins.
-
Lysing the cells for biochemical analysis, such as Western blotting, to assess changes in downstream signaling pathways.
-
-
Mandatory Visualization
Caption: Experimental workflow for MGITC protein labeling and application in CALI.
Caption: Simplified Ezrin signaling pathway and the point of intervention with CALI.
Troubleshooting
Low Degree of Labeling (DOL)
-
Cause: Suboptimal pH of the reaction buffer.
-
Solution: Ensure the pH of the labeling buffer is between 8.5 and 9.5. Prepare fresh buffer before use.[3]
-
-
Cause: Presence of primary amines in the protein solution.
-
Solution: Perform buffer exchange to remove any amine-containing substances like Tris or glycine before starting the labeling reaction.[3]
-
-
Cause: Inactive MGITC.
-
Cause: Insufficient MGITC to protein molar ratio.
-
Solution: Increase the molar excess of MGITC in the reaction. Perform a titration to find the optimal ratio for your protein.[2]
-
-
Cause: Low protein concentration.
-
Solution: Concentrate the protein to at least 2 mg/mL.[8]
-
Protein Precipitation During Labeling
-
Cause: High degree of labeling can increase the hydrophobicity of the protein, leading to aggregation.
-
Solution: Reduce the MGITC to protein molar ratio or decrease the incubation time.[10]
-
-
Cause: Instability of the protein at the reaction pH.
-
Solution: While a high pH is necessary for the reaction, it might destabilize some proteins. Consider performing the reaction at a lower pH (e.g., 8.5) and for a longer duration.
-
-
Cause: Rapid addition of the organic solvent containing the dye.
-
Solution: Add the MGITC stock solution slowly and in small aliquots to the protein solution while gently stirring.
-
High Background in CALI Experiments
-
Cause: Incomplete removal of unconjugated MGITC.
-
Solution: Ensure thorough purification of the labeled protein using gel filtration or dialysis. Unbound dye can cause non-specific damage upon laser irradiation.
-
-
Cause: Non-specific binding of the labeled antibody.
-
Solution: Use a high-quality, specific antibody for labeling. Include appropriate controls, such as cells microinjected with a labeled isotype control antibody.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for the successful labeling of proteins with this compound and their application in Chromophore-Assisted Laser Inactivation. By carefully controlling the reaction conditions and adequately purifying the conjugate, researchers can generate valuable tools for the acute and localized inactivation of proteins, enabling detailed studies of their function in complex biological processes. The example of Ezrin highlights how this technique can be applied to dissect signaling pathways involved in cancer and other diseases.
References
- 1. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The efficiency of malachite green, free and protein bound, as a photon-to-heat converter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ezrin Mediates Invasion and Metastasis in Tumorigenesis: A Review [frontiersin.org]
- 7. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular genetic analysis of the calcineurin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. spectra.arizona.edu [spectra.arizona.edu]
Application Notes and Protocols for Malachite Green Isothiocyanate (MGITC) Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is a derivative of the triphenylmethane dye, malachite green. The isothiocyanate group (-N=C=S) allows for the covalent conjugation of this dye to primary amines (-NH2) on proteins, such as antibodies.[1] This process is valuable for a range of applications where a targeted chromophore is required.
One of the primary applications of MGITC-conjugated antibodies is in a technique called Chromophore-Assisted Laser Inactivation (CALI). In CALI, a pulsed laser at a specific wavelength (around 620 nm) excites the MGITC dye. This photoactivation generates highly reactive hydroxyl radicals in the immediate vicinity of the dye-conjugated antibody. Due to the very short lifetime of these radicals (10⁻⁹ to 10⁻¹² seconds), they only damage molecules within a radius of approximately 15 Å. This allows for the highly specific inactivation of a target protein to which the antibody is bound, with high spatial and temporal resolution.[2] Unbound MGITC-labeled antibodies do not cause damage due to the short penetration distance of the radicals.[2] This technique is particularly useful for studying the function of specific proteins within living cells.[2]
Another application of MGITC is in the development of contrast agents for imaging techniques like Surface-Enhanced Raman Scattering (SERS). MGITC can be conjugated to gold nanoparticles, which are then further functionalized with antibodies to target specific cells or tissues. The gold nanoparticles amplify the Raman signal of the MGITC, allowing for highly sensitive detection.[3]
These application notes provide a detailed protocol for the conjugation of MGITC to antibodies, including antibody preparation, the conjugation reaction, and purification of the final conjugate.
Data Summary
The following table summarizes key quantitative parameters relevant to the MGITC antibody conjugation process and its primary application in CALI.
| Parameter | Value/Range | Application/Context | Reference |
| Optimal Dye-to-Antibody Ratio | 6-10 dyes per antibody | Chromophore-Assisted Laser Inactivation (CALI) | [2] |
| MGITC Stock Solution Concentration | 20 mg/mL | Protein Labeling Protocol | [2] |
| Recommended Antibody Concentration for Conjugation | 1-10 mg/mL | General Antibody Labeling | [4] |
| Reaction Buffer pH | 9.8 | Protein Labeling with MGITC | [2] |
| Incubation Time for Conjugation | 4 hours | Protein Labeling with MGITC | [2] |
| Incubation Temperature for Conjugation | On ice | Protein Labeling with MGITC | [2] |
| Molar Ratio of MGITC to Protein | 100:1 (attained incrementally) | Protein Labeling Protocol | [2] |
| Laser Wavelength for Photoactivation | 620 nm | Chromophore-Assisted Laser Inactivation (CALI) | [2] |
| Effective Range of Hydroxyl Radicals | ~15 Å | Chromophore-Assisted Laser Inactivation (CALI) | [2] |
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer free of primary amines and other stabilizing proteins.
-
Materials:
-
Protocol:
-
If the antibody solution contains stabilizers like bovine serum albumin (BSA) or is in a buffer containing primary amines (e.g., Tris), it must be purified.[5]
-
Pre-wet the centrifugal filter unit membrane with purification buffer and centrifuge according to the manufacturer's instructions.[5]
-
Add the antibody solution to the filter unit. If the volume is less than the recommended minimum, add purification buffer to reach the minimum volume.[5]
-
Centrifuge the unit to concentrate the antibody. Discard the filtrate.[5]
-
Add fresh, cold purification buffer to the filter unit to wash the antibody. Repeat the centrifugation. Perform this wash step at least three times to ensure the removal of interfering substances.
-
After the final wash, recover the purified antibody by inverting the filter unit into a clean collection tube and centrifuging as per the manufacturer's instructions.[5]
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm or a protein assay like BCA.
-
MGITC Antibody Conjugation
This protocol is adapted from a general protein labeling procedure with MGITC.[2]
-
Materials:
-
Purified antibody (1-10 mg/mL)
-
This compound (MGITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
500 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.8
-
Microcentrifuge tubes
-
Ice bath
-
-
Protocol:
-
Prepare a 20 mg/mL stock solution of MGITC in anhydrous DMSO. This should be prepared fresh before each use.[2]
-
In a microcentrifuge tube, dilute the purified antibody to the desired concentration with 500 mM NaHCO₃ buffer (pH 9.8).
-
Place the antibody solution on ice.
-
While gently stirring or vortexing the antibody solution, add 5 µL aliquots of the MGITC stock solution at 5-minute intervals. Continue this incremental addition until a final MGITC-to-antibody molar ratio of 100:1 is achieved.
-
Incubate the reaction mixture on ice for 4 hours, protected from light.[2]
-
Purification of the MGITC-Antibody Conjugate
After the conjugation reaction, it is essential to separate the labeled antibody from the unreacted, free MGITC. Gel filtration or size-exclusion chromatography is a common method for this purpose.[2][7]
-
Materials:
-
Protocol:
-
Equilibrate the desalting column with at least 5 column volumes of cold purification buffer.
-
Before loading onto the column, centrifuge the reaction mixture to pellet any precipitate that may have formed.[2]
-
Carefully load the supernatant of the reaction mixture onto the top of the equilibrated desalting column.
-
Allow the sample to enter the column bed completely.
-
Begin eluting the sample with the purification buffer.
-
The MGITC-antibody conjugate, being larger, will elute first and can be visually identified as a colored band. The smaller, free MGITC molecules will be retained longer in the column and elute later.
-
Collect the fractions containing the colored conjugate.
-
Pool the fractions containing the purified conjugate.
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage. For long-term storage, the addition of a cryoprotectant like glycerol may be considered.[4]
-
Visualizations
Caption: Workflow for MGITC Antibody Conjugation.
Caption: Mechanism of Chromophore-Assisted Laser Inactivation (CALI).
References
- 1. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. interchim.fr [interchim.fr]
- 3. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleic Acid Labeling with Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the triphenylmethane dye, malachite green. While traditionally recognized as a non-fluorescent photosensitizer that absorbs at long wavelengths (~630 nm), its utility can be extended to the labeling of nucleic acids.[1][2] The isothiocyanate group (-N=C=S) readily reacts with primary aliphatic amines (-NH2) to form a stable covalent thiourea bond.[3][4]
Native DNA and RNA molecules lack the necessary primary amine groups for direct labeling with MGITC. Therefore, a two-step strategy is employed: first, the nucleic acid is modified to introduce a primary amine, and subsequently, the amine-modified nucleic acid is labeled with MGITC. This approach allows for the site-specific incorporation of malachite green into an oligonucleotide, enabling a range of applications where the unique properties of this molecule can be exploited.
These application notes provide a comprehensive overview and detailed protocols for the successful labeling of nucleic acids with this compound.
Principle of Labeling
The labeling process is a two-stage procedure. The first stage involves the introduction of a primary amine onto the nucleic acid. This can be achieved during solid-phase oligonucleotide synthesis by incorporating a phosphoramidite building block that contains a protected amine group linked by a carbon spacer arm (e.g., C6 or C12).[5][] Alternatively, post-synthetic modification methods can be used to introduce amines at the 5' or 3' terminus.
The second stage is the conjugation of the amine-modified oligonucleotide with this compound. The nucleophilic primary amine on the oligonucleotide attacks the electrophilic carbon atom of the isothiocyanate group on MGITC, resulting in the formation of a stable thiourea linkage. The reaction is typically carried out in a slightly basic buffer (pH 8.5-9.0) to ensure the primary amine is in its deprotonated, reactive state.[3][4]
Diagram of the Labeling Workflow
Caption: Workflow for the covalent labeling of nucleic acids with this compound.
Applications
While direct applications of nucleic acids covalently labeled with MGITC are not extensively documented, the unique properties of malachite green suggest several potential uses in research and development:
-
Proximity-Based Labeling: As a photosensitizer, MGITC-labeled nucleic acid probes could be used in applications similar to Chromophore-Assisted Laser Inactivation (CALI), but targeted to nucleic acid binding proteins or complementary nucleic acid sequences. Upon irradiation with light of the appropriate wavelength, the malachite green moiety can generate localized reactive oxygen species, leading to the inactivation or cross-linking of nearby molecules.
-
Development of Novel Biosensors: The fluorescence of malachite green is known to be environmentally sensitive.[7] It is weakly fluorescent in aqueous solutions but can become more fluorescent upon binding to certain structures, such as aptamers, that restrict its rotational freedom.[8] A covalently attached MGITC on a nucleic acid probe could potentially act as a sensor for conformational changes or binding events that alter the local environment of the dye.
-
Quencher for Fluorescent Probes: Malachite green possesses a broad absorption spectrum in the visible range, making it a potential quencher for various fluorophores in fluorescence resonance energy transfer (FRET) based assays for nucleic acid detection and interaction studies.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the labeling of amine-modified oligonucleotides with amine-reactive dyes. These are general values, and optimization for MGITC is recommended.
| Parameter | Typical Value/Range | Notes |
| Reaction pH | 8.5 - 9.5 | Optimal for ensuring the primary amine is deprotonated and reactive.[4] |
| Dye:Oligonucleotide Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific oligonucleotide and application. |
| Reaction Time | 1 - 4 hours | Can be extended overnight, but may not significantly increase labeling efficiency.[1] |
| Reaction Temperature | Room Temperature | |
| Labeling Efficiency | 50 - 90% | Highly dependent on the purity of the amine-modified oligonucleotide and reaction conditions.[1] |
| Malachite Green Absorbance Max (λmax) | ~630 nm | The absorbance maximum may shift slightly upon conjugation.[1][8] |
Experimental Protocols
Protocol 1: Synthesis of Amine-Modified Oligonucleotides
This protocol is a conceptual outline. The synthesis of custom oligonucleotides is typically performed on an automated DNA/RNA synthesizer.
-
Phosphoramidite Selection: Choose a phosphoramidite containing a primary amine protected with a base-labile group and linked via a spacer arm (e.g., Amino Modifier C6). This can be incorporated at the 5'-end, 3'-end, or internally.[5][]
-
Automated Synthesis: Perform standard solid-phase oligonucleotide synthesis using the chosen amino-modifier phosphoramidite at the desired position in the sequence.
-
Deprotection and Cleavage: Following synthesis, treat the solid support with a deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the primary amine.
-
Purification: Purify the resulting amine-modified oligonucleotide using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure it is free from failure sequences and other impurities.
-
Quantification: Determine the concentration of the purified amine-modified oligonucleotide by measuring its absorbance at 260 nm (A260).
Protocol 2: Labeling of Amine-Modified Oligonucleotides with MGITC
This protocol is adapted from general methods for labeling amine-modified oligonucleotides with isothiocyanate dyes.[3]
Materials:
-
Amine-modified oligonucleotide (lyophilized)
-
This compound (MGITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 9.0 (freshly prepared)
-
3 M Sodium chloride
-
Cold absolute ethanol (100%)
-
70% ethanol
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.
-
Prepare the MGITC Solution: Immediately before use, dissolve the MGITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. To the oligonucleotide solution, add the MGITC solution to achieve a final molar ratio of MGITC to oligonucleotide of approximately 10:1 to 20:1. b. Mix gently by vortexing and incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification by Ethanol Precipitation: a. To the reaction mixture, add 1/10th volume of 3 M sodium chloride. b. Add 3 volumes of cold absolute ethanol. c. Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the labeled oligonucleotide. d. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. e. Carefully decant the supernatant, which contains the unreacted MGITC. f. Wash the pellet with 500 µL of cold 70% ethanol. Centrifuge for 5 minutes and decant the supernatant. Repeat this wash step. g. Air-dry the pellet or use a vacuum centrifuge to remove all residual ethanol.
-
Resuspension and Storage: a. Resuspend the purified MGITC-labeled oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water). b. Determine the concentration and degree of labeling by measuring the absorbance at 260 nm (for the nucleic acid) and ~630 nm (for the malachite green). c. Store the labeled oligonucleotide at -20°C, protected from light.
Signaling Pathway and Logical Relationships
Diagram of a Potential FRET-Based Hybridization Assay
This diagram illustrates a hypothetical application of an MGITC-labeled oligonucleotide as a quencher in a FRET-based assay for detecting a target nucleic acid sequence.
Caption: FRET-based nucleic acid detection using a fluorophore-labeled probe and an MGITC-labeled quencher probe.
Disclaimer: The provided protocols are intended as a guide and are based on established methods for similar chemical reactions. Optimization of reaction conditions, including molar ratios, incubation times, and purification methods, may be necessary for specific nucleic acid sequences and applications. It is recommended to consult the technical documentation for the specific reagents used.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Light responsive nucleic acid for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youdobio.com [youdobio.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amino Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Malachite Green Isothiocyanate in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of malachite green isothiocyanate (MGITC) and its derivatives in advanced live cell imaging applications. The content is structured to offer detailed insights into two primary methodologies: Fluorogen Activating Protein (FAP)-based imaging and Chromophore-Assisted Laser Inactivation (CALI).
Introduction
Malachite green, a triphenylmethane dye, and its derivatives have emerged as powerful tools for dynamic live cell imaging. While malachite green itself can be cytotoxic, its application in contemporary cell imaging leverages derivatives that are either non-fluorescent until activated or are used as photosensitizers for targeted protein inactivation.[1][2] This allows for high-contrast imaging and functional studies with minimal off-target effects. The two predominant applications, FAP-based imaging and CALI, offer unique capabilities for visualizing and manipulating cellular processes in real-time.
Application 1: Fluorogen Activating Protein (FAP)-Based Live Cell Imaging
The FAP-based system is a powerful technique for real-time visualization of specific proteins and cellular compartments. This "turn-on" fluorescence system relies on a genetically encoded Fluorogen Activating Protein (FAP) that binds to a cell-permeant, non-fluorescent malachite green derivative (a fluorogen), causing the complex to become brightly fluorescent.[3][4] This method provides a high signal-to-noise ratio, as the unbound fluorogen remains dark, eliminating the need for wash steps.[5]
Mechanism of Action
The FAP, often a single-chain antibody fragment (scFv), is genetically fused to a protein of interest.[3] When a cell-permeant malachite green derivative, such as MG-ester, is introduced to the cells, it diffuses across the cell membrane.[3] Upon binding to the FAP, the fluorogen's rotational freedom is restricted, leading to a dramatic increase in its fluorescence quantum yield.[6] This results in highly specific and bright fluorescence at the location of the FAP-tagged protein.
Quantitative Data
The FAP-MG system offers significant fluorescence enhancement and photostability, making it suitable for long-term imaging.
| Parameter | Value | Reference |
| Fluorescence Enhancement | Up to 20,000-fold | [6] |
| Typical Fluorogen Concentration | 50 nM - 1 µM | [5][7] |
| Labeling Time | 5 - 30 minutes | [5][7] |
| Excitation Maximum (MG-FAP) | ~630-640 nm | [8] |
| Emission Maximum (MG-FAP) | ~660-680 nm | [2] |
| Photostability (Aze-MG/dL5**) | 70% intensity after 600s | [1] |
Experimental Protocols
This protocol describes the general procedure for labeling and imaging live cells expressing a FAP-tagged protein of interest.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa) cultured on glass-bottom dishes.
-
Plasmid DNA encoding the FAP-tagged protein of interest.
-
Transfection reagent.
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Stock solution of a cell-permeant malachite green derivative (e.g., MG-ester, Aze-MG) in DMSO.
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells with the plasmid encoding the FAP-tagged protein of interest using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Labeling:
-
Prepare a working solution of the MG derivative in pre-warmed live-cell imaging medium. A typical starting concentration is 100 nM, but this should be optimized for the specific FAP and cell line.
-
Aspirate the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[5]
-
-
Live-Cell Imaging:
-
Mount the dish on the fluorescence microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Image the cells using an appropriate filter set for malachite green (e.g., excitation ~620-640 nm, emission ~650-700 nm).
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
-
Application 2: Chromophore-Assisted Laser Inactivation (CALI)
CALI is a powerful technique for the acute and spatially-resolved inactivation of specific proteins in living cells.[9] In this method, this compound (MGITC) is used as a photosensitizer. It is conjugated to a molecule, typically an antibody, that specifically binds to the protein of interest.[7] Upon irradiation with a laser of the appropriate wavelength, the MGITC generates highly reactive, short-lived radicals that damage and inactivate the target protein and its immediate neighbors.[7]
Mechanism of Action
The isothiocyanate group of MGITC reacts with primary amines on the targeting antibody, forming a stable thiourea bond. This MGITC-antibody conjugate is then introduced into live cells, for instance, via microinjection for intracellular targets or by direct application for cell surface proteins. The antibody specifically binds to the target protein. When the cell is illuminated with a laser (typically around 620-630 nm), the malachite green absorbs the light energy and generates reactive oxygen species (ROS). These ROS have a very short diffusion radius, ensuring that their damaging effects are localized to the immediate vicinity of the MGITC, thereby inactivating the target protein with high spatiotemporal precision.[9]
Quantitative Data
The effectiveness of CALI depends on several factors, including the efficiency of the photosensitizer and the laser parameters.
| Parameter | Value/Range | Reference |
| MGITC Excitation Wavelength | ~620-630 nm | [7] |
| Inactivation Radius | ~1.5 nm | [9] |
| Time to Inactivation | Seconds to minutes | [9] |
| Typical Laser Power | mW range (continuous wave) | [5] |
Experimental Protocols
This protocol describes the chemical conjugation of this compound to a primary antibody.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4).
-
This compound (MGITC).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Sodium bicarbonate buffer (0.1 M, pH 9.0).
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Prepare Antibody:
-
Dialyze the antibody against PBS, pH 7.2-7.4, to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody solution to a concentration of 1-2 mg/mL.
-
-
Prepare MGITC Stock Solution:
-
Dissolve MGITC in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M.
-
Slowly add the MGITC stock solution to the antibody solution while gently stirring. A typical starting molar ratio of MGITC to antibody is 10:1 to 20:1.
-
Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.
-
-
Purification of the Conjugate:
-
Separate the MGITC-antibody conjugate from unconjugated MGITC using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored peak).
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and ~620 nm (for malachite green).
-
This protocol provides a general framework for performing a CALI experiment to inactivate a target protein in live cells.
Materials:
-
Cells cultured on a glass-bottom dish.
-
MGITC-antibody conjugate specific to the target protein.
-
Method for introducing the conjugate into cells (e.g., microinjection setup for intracellular targets).
-
Live-cell imaging medium.
-
A laser-equipped microscope (e.g., confocal) with a laser line around 630 nm.
-
Method for assessing protein inactivation (e.g., immunofluorescence, functional assay).
Procedure:
-
Cell Preparation and Antibody Delivery:
-
Culture cells on a glass-bottom dish suitable for microscopy.
-
For cell surface targets, incubate the cells with the MGITC-antibody conjugate (e.g., 10 µg/mL in imaging medium) for 30-60 minutes at 37°C. Wash away unbound conjugate.
-
For intracellular targets, introduce the MGITC-antibody conjugate into the cells via microinjection.
-
-
Targeted Laser Irradiation:
-
Identify the cell or subcellular region of interest on the microscope.
-
Focus the ~630 nm laser beam on the target area.
-
Irradiate the region of interest. The required laser power and duration will need to be optimized for each experiment and should be the minimum required to achieve inactivation without causing overt cellular damage. Start with low laser power and short exposure times and assess the outcome.
-
-
Assessment of Protein Inactivation:
-
Immediately following irradiation, or at desired time points, assess the function of the target protein. This can be done through:
-
Live-cell functional assays: If the protein has a measurable activity (e.g., ion channel, enzyme), monitor this activity in real-time.
-
Post-CALI immunofluorescence: Fix the cells and stain for the target protein to observe changes in its localization or for a marker of its activity (e.g., a phosphorylated substrate).
-
Biochemical assays: Lyse the cells after CALI and perform a Western blot or an in vitro activity assay.
-
-
Cytotoxicity Considerations
While malachite green itself can be toxic to cells, the derivatives and concentrations used in FAP-based imaging are generally selected for low toxicity.[2] For CALI, the localized nature of the ROS generation is designed to minimize widespread cellular damage. However, it is always recommended to perform control experiments to assess the health of the cells following any labeling and imaging protocol.
Protocol 4: Assessing Cytotoxicity using an MTT Assay
This protocol provides a method to assess the potential cytotoxicity of the malachite green derivatives or the CALI procedure.
Materials:
-
Cells seeded in a 96-well plate.
-
Test compounds (e.g., MG-ester at various concentrations).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). For CALI, one set of wells would be subjected to the full CALI procedure (antibody, laser) and another to the laser alone. Include untreated control wells.
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Conclusion
This compound and its derivatives are versatile tools for live cell imaging, enabling both high-contrast visualization of specific proteins and their functional inactivation with high spatiotemporal control. The FAP-based systems offer a "no-wash" solution for long-term imaging of dynamic cellular processes, while CALI provides a means to dissect protein function in a highly controlled manner. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement these advanced imaging techniques in their studies.
References
- 1. Laser-mediated, site-specific inactivation of RNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional proteomics using chromophore-assisted laser inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromophore-assisted light inactivation and self-organization of microtubules and motors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromophore-Assisted Light Inactivation for Protein Degradation and Its Application in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Council on Undergraduate Research (CUR) - Targeted Protein Deactivation Using Chromophore Assisted Light Inactivation [ncur.secure-platform.com]
- 9. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Malachite Green Isothiocyanate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of malachite green (MG) and its isothiocyanate derivative (MGITC) in flow cytometry. The primary focus is on the advanced application of malachite green in conjunction with a specific RNA aptamer for the detection and quantification of RNA in living cells. A secondary application involving the conjugation of malachite green isothiocyanate to proteins is also detailed.
Introduction
Malachite green is a triphenylmethane dye that has found a novel and powerful application in cellular analysis. While traditionally used as a non-fluorescent photosensitizer, its utility in flow cytometry is primarily realized through a fluorogenic module composed of the malachite green dye and a specific RNA aptamer (MGA).[1][2][3] When malachite green binds to its corresponding aptamer, its rotation is restricted, causing a significant increase in its fluorescence, which can be readily detected by flow cytometry.[1] This system allows for the specific labeling and quantification of RNA molecules in live cells.
This compound (MGITC) is an amine-reactive derivative of malachite green.[4] This functionality allows for its covalent conjugation to primary amines on proteins, such as antibodies. While less common for direct fluorescence-based detection in flow cytometry due to the dye's inherently low quantum yield in the unbound state, this application is relevant for techniques like Chromophore-Assisted Laser Inactivation (CALI).
Principle of Malachite Green-Based RNA Detection in Flow Cytometry
The core of this technique lies in the interaction between malachite green and its RNA aptamer. The MGA can be genetically encoded and fused to an RNA of interest. When cells expressing this chimeric RNA are incubated with malachite green, the dye enters the cells and binds to the aptamer. This binding event triggers a conformational change in the dye, leading to a significant enhancement of its fluorescence. The resulting fluorescent signal is directly proportional to the amount of the target RNA, enabling its quantification on a single-cell level using flow cytometry. To enhance the signal, scaffolds containing multiple tandem repeats of the MGA have been developed, leading to a substantial increase in fluorescence intensity.[2][3]
Figure 1: Principle of MGA-mediated fluorescence activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of malachite green in flow cytometry.
| Parameter | Value | Reference |
| Spectral Properties of MG-MGA Complex | ||
| Excitation Wavelength | ~630 nm | [1] |
| Emission Wavelength | ~655 nm | [1] |
| Performance in RNA Detection | ||
| Fluorescence Signal Increase (MGA Scaffold) | Up to 20-fold over basal levels | [2][3] |
| Malachite Green Concentration for Staining | 5 µM | [5] |
| MGITC Protein Labeling | ||
| Recommended Molar Ratio (Reagent:Protein) | 100:1 | [4] |
Table 1: Key Quantitative Parameters for Malachite Green Applications in Flow Cytometry.
| Parameter | Typical Result | Notes |
| Cell Viability | ||
| Post-staining with 5 µM Malachite Green | >95% | Malachite green at low micromolar concentrations generally shows low cytotoxicity for short incubation periods. |
| Controls | ||
| Untransfected/Uninduced Cells | Low background fluorescence | Essential for setting gates to identify the positive population. |
| Cells Expressing untagged RNA | Low background fluorescence | Demonstrates the specificity of the MGA-MG interaction. |
Table 2: Expected Experimental Outcomes and Controls.
Experimental Protocols
Protocol for RNA Detection in Live Cells Using Malachite Green Aptamer (MGA) and Flow Cytometry
This protocol is designed for the analysis of cells genetically engineered to express an MGA-tagged RNA.
Materials:
-
Cells expressing the MGA-tagged RNA of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Malachite green oxalate salt
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometry tubes
-
Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation:
-
Culture cells expressing the MGA-tagged RNA to the desired density.
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Malachite Green Staining:
-
Prepare a 10 mM stock solution of malachite green in DMSO.
-
Dilute the malachite green stock solution in complete cell culture medium to a final working concentration of 5 µM.
-
Add the malachite green staining solution to the cell suspension.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the wash step twice to remove any unbound malachite green.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a red laser (e.g., 633 nm or 640 nm).
-
Collect the emission signal using a bandpass filter appropriate for the far-red spectrum (e.g., 660/20 nm or 670/30 nm).
-
Use untransfected or uninduced cells stained with malachite green as a negative control to set the gates for fluorescence.
-
Figure 2: Experimental workflow for MGA flow cytometry.
Protocol for Labeling Proteins with this compound (MGITC)
This protocol describes the conjugation of MGITC to a protein, such as an antibody.
Materials:
-
Purified protein (e.g., antibody) at a concentration of at least 2 mg/mL
-
This compound (MGITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M sodium carbonate buffer, pH 9.0
-
Ammonium chloride (NH4Cl)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dialyze the protein against 0.1 M sodium carbonate buffer (pH 9.0) to ensure the presence of reactive amine groups.
-
Adjust the protein concentration to 2-5 mg/mL.
-
-
MGITC Solution Preparation:
-
Immediately before use, dissolve MGITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the MGITC solution to achieve a final molar ratio of approximately 100:1 (MGITC:protein).[4]
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add NH4Cl to a final concentration of 50 mM to quench any unreacted MGITC.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the MGITC-protein conjugate from unconjugated dye and other small molecules using a desalting column equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~620 nm (for malachite green).
-
Figure 3: MGITC protein conjugation workflow.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure adequate washing steps to remove all unbound malachite green. Use appropriate negative controls (cells not expressing the MGA) to set the baseline fluorescence.
-
Low Signal: The expression level of the MGA-tagged RNA is critical. Consider using a stronger promoter or a scaffold with a higher number of MGA repeats to enhance the signal.[2][3]
-
Cell Viability: Although generally low, cytotoxicity can occur. It is advisable to perform a cell viability assay (e.g., using a dye like propidium iodide) in parallel to ensure that the observed fluorescence changes are not due to cell death.
-
Photostability: Malachite green is susceptible to photobleaching. Minimize the exposure of stained cells to light before and during flow cytometry analysis.
Conclusion
The malachite green aptamer system represents a significant advancement in the field of RNA detection, offering a method for quantifying specific RNA transcripts in individual live cells by flow cytometry. This approach provides a valuable tool for researchers in various fields, including molecular biology, systems biology, and drug development, enabling the study of gene expression dynamics with single-cell resolution. While the use of MGITC for protein labeling is a more specialized application, it further demonstrates the versatility of the malachite green chemical scaffold. Careful optimization of experimental conditions and the use of appropriate controls are essential for obtaining reliable and reproducible results with these techniques.
References
Application Notes and Protocols for Malachite Green Isothiocyanate in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the triphenylmethane dye, malachite green. While traditionally known as a non-fluorescent photosensitizer, its applications in advanced microscopy are significant and multifaceted. In its free form in solution, MGITC is essentially non-fluorescent, with a quantum yield as low as 7.9 x 10⁻⁵. However, its utility in fluorescence microscopy is unlocked through a remarkable phenomenon: a greater than 2000-fold enhancement in fluorescence upon binding to a specific RNA aptamer. This "light-up" property makes the malachite green-malachite green aptamer (MG-MGA) system a powerful tool for visualizing RNA in living cells.
Furthermore, the potent ability of MGITC to generate reactive oxygen species (ROS) upon light excitation makes it a key chromophore for a technique known as Chromophore-Assisted Laser Inactivation (CALI). By conjugating MGITC to antibodies, researchers can achieve highly specific, spatiotemporal inactivation of target proteins to dissect their function within cellular pathways.
These application notes provide an overview of the properties of MGITC and detailed protocols for its two primary applications in microscopy: as a fluorogenic RNA label and as a photosensitizer for targeted protein inactivation.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data for this compound and its fluorescent complex with the Malachite Green Aptamer (MGA).
Table 1: Properties of Free this compound (MGITC)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₅N₃S | N/A |
| Molecular Weight | 387.54 g/mol | N/A |
| Reactive Group | Isothiocyanate (-N=C=S) | [1] |
| Reactivity | Primary Amines | [1] |
| Excitation Maximum (λex) | ~628-630 nm | [2] |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ at 620 nm | [2] |
| Fluorescence Emission | None (in acetonitrile) | [2] |
| Fluorescence Quantum Yield (Φf) | 7.9 x 10⁻⁵ (in aqueous solution) | [] |
| Storage Conditions | -20°C, protect from light and moisture | N/A |
Table 2: Properties of the Malachite Green-Aptamer (MG-MGA) Complex
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~630 nm | N/A |
| Emission Maximum (λem) | ~655 nm (far-red) | N/A |
| Fluorescence Enhancement | >2000-fold upon binding | [] |
| Dissociation Constant (Kd) - RNA Aptamer | ~800 nM | [] |
| Dissociation Constant (Kd) - DNA Aptamers | 71.94 µM to 169.78 µM (aptamer dependent) | [4] |
| Signal-to-Noise Improvement | Up to ~20-fold with tandem MGA repeats | [5][6] |
Application 1: Fluorogenic RNA Labeling in Live Cells using the MG-MGA System
The MG-MGA system provides a genetically encodable tool for labeling and visualizing RNA in real-time within living cells. The methodology involves engineering the RNA of interest to contain one or more copies of the Malachite Green Aptamer (MGA) sequence. When the cell-permeable, non-fluorescent malachite green dye is introduced, it binds to the MGA tag, causing a significant increase in fluorescence that allows for microscopic visualization of the RNA's localization and dynamics. To enhance signal brightness, scaffolds containing multiple tandem repeats of the MGA sequence (e.g., 6xMGA) are commonly used.[5][6]
Experimental Protocols
Protocol 1.1: Construction of MGA-Tagged RNA Expression Plasmids for Mammalian Cells
This protocol outlines the general steps to clone a tandem MGA tag into a mammalian expression vector, allowing the transcription of a target RNA fused to the MGA scaffold.
-
Vector Selection: Choose a suitable mammalian expression vector with a strong promoter (e.g., CMV) that allows for transcription of your RNA of interest (ROI).
-
MGA Tandem Repeat Synthesis: Synthesize a DNA fragment consisting of multiple tandem repeats of the MGA sequence (e.g., 6 repeats). This can be done via gene synthesis services or recursive PCR. Ensure that appropriate restriction sites are included at the 5' and 3' ends for cloning into your expression vector.
-
Cloning Strategy:
-
3' Tagging: To tag the 3' end of an mRNA, the MGA tandem repeat sequence can be inserted into the 3' untranslated region (UTR) of your gene of interest within the expression vector.
-
5' Tagging: For 5' tagging, the MGA sequence can be cloned downstream of the promoter and upstream of the coding sequence of your gene.
-
Non-coding RNA Tagging: For non-coding RNAs, the MGA tag can be inserted at either the 5' or 3' end, or within a region that does not disrupt its secondary structure and function.
-
-
Ligation and Transformation:
-
Digest both the expression vector and the synthesized MGA tandem repeat DNA fragment with the chosen restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
Perform a ligation reaction to insert the MGA fragment into the vector.
-
Transform the ligated plasmid into competent E. coli for amplification.
-
-
Verification:
-
Select bacterial colonies and perform plasmid minipreps.
-
Verify the correct insertion of the MGA tag by restriction digest and Sanger sequencing.
-
Protocol 1.2: Live-Cell Fluorescence Microscopy of MGA-Tagged RNA
This protocol describes the steps for transfecting mammalian cells with the MGA-tagged RNA construct and subsequent imaging.
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HeLa, HEK293T) on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere overnight.
-
Transfect the cells with the verified MGA-tagged RNA expression plasmid using a standard transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for expression of the tagged RNA.
-
-
Staining with Malachite Green:
-
Prepare a stock solution of Malachite Green Oxalate or a cell-permeable derivative in sterile water or DMSO.
-
Dilute the malachite green stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 1-5 µM.
-
Aspirate the old medium from the cells and replace it with the malachite green-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO₂ to allow for dye uptake and binding to the MGA tag.
-
-
Fluorescence Microscopy and Image Acquisition:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Use a filter set appropriate for far-red fluorescence. Excite the sample at ~630 nm and collect the emission signal around ~655 nm.
-
Acquire images using a sensitive camera (e.g., sCMOS or EM-CCD).
-
For time-lapse imaging, acquire images at desired intervals, minimizing light exposure to reduce potential phototoxicity.
-
Visualization of Experimental Workflow
Application 2: Chromophore-Assisted Laser Inactivation (CALI)
CALI is a powerful technique for achieving acute, spatially- and temporally-precise inactivation of protein function. The method relies on labeling a target protein with a photosensitizer, such as MGITC. Upon irradiation with a focused laser beam at a wavelength absorbed by the chromophore (e.g., 620-630 nm), MGITC generates short-lived, highly reactive hydroxyl radicals. These radicals cause oxidative damage to the protein to which MGITC is attached, as well as to immediately adjacent molecules (within a radius of ~1.5 nm), leading to a rapid loss of function.[2][7] The most common approach involves conjugating MGITC to a non-function-blocking antibody that specifically recognizes the protein of interest.
Experimental Protocols
Protocol 2.1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of MGITC to primary amine groups on an antibody.
-
Antibody Preparation:
-
The antibody solution should be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). If the antibody is in a buffer containing Tris or glycine, it must be exchanged into the conjugation buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
MGITC Stock Solution:
-
Prepare a 10-20 mg/mL stock solution of MGITC in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh before each conjugation.
-
-
Conjugation Reaction:
-
While gently stirring the antibody solution, slowly add small aliquots of the MGITC stock solution. A common target is a 100-fold molar excess of MGITC to antibody.[2]
-
Incubate the reaction mixture for 2-4 hours at 4°C or room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the MGITC-conjugated antibody from the free, unreacted dye. This is typically achieved by gel filtration using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.3).
-
The labeled antibody will elute in the void volume as a colored fraction, while the free dye will be retained on the column.
-
-
Determination of Labeling Ratio:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 620 nm (for MGITC concentration).
-
Calculate the protein concentration using its extinction coefficient.
-
Calculate the MGITC concentration using its molar absorptivity (ε = 150,000 M⁻¹cm⁻¹ at 620 nm).[2]
-
The degree of labeling is the molar ratio of MGITC to antibody. An optimal ratio for CALI is often between 6-10 dyes per antibody.[2]
-
Protocol 2.2: CALI in Cultured Cells
This protocol outlines the steps for introducing the MGITC-antibody conjugate into cells and performing laser-induced inactivation.
-
Introduction of the Conjugate:
-
For intracellular targets, the MGITC-antibody conjugate must be introduced into the cytoplasm. This is most commonly done via microinjection.
-
For cell-surface targets, the cells can be incubated with the conjugate in the culture medium, allowing it to bind to the extracellular domain of the protein.
-
-
Cell Preparation and Incubation:
-
After microinjection or incubation, allow the cells to recover and for the antibody to bind to its target (typically 30-60 minutes).
-
Wash the cells to remove any unbound conjugate, especially for cell-surface labeling.
-
-
Microscopy and Laser Irradiation:
-
Mount the cells on a microscope equipped with a suitable laser. A pulsed dye laser or a diode laser emitting at ~620-630 nm is typically used.
-
Identify the cell and the specific subcellular region of interest to be targeted.
-
Irradiate the selected region with the laser. The required laser power and duration will depend on the specific setup, the efficiency of the conjugate, and the target protein. These parameters must be optimized empirically.
-
-
Downstream Analysis:
-
Immediately following irradiation, the effect of protein inactivation can be assessed.
-
This can involve live-cell imaging of a dynamic cellular process, immunofluorescence staining to observe changes in subcellular structures, or biochemical assays on the cell population.
-
It is crucial to include control experiments, such as irradiating cells that have not been treated with the conjugate, or irradiating a different region of a treated cell, to ensure the observed effects are specific to the targeted inactivation.
-
Visualization of Signaling Pathway and Experimental Workflow
Conclusion
This compound is a versatile tool for advanced microscopy, extending beyond the capabilities of traditional fluorescent probes. Its unique fluorogenic properties when complexed with the MGA aptamer offer a robust system for the real-time visualization of RNA in living cells, a crucial application for understanding gene expression and regulation. Concurrently, its efficacy as a photosensitizer in Chromophore-Assisted Laser Inactivation provides researchers with an invaluable method for dissecting protein function with unparalleled spatiotemporal control. Proper understanding of the principles and careful optimization of the detailed protocols provided herein will enable researchers, scientists, and drug development professionals to effectively leverage MGITC in their investigations of complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 4. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling RNAs in Live Cells Using Malachite Green Aptamer Scaffolds as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromophore-Assisted Laser Inactivation (CALI) using MGITC
Audience: Researchers, scientists, and drug development professionals.
Introduction to CALI with MGITC
Chromophore-Assisted Laser Inactivation (CALI) is a powerful technique that enables the acute and localized inactivation of specific proteins within a biological system.[1][2] This method provides high spatiotemporal resolution, allowing researchers to dissect complex biological processes by turning off a protein's function at a precise time and location.[3][4] The core principle of CALI involves labeling a target protein with a photosensitive dye, or chromophore.[1][4] Upon focused laser irradiation, the chromophore generates highly reactive oxygen species (ROS) that destroy the function of the adjacent target protein.[1][4][5]
Malachite green isothiocyanate (MGITC) is a derivative of the malachite green dye, which was one of the original and standard chromophores used for CALI.[1][3] The isothiocyanate group (-N=C=S) allows for its covalent conjugation to primary amines on proteins, such as the lysine residues of an antibody. This enables the specific delivery of the photosensitizer to the protein of interest via antibody-antigen recognition.
Mechanism of Action
The inactivation process in CALI is not based on thermal denaturation but on a photochemical mechanism.[6][7] The process can be summarized in the following steps:
-
Targeting : An antibody covalently linked to MGITC is introduced to the system (e.g., microinjected into a cell or applied to a cell culture) where it specifically binds to the target protein.
-
Excitation : A laser beam, tuned to the absorption maximum of MGITC (around 630 nm), is focused on the specific subcellular region of interest.[3]
-
ROS Generation : The MGITC molecule absorbs the laser energy, causing it to enter an excited state. This energy is then transferred to surrounding molecules, leading to the generation of highly reactive, short-lived free radicals, such as hydroxyl radicals (•OH).[5][7]
-
Protein Inactivation : These free radicals rapidly react with and oxidize amino acid residues on the target protein in the immediate vicinity.[4] Because the diffusion radius of these radicals is extremely limited (estimated half-maximal damage within 1.5 nm), the damage is highly localized to the labeled protein, ensuring high specificity.[4][5][7]
Caption: The four-step mechanism of Chromophore-Assisted Laser Inactivation using MGITC.
Applications in Research and Drug Development
CALI is a versatile tool for functional proteomics and target validation.[8] Its key applications include:
-
Dissecting Signaling Pathways: By inactivating a specific kinase or receptor at a precise time, researchers can observe the immediate downstream effects and map protein function within a signaling cascade.
-
Studying Cellular Dynamics: Inactivating cytoskeletal proteins in a specific region of a migrating cell can reveal their role in cell motility and morphology.[3]
-
Drug Target Validation: CALI can mimic the effect of a highly specific drug inhibitor, allowing for the validation of a potential drug target at the protein level before extensive chemical screening.[8]
-
Understanding Protein Function: It provides a method for creating a "functional knockout" of a protein without genetic manipulation, which is particularly useful for studying essential proteins where a genetic knockout would be lethal.
Quantitative Data Summary
The following table summarizes typical experimental parameters for CALI using a malachite green-labeled antibody to inactivate the enzyme β-galactosidase in an in vitro setup.
| Parameter | Value / Description | Reference |
| Target Protein | β-galactosidase | [3] |
| Target Concentration | 10 µg/mL | [3] |
| Chromophore | Malachite Green-labeled Antibody | [3] |
| Chromophore Conc. | ~200 µg/mL | [3] |
| Laser Type | Frequency-doubled pulsed Nd:YAG | [3] |
| Wavelength | 630 nm | [3] |
| Pulse Duration | 10 ns | [3] |
| Pulse Energy | 100 mJ | [3] |
| Repetition Rate | 10 Hz | [3] |
| Inactivation Achieved | >50% | [8] |
| Radius of Damage | ~1.5 nm (half-maximal) | [5] |
Experimental Protocols
Protocol 1: Covalent Labeling of Antibodies with MGITC
This protocol describes the conjugation of MGITC to a non-function-blocking antibody specific to the protein of interest.
Materials:
-
Monoclonal or polyclonal antibody of interest.
-
This compound (MGITC).
-
Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0.
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5.
-
Dialysis or size-exclusion chromatography system.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Buffer Exchange: Dialyze the antibody against the Labeling Buffer overnight at 4°C to remove any amine-containing preservatives (e.g., Tris or sodium azide) and to adjust the pH.[9] The alkaline pH is crucial for the reaction between the isothiocyanate group and primary amines on the antibody.[9]
-
Prepare MGITC: Dissolve MGITC powder in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Adjust the antibody concentration to 2-5 mg/mL in the Labeling Buffer.
-
Slowly add a 10- to 20-fold molar excess of the dissolved MGITC to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Stop the Reaction: Add the Quenching Buffer to a final concentration of 0.15 M and incubate for 30 minutes at room temperature to quench any unreacted MGITC.
-
Purification: Remove unconjugated MGITC by dialyzing the labeled antibody against PBS overnight at 4°C with several buffer changes, or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~620 nm (for MGITC). Store the purified MGITC-antibody conjugate at 4°C, protected from light.
Protocol 2: The CALI Procedure (In Vitro Example)
This protocol is adapted from a method for inactivating β-galactosidase.[3]
Materials:
-
Purified target protein (e.g., β-galactosidase, 10 µg/mL).
-
MGITC-labeled antibody (~200 µg/mL).
-
Bovine Serum Albumin (BSA) as a blocking agent (125 µg/mL).
-
Reaction buffer (e.g., PBS).
-
Teflon slab with small wells or a multi-well plate.
-
Pulsed laser system (e.g., Nd:YAG) with an output of ~630 nm.[3]
Procedure:
-
Sample Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the target protein, the MGITC-antibody conjugate, and BSA in the reaction buffer. Incubate for 1 hour at room temperature to allow antibody binding.
-
Loading: Place a 20 µL aliquot of the sample into a well.[3]
-
Laser Irradiation:
-
Align the laser to illuminate the entire volume of the well.
-
Irradiate the sample with the laser for a defined period. The duration will depend on the laser power and the desired level of inactivation and must be optimized empirically.
-
Include control samples:
-
No laser irradiation.
-
Laser irradiation without the MGITC-antibody.
-
Laser irradiation with a non-specific MGITC-labeled antibody.
-
-
-
Post-Irradiation: After irradiation, collect the sample from the well for functional analysis.
Caption: A generalized workflow for a CALI experiment, from preparation to final analysis.
Protocol 3: Assessing Protein Inactivation
The method for assessing inactivation depends on the function of the target protein.
A. Enzymatic Activity Assay (e.g., for β-galactosidase):
-
Following CALI, add a substrate that produces a colorimetric or fluorescent signal upon cleavage (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG, for β-galactosidase).[3]
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Measure the signal using a spectrophotometer or plate reader.
-
Calculate the percentage of remaining activity in the irradiated sample compared to the non-irradiated control.
B. Western Blot Analysis:
-
Run the samples from the CALI experiment on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes the target protein (this can be the same antibody used for CALI if it recognizes a denatured epitope, or a different one).
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Quantify the band intensity. A decrease in band intensity or the appearance of aggregated protein at the top of the gel can indicate protein damage and cross-linking. Note that CALI primarily causes functional inactivation, which may not always result in a loss of the protein band.
Application Example: Dissecting a Signaling Pathway
CALI can be used to determine the position and function of a protein in a signaling cascade. For example, in a hypothetical pathway where a Receptor activates Kinase A, which in turn phosphorylates and activates Kinase B, CALI can be used to inactivate Kinase A. If the subsequent phosphorylation of Kinase B is blocked, it confirms that Kinase A is upstream of Kinase B.
Caption: Diagram showing how CALI of Kinase A can block a signaling pathway to study function.
References
- 1. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromophore-assisted laser inactivation in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromophore-assisted light inactivation and self-organization of microtubules and motors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromophore-assisted light inactivation of target proteins for singularity biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 6. Chromophore-Assisted Light Inactivation for Protein Degradation and Its Application in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromophore-assisted laser inactivation of proteins is mediated by the photogeneration of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional proteomics using chromophore-assisted laser inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Ultrasensitive Detection: Surface-Enhanced Raman Scattering (SERS) with MGITC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that offers ultrasensitive detection and molecular fingerprinting capabilities. By adsorbing molecules onto nanostructured noble metal surfaces, SERS can amplify the Raman signal by several orders of magnitude, enabling the detection of analytes at extremely low concentrations, even down to the single-molecule level.[1][2][3] Malachite green isothiocyanate (MGITC) has emerged as a prominent Raman reporter molecule for SERS applications due to its high Raman scattering cross-section and strong affinity for gold and silver surfaces through its isothiocyanate (-NCS) group.[4][5] This application note provides a comprehensive overview of the use of MGITC in SERS for various applications, including environmental monitoring and biomedical diagnostics, along with detailed experimental protocols.
Applications of MGITC in SERS
The unique properties of MGITC make it a versatile tool in a wide range of SERS applications:
-
Ultrasensitive Detection of Pollutants: MGITC has been successfully employed for the ultrasensitive detection of organic pollutants in aquatic systems.[1][6] For instance, using a nanoporous gold (NPG) substrate, detection limits as low as 10⁻¹⁶ M for MGITC have been achieved, demonstrating the potential for robust environmental monitoring.[1][6][7]
-
Biomedical Imaging and Diagnostics: In the biomedical field, MGITC-functionalized nanoparticles are utilized as SERS probes for cellular imaging and cancer detection.[8][9][10][11] By conjugating these SERS tags with antibodies, specific targeting of cell surface receptors, such as EGFR and HER2 on cancer cells, can be achieved, allowing for the differentiation between cancerous and healthy cells.[8][9]
-
Drug Discovery and Development: The high sensitivity of SERS with MGITC can be leveraged in drug discovery to study molecular interactions.[12][13] While direct applications of MGITC in drug development are still emerging, the principles of using SERS reporters for detecting binding events are well-established.
Quantitative SERS Performance with MGITC
The enhancement factor (EF) and limit of detection (LOD) are critical parameters for evaluating the performance of a SERS substrate. The following table summarizes the quantitative performance of various SERS substrates using MGITC as the probe molecule.
| SERS Substrate | Analyte | Enhancement Factor (EF) | Limit of Detection (LOD) | Reference |
| Nanoporous Gold (NPG-5h) | MGITC | 7.9 x 10⁹ | 10⁻¹⁶ M | [1][6] |
| Au-coated GaN | MGITC | 2.8 x 10⁶ | Not Specified | [14] |
| Gold Nano Popcorn | MGITC | Not Specified | 10⁻⁹ M | [15] |
| Au@Ag core-shell nanoparticles | MGITC | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: Preparation of MGITC Solutions
This protocol describes the preparation of a stock solution and subsequent serial dilutions of MGITC.
Materials:
-
This compound (MGITC) powder
-
De-ionized water
-
Ethanol (optional, depending on solubility requirements)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Accurately weigh a specific amount of MGITC powder.
-
Dissolve the MGITC powder in a known volume of de-ionized water (or ethanol) in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM).
-
Perform serial dilutions from the stock solution to obtain a range of desired concentrations (e.g., 10⁻⁶ M to 10⁻¹⁶ M).[1][7] Use separate, clean pipette tips for each dilution to avoid cross-contamination.[6]
Protocol 2: SERS Measurement of MGITC on a Nanoporous Gold (NPG) Substrate
This protocol outlines the procedure for performing SERS analysis of MGITC using a nanoporous gold substrate.
Materials:
-
Nanoporous gold (NPG) SERS substrate
-
MGITC solutions of various concentrations
-
Raman microscope
-
Micropipette
Procedure:
-
Substrate Preparation: Ensure the NPG substrate is clean and dry before use.
-
Sample Incubation: Place a small droplet (e.g., 10 µL) of the MGITC solution onto the active surface of the NPG substrate. Allow the solution to incubate for a specific period to ensure adsorption of MGITC molecules.
-
Drying: Gently dry the substrate, for example, by air-drying or using a gentle stream of nitrogen.
-
SERS Analysis:
-
Place the substrate on the Raman microscope stage.
-
Use a laser with an appropriate excitation wavelength (e.g., 785 nm).[1][6]
-
Set the laser power to a low level (e.g., 0.5%) to avoid photo-bleaching or sample damage.[1][6]
-
Use an objective with suitable magnification (e.g., 20x ULWD).[1][6]
-
Acquire the SERS spectra with an appropriate acquisition time (e.g., 20 seconds) and number of acquisitions (e.g., 3).[1][6]
-
Collect spectra from multiple random spots on the substrate to ensure reproducibility.[6]
-
-
Data Analysis:
Protocol 3: SERS Imaging of Cancer Cells with MGITC-Labeled Probes
This protocol provides a general workflow for using MGITC-functionalized SERS tags for targeted imaging of cancer cells.
Materials:
-
Cancer cell lines (e.g., breast cancer cell lines) and a non-tumoral control cell line
-
SERS probes: Gold or silver nanoparticles functionalized with MGITC and conjugated with a specific antibody (e.g., anti-HER2 or anti-EGFR)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Raman microscope with mapping capabilities
Procedure:
-
Cell Culture: Culture the selected cancer and control cell lines on suitable substrates for Raman imaging (e.g., quartz coverslips).
-
Incubation with SERS Probes:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a solution containing the antibody-conjugated MGITC-SERS probes for a specific duration (e.g., 2 hours).[9]
-
-
Washing: After incubation, gently wash the cells with PBS multiple times to remove any unbound SERS probes.
-
SERS Imaging:
-
Mount the cell sample on the Raman microscope stage.
-
Perform SERS mapping over a selected area of the cells.
-
Monitor the intensity of a characteristic MGITC Raman peak (e.g., 1616 cm⁻¹) to generate the SERS image.[9]
-
-
Image Analysis:
-
Analyze the SERS maps to visualize the distribution and intensity of the SERS signal on the cell surface.
-
Compare the SERS intensity between the cancer cells and the control cells to determine the specificity of the targeted probes.
-
Visualizations
Caption: General workflow for a SERS experiment using MGITC.
Caption: Signaling pathway for targeted cancer cell detection using SERS.
References
- 1. mdpi.com [mdpi.com]
- 2. SERS Detection of Biomolecules by Highly Sensitive and Reproducible Raman-Enhancing Nanoparticle Array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Raman scattering calculations studies of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of SERS-active core–satellite nanoparticles using heterobifunctional PEG linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00676B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SERS in 3D cell models: a powerful tool in cancer research - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01049J [pubs.rsc.org]
- 9. ifmmi.com [ifmmi.com]
- 10. Surface-Enhanced Raman Spectroscopy in Cancer Diagnosis, Prognosis and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface-enhanced Raman scattering in cancer detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface-enhanced Raman Spectroscopy for Drug Discovery: Peptide-RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface-Enhanced Raman Spectroscopy at the Interface between Drug Discovery and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Oligonucleotides with Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides with functional molecules is a cornerstone of modern molecular biology and diagnostics. Malachite green, a triphenylmethane dye, is a potent photosensitizer with strong absorbance at long wavelengths (around 630 nm). When conjugated to biomolecules, malachite green isothiocyanate can be used to induce localized cell death upon light activation, a technique known as photodynamic therapy (PDT). This application note provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with this compound, purification of the conjugate, and quantification of the labeling efficiency. The resulting oligonucleotide-photosensitizer conjugates have potential applications in targeted PDT and photochemical internalization (PCI), enabling the light-controlled delivery of therapeutic oligonucleotides into the cytoplasm of target cells.
Data Presentation
Quantitative analysis of the labeling reaction is crucial for ensuring the quality and reproducibility of subsequent experiments. The following table summarizes key parameters for the synthesis and characterization of malachite green-labeled oligonucleotides.
| Parameter | Value | Notes |
| This compound Properties | ||
| Absorbance Maximum (λmax) | ~621 nm[1] | The precise maximum may vary slightly depending on the solvent. |
| Molar Extinction Coefficient at λmax (ε_dye) | 148,900 M⁻¹cm⁻¹ at 616.5 nm[2] | A value of 150,000 M⁻¹cm⁻¹ at 620 nm is also reported[3]. |
| Molar Extinction Coefficient at 260 nm (ε_dye at 260 nm) | ~30,000 M⁻¹cm⁻¹ (Estimated) | This is an estimation, as the exact value is not readily available. The contribution of the dye to the absorbance at 260 nm should be accounted for in concentration measurements. |
| Oligonucleotide Properties | ||
| Molar Extinction Coefficient at 260 nm (ε_oligo) | Sequence-dependent | This can be calculated using standard formulas or online tools. |
| Labeling Reaction | ||
| Optimal pH | 8.5 - 9.5 | Balances the reactivity of the primary amine and the stability of the isothiocyanate. |
| Typical Labeling Efficiency | 50-80% | This is an estimated range for isothiocyanate reactions with amine-modified oligonucleotides. Actual efficiency will depend on reaction conditions and the specific oligonucleotide. |
| Purification | ||
| Recommended Method | Reverse-Phase HPLC | Provides good separation of the hydrophobic dye-labeled oligonucleotide from the unlabeled oligonucleotide and free dye. |
| Alternative Method | Ethanol Precipitation | Can be used to remove the bulk of unincorporated dye but may be less effective for achieving high purity. |
Experimental Protocols
This section provides a detailed methodology for the labeling of an amine-modified oligonucleotide with this compound.
Materials
-
5'- or 3'-amine-modified oligonucleotide (desalted or purified)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate buffer, pH 9.0
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
-
Microcentrifuge tubes
-
Spectrophotometer (UV-Vis)
Protocol 1: Labeling of Amine-Modified Oligonucleotide
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine:
-
10 µL of the amine-modified oligonucleotide solution (e.g., 10 nmol)
-
20 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.0)
-
A 10- to 20-fold molar excess of the dissolved this compound. The exact volume will depend on the concentration of the dye solution.
-
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark.
-
Protocol 2: Purification of the Labeled Oligonucleotide
Method A: Ethanol Precipitation (for initial cleanup)
-
To the labeling reaction mixture, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.
-
Resuspend the pellet in a desired volume of nuclease-free water or buffer.
Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (for high purity)
For RP-HPLC, it is recommended to first perform an ethanol precipitation to remove the bulk of the free dye.
-
Resuspend the ethanol-precipitated pellet in the HPLC mobile phase A.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the labeled oligonucleotide using a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M triethylammonium acetate).
-
Monitor the elution profile at 260 nm and the absorbance maximum of malachite green (~621 nm). The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified product.
Protocol 3: Quantification of Labeling Efficiency
-
Spectrophotometric Measurement: Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and at the absorbance maximum of malachite green (~621 nm, Amax).
-
Calculation of Dye Concentration:
-
Concentration of Dye (M) = Amax / ε_dye
-
-
Calculation of Oligonucleotide Concentration:
-
A260(corrected) = A260 - (Amax * (ε_dye at 260 nm / ε_dye))
-
Concentration of Oligonucleotide (M) = A260(corrected) / ε_oligo
-
-
Calculation of Labeling Efficiency (Dye-to-Oligo Ratio):
-
Labeling Efficiency = Concentration of Dye / Concentration of Oligonucleotide
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Signaling Pathway: Photochemical Internalization (PCI)
Caption: Mechanism of photochemical internalization (PCI) using an oligonucleotide-malachite green conjugate.
References
Application Notes and Protocols: Malachite Green Isothiocyanate as a High-Performance Raman Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is a derivative of the triphenylmethane dye malachite green. It serves as a potent Raman probe, particularly in Surface-Enhanced Raman Scattering (SERS) applications.[1][2][3] The isothiocyanate group (-NCS) allows for covalent binding to amine groups on proteins and other biomolecules, as well as strong chemisorption onto metallic surfaces like gold and silver, which are commonly used as SERS substrates. This strong interaction, combined with the molecule's large Raman scattering cross-section, results in significant signal enhancement, enabling ultrasensitive detection of various analytes and imaging of biological systems.[3][4] MGITC is a resonant Raman reporter, meaning its absorption maximum can align with the excitation laser wavelength (e.g., 633 nm), further amplifying the Raman signal through the resonance Raman effect.[5]
This document provides detailed application notes and experimental protocols for utilizing MGITC as a Raman probe in research and development settings.
Principle of MGITC as a SERS Probe
The primary application of MGITC as a Raman probe leverages the SERS effect. SERS is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces.[6] The enhancement arises from two main mechanisms:
-
Electromagnetic Enhancement: This is the dominant mechanism and results from the excitation of localized surface plasmon resonances (LSPRs) in the metallic nanostructures by the incident laser light.[3][4] This creates highly localized and intense electromagnetic fields ("hot spots") that amplify the Raman scattering of nearby molecules by orders of magnitude (up to 10^9 or even higher).[3]
-
Chemical Enhancement: This mechanism involves charge transfer between the analyte and the SERS substrate, leading to a smaller but still significant enhancement of the Raman signal.[6]
The isothiocyanate group of MGITC facilitates its strong binding to gold or silver SERS substrates, positioning the molecule in the "hot spots" for maximum signal amplification.
Applications
MGITC has been successfully employed in a variety of applications, including:
-
Ultrasensitive Detection of Pollutants: MGITC itself can be detected at extremely low concentrations, making it a target analyte in environmental monitoring.[2][3] For instance, using nanoporous gold substrates, detection limits as low as 10⁻¹⁶ M have been achieved.[3][4]
-
Bioimaging and Cellular Staining: The ability to conjugate MGITC to biomolecules allows for the imaging and tracking of these molecules in biological systems.[1][5] Its application in cell detection and tissue composition analysis has been noted.[1]
-
Multiplexed Assays: As a Raman reporter, MGITC can be incorporated into SERS nanoparticles, which serve as optical tags for highly multiplexed imaging and sensing applications.[5]
-
pH Sensing: While not a direct application of MGITC itself, the principles of SERS demonstrated with MGITC can be extended to pH-sensitive probes.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies utilizing MGITC as a SERS probe.
| Parameter | Value | Substrate/System | Application | Reference |
| Limit of Detection (LOD) | 10⁻¹⁶ M | Nanoporous Gold (NPG) | Pollutant Detection | [3][4] |
| 41.0 nM | Porous Au Supraparticles | Environmental Contaminant Detection | [9] | |
| Enhancement Factor (EF) | 7.9 x 10⁹ | Nanoporous Gold (NPG) | Pollutant Detection | [3][4] |
| 6 x 10⁶ | Tip-Enhanced Raman Spectroscopy (TERS) with Au(111) | Surface Analysis | [10] | |
| Excitation Wavelength | 633 nm | Not specified | General Raman/SERS | [5] |
| 785 nm | Nanoporous Gold (NPG) | Pollutant Detection | [3] | |
| Prominent Raman Peaks | 1618 cm⁻¹, 1370 cm⁻¹, 1180 cm⁻¹, 1586 cm⁻¹, 807 cm⁻¹, 448 cm⁻¹ | Au(111) | Surface Analysis | |
| 1614 cm⁻¹ | Gold Nano Popcorn | Ultrasensitive Chemical Analysis | [11] | |
| 1177 cm⁻¹ | Au-coated GaN | Reproducibility Study | [12] | |
| 827 cm⁻¹ | Nanoporous Gold (NPG) | Pollutant Detection | [3] |
Experimental Protocols
Protocol 1: Ultrasensitive Detection of MGITC using a Nanoporous Gold SERS Substrate
This protocol is adapted from studies on the detection of MGITC as an environmental pollutant.[3][4]
1. Materials:
-
This compound (MGITC) powder (Sigma-Aldrich or equivalent)
-
Deionized water (18.2 MΩ·cm)
-
Nanoporous Gold (NPG) SERS substrates
-
Eppendorf tubes
-
Pipettes and sterile tips
2. Preparation of MGITC Solutions:
-
Prepare a stock solution of MGITC by dissolving a precisely weighed amount in deionized water.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations, for example, from 10⁻¹⁰ M to 10⁻¹⁶ M.[3] Use new pipette tips for each dilution to avoid cross-contamination.
3. Sample Preparation:
-
Immerse a piece of the NPG substrate into an Eppendorf tube containing the MGITC solution.
-
Incubate for a sufficient time (e.g., 30 minutes) to allow for the adsorption of MGITC onto the substrate surface.[3]
-
Carefully remove the substrate from the solution and allow it to air dry completely before SERS analysis.
4. SERS Measurement:
-
Place the dried NPG substrate with adsorbed MGITC onto the sample stage of a Raman microscope.
-
Instrumentation (Example): Renishaw inVia Raman Microscope.[3]
-
Laser Excitation: 785 nm.[3]
-
Objective: 20x or 50x.
-
Laser Power: Use a low laser power (e.g., 0.5% of maximum) to avoid photobleaching of the MGITC.[3]
-
Acquisition Time: 10-20 seconds.[3]
-
Acquisitions: 1-3 acquisitions to improve signal-to-noise ratio.[3]
-
Collect spectra from multiple spots on the substrate to ensure reproducibility.
5. Data Analysis:
-
Identify the characteristic Raman peaks of MGITC. The most prominent peaks are often observed around 1618 cm⁻¹, 1370 cm⁻¹, 1180 cm⁻¹, and 827 cm⁻¹.[3]
-
Correlate the intensity of a characteristic peak with the concentration of the MGITC solution to generate a calibration curve.
Protocol 2: Preparation of MGITC-Functionalized Gold Nanoparticles for SERS Imaging
This protocol describes the general steps for creating MGITC-labeled gold nanoparticles (AuNPs) that can be used as SERS probes in bioimaging.
1. Materials:
-
Gold nanoparticles (AuNPs) of desired size (e.g., 60 nm)
-
MGITC solution in a suitable solvent (e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
Centrifuge and centrifuge tubes
2. Functionalization of AuNPs with MGITC:
-
Add a specific amount of MGITC solution to the AuNP suspension. The optimal concentration of MGITC should be determined empirically to achieve sufficient surface coverage without causing excessive aggregation.
-
Incubate the mixture for a period of time (e.g., 1-2 hours) at room temperature with gentle mixing to allow for the binding of MGITC to the AuNP surface.
3. Purification of MGITC-Functionalized AuNPs:
-
Centrifuge the mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unbound MGITC.
-
Resuspend the pellet in a fresh buffer solution, such as PBS.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the complete removal of unbound MGITC.
4. Characterization:
-
Confirm the successful functionalization of the AuNPs with MGITC by acquiring the SERS spectrum of the purified nanoparticles. The spectrum should exhibit the characteristic peaks of MGITC.
-
Characterize the size, shape, and aggregation state of the functionalized AuNPs using techniques such as UV-Vis spectroscopy and transmission electron microscopy (TEM).
5. Application in Bioimaging:
-
The purified MGITC-functionalized AuNPs can be introduced to a cell culture or tissue sample.
-
If the AuNPs are further conjugated with targeting ligands (e.g., antibodies), they can be used for specific cell or tissue imaging.
-
Acquire Raman maps of the sample to visualize the distribution of the SERS probes.
Visualizations
Caption: The mechanism of Surface-Enhanced Raman Scattering (SERS) using MGITC.
Caption: Experimental workflow for the detection of MGITC using SERS.
References
- 1. [Raman scattering calculations studies of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate [iris.unito.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiplexing potential of NIR resonant and non-resonant Raman reporters for bio-imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. A new class of ratiometric small molecule intracellular pH sensors for Raman microscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Biological pH sensing based on surface enhanced Raman scattering through a 2-aminothiophenol-silver probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly porous gold supraparticles as surface-enhanced Raman spectroscopy (SERS) substrates for sensitive detection of environmental contaminants - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06248H [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Malachite Green Isothiocyanate in Single-Molecule Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MG-ITC) is a derivative of the triphenylmethane dye malachite green. While traditionally used as a photosensitizer and in surface-enhanced Raman scattering (SERS), its unique photophysical properties make it a valuable tool for single-molecule studies. This document provides detailed application notes and protocols for the use of MG-ITC as a molecular rotor for probing local viscosity and for protein labeling in single-molecule experiments.
Application 1: MG-ITC as a Single-Molecule Rotational Probe for Viscosity
The fluorescence quantum yield of malachite green is highly sensitive to the viscosity of its immediate environment. This property arises from the intramolecular rotation of its phenyl rings. In low-viscosity environments, the phenyl rings can rotate freely, providing a non-radiative decay pathway that quenches fluorescence. However, in more viscous or sterically hindered environments, this rotation is restricted, leading to a significant increase in fluorescence intensity and lifetime. This makes MG-ITC an excellent probe for measuring microviscosity at the single-molecule level.[1][2]
Quantitative Data
| Property | Value | Solvent/Conditions | Reference |
| Molar Extinction Coefficient (ε) | 148,900 cm⁻¹/M | Water | [3] |
| Absorption Maximum (λ_abs) | ~628 nm | Acetonitrile | [3] |
| Fluorescence Emission | Typically non-fluorescent in low viscosity solvents | - | [4] |
| Fluorescence Lifetime (τ_f) | Strongly dependent on viscosity | Varies | [2] |
| Fluorescence Quantum Yield (Φ_f) | 10⁻⁵ to 10⁻⁴ (in water) | Water | [5] |
Experimental Protocol: Probing Local Viscosity with MG-ITC
This protocol describes the use of MG-ITC to probe the viscosity of a local environment, such as the interior of a protein or a lipid bilayer, at the single-molecule level.
1. Protein Labeling with MG-ITC:
-
Materials:
-
Purified protein with an accessible amine group (e.g., lysine residue or N-terminus)
-
This compound (MG-ITC)
-
Dimethyl sulfoxide (DMSO)
-
Labeling buffer: 500 mM Sodium Bicarbonate (NaHCO₃), pH 9.8
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer: 150 mM NaCl, 50 mM Sodium Phosphate (NaPi), pH 7.3
-
-
Procedure:
-
Prepare a 20 mg/mL stock solution of MG-ITC in DMSO.
-
Dissolve the purified protein in the labeling buffer.
-
At 5-minute intervals, add small aliquots of the MG-ITC stock solution to the protein solution until a molar ratio of approximately 100:1 (MG-ITC:protein) is reached.
-
Incubate the reaction mixture on ice for 4 hours.
-
Separate the labeled protein from the free dye using a desalting column equilibrated with the storage buffer.[3]
-
Determine the labeling efficiency by measuring the absorbance at 280 nm (for the protein) and ~620 nm (for MG-ITC). Use the molar extinction coefficient of MG-ITC to calculate its concentration.
-
2. Single-Molecule Fluorescence Microscopy:
-
Instrumentation:
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with a high-numerical-aperture objective and an electron-multiplying charge-coupled device (EMCCD) camera.
-
A laser line suitable for exciting MG-ITC (e.g., 633 nm or 640 nm).
-
-
Procedure:
-
Immobilize the MG-ITC labeled protein on a passivated coverslip surface.
-
Acquire single-molecule fluorescence images using the TIRF microscope.
-
Analyze the fluorescence intensity and lifetime of individual molecules. An increase in fluorescence intensity and lifetime compared to the free dye in a low-viscosity buffer indicates a more viscous local environment around the labeling site.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for using MG-ITC as a single-molecule rotational probe.
Application 2: MG-ITC as a Covalent Label for Single-Molecule Tracking and SERS
MG-ITC contains an isothiocyanate group that reacts with primary amines on proteins to form a stable thiourea linkage. This allows for the covalent attachment of the malachite green chromophore to proteins of interest, enabling their visualization and tracking at the single-molecule level. While its fluorescence is quenched in low viscosity environments, it can be a potent Raman scattering probe, especially when enhanced by plasmonic nanostructures (SERS).
Experimental Protocol: Labeling for SERS Microscopy
This protocol is adapted from the general protein labeling protocol for applications in SERS.
-
Materials:
-
Same as in the molecular rotor protocol.
-
SERS-active substrate (e.g., gold nanoparticles).
-
-
Procedure:
-
Follow the protein labeling and purification steps as described in the molecular rotor protocol.
-
For SERS imaging, the labeled protein can be incubated with a SERS-active substrate.
-
Perform Raman spectroscopy on the sample to obtain the characteristic SERS spectrum of malachite green, allowing for highly sensitive detection.
-
Logical Relationship of MG-ITC Properties
Caption: Properties and applications of MG-ITC in single-molecule studies.
Note on MG-ITC as a Molecular Force Sensor
While the fluorescence of malachite green is sensitive to mechanical restriction of its phenyl rings, there is currently no direct evidence in the scientific literature to support its application as a quantitative molecular force sensor in single-molecule force spectroscopy experiments. Such applications typically require a calibrated response to piconewton-scale forces, which has not been demonstrated for MG-ITC.
Conclusion
This compound is a versatile probe for single-molecule studies. Its primary and well-documented application is as a molecular rotor to probe local viscosity, owing to the strong dependence of its fluorescence on the rotational freedom of its phenyl rings. Furthermore, its ability to covalently label proteins makes it a useful tool for single-molecule tracking and as a highly sensitive probe in SERS microscopy. Researchers in drug development can leverage these properties to investigate protein microenvironments and for sensitive detection assays.
References
- 1. Symmetry-breaking malachite green as a near-infrared light-activated fluorogenic photosensitizer for RNA proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microviscosity inside a nanocavity: a femtosecond fluorescence up-conversion study of malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]
- 5. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Biomolecules in Cells using Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing malachite green isothiocyanate (MGITC) for the fluorescent labeling and tracking of biomolecules within cellular environments. Detailed protocols for protein and RNA labeling are presented, along with key performance data and visualizations to facilitate experimental design and execution.
Introduction
This compound (MGITC) is a versatile, amine-reactive derivative of the triphenylmethane dye, malachite green.[1][2] While malachite green itself is largely non-fluorescent in solution, its utility as a molecular probe is realized through two primary mechanisms: covalent labeling of biomolecules for techniques like Chromophore-Assisted Laser Inactivation (CALI), and as a fluorogen that exhibits a dramatic increase in fluorescence upon binding to a specific RNA aptamer (Malachite Green Aptamer or MGA).[3][4][5] This "light-up" property of the MG-MGA system provides a powerful tool for the specific and sensitive detection of RNA in living cells.[5][6]
MGITC's reactivity with primary amines allows for the straightforward labeling of proteins and other amine-containing biomolecules.[1][2] The isothiocyanate group forms a stable thiourea bond with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues.[2]
Key Applications
-
Fluorescent Labeling of RNA in Live Cells: By genetically encoding the Malachite Green Aptamer (MGA) as a tag on an RNA of interest, the introduction of cell-permeable malachite green results in a significant fluorescent signal, enabling the visualization and tracking of the target RNA.[5][6][7]
-
Label-Free Fluorescent Aptamer Sensors: The conditional binding of malachite green to its aptamer can be engineered to create sensors that report on the presence of other molecules, such as adenosine.[4]
-
Chromophore-Assisted Laser Inactivation (CALI): MGITC can be conjugated to antibodies or other targeting molecules. Upon laser irradiation at its absorption maximum (~630 nm), the malachite green moiety generates reactive oxygen species, leading to the localized inactivation of the target protein.[3]
-
Surface-Enhanced Raman Spectroscopy (SERS): MGITC has been utilized as a probe molecule in SERS-based detection, demonstrating high sensitivity.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of malachite green and its derivatives for biomolecule tracking.
| Parameter | Value | Biomolecule | Technique | Reference |
| MGITC Absorption Maximum | ~630 nm | Covalently Labeled Proteins | Spectroscopy | [1][10] |
| MG-MGA Complex Absorption Maximum | 630 nm | RNA | Fluorescence Spectroscopy | [5] |
| MG-MGA Complex Emission Maximum | 655 nm | RNA | Fluorescence Spectroscopy | [5] |
| Fluorescence Enhancement of MG upon MGA Binding | > 2000-fold | RNA | Fluorescence Spectroscopy | [4] |
| Fluorescence Signal Induction with MGA Scaffolds | Up to ~20-fold increase | RNA in live cells | Fluorescence Microscopy | [6][7] |
| Quantum Yield of Malachite Green in Solution | 7.9 x 10-5 | - | Photophysics | [4] |
| Optimal Dye-to-Antibody Ratio for CALI | 6-10 dyes per antibody | Protein | CALI | [3] |
| Detection Limit of MGITC with SERS | 10-16 M | MGITC | SERS | [8] |
| SERS Enhancement Factor for MGITC | 7.9 x 109 | MGITC | SERS | [8] |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with MGITC
This protocol describes the covalent labeling of a purified protein with MGITC.
Materials:
-
This compound (MGITC)
-
Dimethyl sulfoxide (DMSO)
-
Purified protein of interest
-
500 mM Sodium Bicarbonate (NaHCO3) buffer, pH 9.8
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.3
Procedure:
-
Prepare MGITC Stock Solution: Dissolve MGITC in DMSO to a final concentration of 20 mg/mL.
-
Prepare Protein Solution: Dissolve the protein of interest in 500 mM NaHCO3 buffer (pH 9.8). The protein concentration should ideally be in the range of 5-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with the protein for labeling.[11]
-
Labeling Reaction:
-
While gently stirring the protein solution on ice, add 5 µL aliquots of the MGITC stock solution at 5-minute intervals.
-
Continue adding MGITC until a molar ratio of approximately 100:1 (MGITC:protein) is reached.[3]
-
-
Incubation: Incubate the reaction mixture on ice for 4 hours.
-
Purification:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Separate the MGITC-labeled protein from the free, unreacted dye by passing the supernatant through a desalting column pre-equilibrated with PBS (150 mM NaCl, 50 mM NaPi, pH 7.3).[3]
-
-
Storage: Store the labeled protein at -20°C or -80°C, protected from light.
Protocol 2: Live-Cell Imaging of RNA using the Malachite Green Aptamer (MGA) System
This protocol outlines the steps for visualizing a target RNA in living cells by fusing it to the MGA and imaging with malachite green.
Materials:
-
Expression vector containing the MGA sequence fused to the RNA of interest.
-
Mammalian cells suitable for transfection and imaging.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Malachite green (cell-permeable form, e.g., with ester linkages for eukaryotic cells).[5]
-
Fluorescence microscope with appropriate filter sets (Excitation: ~630 nm, Emission: ~655 nm).
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Transfect the cells with the MGA-tagged RNA expression vector using a standard transfection protocol.
-
Allow for sufficient time for gene expression (typically 24-48 hours).
-
-
Cell Staining:
-
Prepare a stock solution of malachite green in an appropriate solvent (e.g., water or DMSO).
-
Dilute the malachite green stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
Replace the existing medium in the imaging dish with the malachite green-containing medium.
-
Incubate the cells at 37°C for a sufficient period to allow for dye uptake and binding to the MGA-tagged RNA (e.g., 15-30 minutes).
-
-
Cell Imaging:
-
Wash the cells with fresh, pre-warmed medium to remove excess, unbound dye and reduce background fluorescence.
-
Image the cells using a fluorescence microscope equipped with a far-red filter set.
-
Acquire images of both cells expressing the MGA-tagged RNA and control cells (untransfected or expressing a non-tagged RNA) to assess specificity and background.
-
Visualizations
Caption: Workflow for covalent labeling of proteins with MGITC.
Caption: Principle of live-cell RNA imaging using the MGA system.
Caption: Mechanism of Chromophore-Assisted Laser Inactivation (CALI).
References
- 1. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. A label-free fluorescent aptamer sensor based on regulation of malachite green fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Labeling RNAs in Live Cells Using Malachite Green Aptamer Scaffolds as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound 10 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Malachite Green Isothiocyanate (MGITC) Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the conjugation efficiency of malachite green isothiocyanate (MGITC). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during the labeling of biomolecules with MGITC.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of MGITC conjugation?
A1: this compound (MGITC) contains an isothiocyanate group (-N=C=S) that reacts with primary amine groups (-NH2) on biomolecules, such as the lysine residues on proteins, to form a stable thiourea bond.[1] This reaction is typically performed in an aqueous buffer at a slightly alkaline pH.
Q2: What is the recommended solvent for preparing a stock solution of MGITC?
A2: It is recommended to prepare a stock solution of MGITC in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] Some researchers have also reported using ethanol.[3] It is crucial to use a pure and dry solvent, as moisture can lead to the degradation of the isothiocyanate group.[3] Stock solutions should be stored at -20°C and protected from light.[3]
Q3: What type of buffer should be used for the conjugation reaction?
A3: The choice of buffer is critical for a successful conjugation reaction. Amine-free buffers, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, are recommended.[2][4][5] Buffers containing primary amines, like Tris, should be avoided as they will compete with the target biomolecule for reaction with MGITC.[4]
Q4: What is the optimal pH for MGITC conjugation?
A4: The optimal pH for the reaction of isothiocyanates with primary amines is typically in the range of 8.0 to 9.8.[2][6] A higher pH can increase the rate of reaction but may also increase the hydrolysis of the isothiocyanate. A good starting point for optimization is a pH of around 9.0.
Q5: How can I remove excess, unreacted MGITC after the conjugation reaction?
A5: Unreacted MGITC can be removed using size-based separation techniques. Gel filtration chromatography (desalting columns) is a common and effective method.[2][5] Dialysis can also be used, although it may be more time-consuming.[5]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Q: I am observing very low or no conjugation of MGITC to my protein. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue that can stem from several factors. Below is a step-by-step guide to troubleshooting this problem.
-
Check Reagent Quality and Handling: MGITC is sensitive to moisture.[7] Ensure that it has been stored properly in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[7] Always prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][7]
-
Verify Buffer Compatibility: Ensure your reaction buffer does not contain primary amines (e.g., Tris) which compete with your target molecule for the dye.[4] Buffer exchange your biomolecule into a compatible buffer like PBS or borate buffer at the recommended pH range.[7]
-
Optimize Reaction pH: The reactivity of primary amines is pH-dependent. For isothiocyanate reactions, a pH between 8.0 and 9.8 is generally recommended.[2][6] You can perform small-scale reactions at different pH values (e.g., 8.0, 8.5, 9.0) to determine the optimal condition for your specific protein.
-
Adjust Molar Ratio of MGITC to Protein: A molar excess of MGITC is typically used to drive the reaction. A starting point could be a 10 to 20-fold molar excess of the dye.[8] However, an excessively high ratio can lead to protein precipitation. It is advisable to test a range of molar ratios (e.g., 10:1, 20:1, 40:1) to find the optimal balance between labeling efficiency and protein stability.[9]
Problem 2: Protein Precipitation During or After Conjugation
Q: My protein is precipitating during the conjugation reaction or during purification. What could be the cause and how can I prevent this?
A: Protein precipitation is often a sign of instability, which can be exacerbated by the conjugation process.
-
Over-labeling: Attaching too many hydrophobic dye molecules can alter the protein's isoelectric point and solubility, leading to aggregation.[5] To address this, try reducing the molar excess of MGITC in the reaction.[5]
-
Suboptimal Buffer Conditions: The buffer composition can affect protein stability. Ensure the pH of the buffer is not close to the isoelectric point of your protein.[9]
-
Reaction Temperature: Most conjugation reactions are performed at room temperature or 4°C.[7] If you are experiencing precipitation, performing the reaction at a lower temperature (4°C) for a longer duration may help maintain protein stability.[5]
Data Presentation
Table 1: Key Parameters for Optimizing MGITC Conjugation Efficiency
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 8.0 - 9.8 | The reaction of isothiocyanates with primary amines is favored at alkaline pH. Higher pH increases reaction rate but also the rate of MGITC hydrolysis.[2][6] |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) can help maintain protein stability but may require longer reaction times. Room temperature (25°C) offers a faster reaction rate.[6][10] |
| Molar Ratio (MGITC:Protein) | 10:1 to 100:1 | A molar excess of MGITC drives the reaction. The optimal ratio is protein-dependent and should be determined empirically. High ratios can lead to over-labeling and precipitation.[2][9] |
| Reaction Time | 1 - 4 hours | Reaction time is dependent on temperature, pH, and the reactivity of the protein. The progress of the reaction can be monitored over time to determine the optimal duration.[2][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can increase the reaction rate. However, some proteins may be more prone to aggregation at higher concentrations.[8][9] |
Experimental Protocols
Detailed Protocol for MGITC Conjugation to a Protein
This protocol provides a general workflow for conjugating MGITC to a protein containing accessible primary amines.
Materials:
-
Protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound (MGITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Eppendorf tubes or similar reaction vessels
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[8]
-
If the protein is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Prepare the MGITC Stock Solution:
-
Allow the vial of MGITC to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10-20 mg/mL stock solution of MGITC in anhydrous DMSO.[2] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of MGITC stock solution needed to achieve the desired molar excess (e.g., 20:1 MGITC:protein).
-
While gently vortexing the protein solution, add the calculated volume of the MGITC stock solution. To avoid protein precipitation, it can be beneficial to add the MGITC in smaller aliquots over a period of time.[2]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8] The optimal time may need to be determined experimentally.
-
-
Purification of the Conjugate:
-
After the incubation period, remove the unreacted MGITC and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[2]
-
Collect the fractions containing the labeled protein. The conjugated protein will typically be visible as a colored band.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the absorbance maximum of the protein (e.g., 280 nm) and MGITC (around 620 nm).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the factors that can affect dextran-FITC conjugation? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Background Fluorescence in Staining Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to background fluorescence in your experiments, with a specific clarification on the role of malachite green isothiocyanate (MGITC).
Frequently Asked Questions (FAQs)
Q1: Can this compound (MGITC) be used to reduce or quench background fluorescence?
A1: While malachite green can be used as a far-red fluorophore in some applications, this compound (MGITC) is not a standard reagent for reducing or quenching background fluorescence.[1] Its primary application in biological research is as an amine-reactive, non-fluorescent photosensitizer in a technique called Chromophore-Assisted Laser Inactivation (CALI).[2][3][4] In CALI, MGITC is conjugated to antibodies to target specific proteins. Upon laser irradiation, it generates reactive oxygen species that inactivate the target protein locally, allowing for the study of its function.[2]
Q2: What is the primary function of this compound (MGITC) in experiments?
A2: MGITC is an amine-reactive probe, meaning it covalently binds to primary amines on molecules like proteins.[5] Its main use is for labeling antibodies or other biomolecules for CALI experiments, effectively turning a non-inactivating antibody into a tool for targeted protein inactivation with high spatial and temporal resolution.[2]
Q3: Why am I observing high background fluorescence in my immunofluorescence experiments?
A3: High background fluorescence can stem from several sources. Autofluorescence is the natural fluorescence from the tissue or cells themselves, often caused by molecules like collagen, elastin, lipofuscin, and red blood cells.[6][7] It can also be induced by aldehyde-based fixatives like formalin.[7] Additionally, non-specific binding of primary or secondary antibodies can contribute to high background.[1]
Q4: What are the recommended methods for reducing background autofluorescence?
A4: Several chemical agents and techniques are effective for quenching autofluorescence. Common methods include treatment with Sudan Black B, Trypan Blue, sodium borohydride, or commercially available reagents like TrueBlack™.[6][8][9] The choice of agent may depend on the source of the autofluorescence and the specific tissue type.[9] For example, while sodium borohydride can reduce aldehyde-induced fluorescence, it may increase autofluorescence from red blood cells.[6]
Q5: How do I prepare a stock solution of this compound (MGITC)?
A5: MGITC can be challenging to dissolve and maintain in solution. A common method is to prepare a stock solution in anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][10] Some researchers have also reported success using pure, dry ethanol.[10] It is crucial to use high-purity, dry solvents, as contaminants like water and amines can react with the isothiocyanate group.[10] Stock solutions should be stored at -20°C, protected from light.[10]
Troubleshooting Guide: High Background Fluorescence
This guide addresses common issues related to high background fluorescence and provides systematic solutions.
| Problem | Possible Cause | Recommended Solution |
| High background across the entire sample | Autofluorescence from tissue components (e.g., collagen, elastin, lipofuscin).[6][7] | Treat sections with an autofluorescence quenching agent such as Sudan Black B or a commercial quencher like TrueBlack™.[6][8] Consider using fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically stronger at shorter wavelengths.[6][11] |
| Fixation-induced autofluorescence (e.g., from formalin or glutaraldehyde).[7] | Perform a quenching step with sodium borohydride after fixation.[6] Alternatively, consider using a non-aldehyde fixative like chilled methanol if compatible with your antigen.[12] | |
| Non-specific binding of antibodies. [1] | Optimize your blocking step using normal serum from the same species as the secondary antibody, or with proteins like bovine serum albumin (BSA).[1] Ensure antibody concentrations are optimized by running a titration experiment. | |
| Punctate or granular background fluorescence | Lipofuscin accumulation , especially in aged tissues or neuronal cells.[6] | Treat with a lipofuscin-specific quencher like Sudan Black B or TrueBlack™.[6][8] These agents can effectively mask the broad-spectrum fluorescence from lipofuscin granules. |
| High background in specific channels (e.g., green, red) | Broad emission spectra of autofluorescent molecules. [7] | Use spectral unmixing if you have access to a confocal microscope with this capability. This technique can digitally separate the specific signal from the broad autofluorescence spectrum.[1] |
| Red blood cell autofluorescence due to heme groups.[7] | If possible, perfuse the animal with PBS before tissue harvesting to remove red blood cells.[13] Chemical quenching with agents that target heme may also be effective. |
Experimental Protocols
Protocol 1: Quenching Autofluorescence with Sudan Black B
This protocol is effective for reducing autofluorescence from lipofuscin in frozen or paraffin-embedded tissue sections.
-
Prepare a 0.1% Sudan Black B (SBB) solution: Dissolve 0.1 g of Sudan Black B powder in 100 mL of 70% ethanol.
-
Mix thoroughly using a magnetic stirrer for 15-20 minutes.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
Rehydrate and Stain: After your standard immunofluorescence staining protocol (including primary and secondary antibody incubations and washes), proceed with the SBB treatment.
-
Incubate with SBB: Cover the tissue sections with the 0.1% SBB solution and incubate for 5-10 minutes at room temperature in the dark.
-
Wash: Remove the SBB solution and wash the slides extensively with PBS or a similar buffer. Multiple washes (e.g., 3 x 5 minutes) are necessary to remove excess dye that can cause non-specific background.
-
Mount: Mount the coverslip using an aqueous mounting medium.
Protocol 2: Labeling an Antibody with MGITC for CALI
This protocol provides a general guideline for conjugating MGITC to an antibody.[2]
-
Prepare Reagents:
-
Conjugation Reaction:
-
Purification:
-
Determine Labeling Ratio:
-
Measure the absorbance of the purified conjugate at 620 nm.
-
Calculate the dye concentration using a molar extinction coefficient (ε) of 150,000 M⁻¹cm⁻¹.[2]
-
Determine the protein concentration using a standard method (e.g., BCA assay or absorbance at 280 nm).
-
Calculate the molar ratio of dye to protein. An optimal ratio for CALI is typically 6-10 dyes per antibody.[2]
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: General mechanism of autofluorescence quenching.
References
- 1. biotium.com [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. DSpace [calhoun.nps.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
improving signal-to-noise ratio with malachite green isothiocyanate
Welcome to the Technical Support Center for experimenters utilizing Malachite Green Isothiocyanate (MGITC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to answer frequently asked questions, ensuring the successful application of MGITC in your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with MGITC, particularly in the context of Surface-Enhanced Raman Spectroscopy (SERS).
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in SERS | Fluorescence from the sample or substrate. | - Use a laser with a longer excitation wavelength (e.g., 785 nm) to minimize fluorescence. - Consider photobleaching the sample before acquisition. - Ensure the purity of the MGITC and solvents. |
| Contamination of the SERS substrate. | - Use high-purity substrates. - Clean substrates thoroughly before use according to the manufacturer's protocol. | |
| Non-specific binding of molecules to the substrate. | - Optimize the concentration of MGITC to avoid excessive unbound molecules. - Implement a washing step after MGITC incubation to remove non-specifically bound molecules. | |
| Weak or No SERS Signal | Low concentration of MGITC. | - Increase the concentration of the MGITC solution. - Optimize the incubation time to ensure sufficient adsorption onto the substrate. |
| Inefficient SERS substrate. | - Use a high-quality SERS substrate, such as nanoporous gold, which has been shown to provide significant signal enhancement.[1] - Characterize the substrate to ensure it has the appropriate plasmonic properties. | |
| Laser misalignment. | - Ensure the laser is properly focused on the sample and the SERS substrate. | |
| Instability of MGITC solution. | - Prepare fresh MGITC solutions before each experiment. - Store stock solutions in an appropriate solvent (e.g., pure, dry DMF, acetonitrile, or ethanol) at -20°C and protected from light.[2] | |
| Poor Reproducibility of SERS Signal | Inhomogeneous SERS substrate. | - Use substrates with a uniform distribution of nanoparticles or nanostructures. - Acquire spectra from multiple spots on the substrate and average the results to account for local variations.[3] |
| Aggregation of MGITC or nanoparticles. | - Optimize the ionic strength and pH of the solution to prevent aggregation. - Use a stabilizing agent if necessary. | |
| Degradation of the SERS substrate. | - Store SERS substrates in a clean, dry, and dark environment to maintain their stability. Some substrates have a limited shelf life.[4] | |
| Precipitation of MGITC in Solution | Poor solubility in the chosen solvent. | - While DMSO can be used, MGITC may not be stable.[2] Pure and dry DMF, acetonitrile, or ethanol are often better alternatives for stock solutions.[2] - For aqueous dilutions, ensure the final concentration is below the solubility limit. |
| Contaminants in the solvent. | - Use high-purity, anhydrous solvents for preparing stock solutions. Water and amine contaminants in DMF can be problematic.[2] | |
| Interference in Biological Assays | MGITC absorbs light at wavelengths used in other assays. | - Run a control with MGITC alone to measure its absorbance at the assay wavelength and subtract this from the experimental readings.[5] |
| MGITC interferes with the assay chemistry. | - Perform a counter-screen to determine if MGITC directly affects the assay components in the absence of the target analyte.[5] |
Frequently Asked Questions (FAQs)
General
What is this compound (MGITC)?
This compound is a derivative of the triphenylmethane dye, Malachite Green. The isothiocyanate group (-N=C=S) allows it to be covalently linked to amine groups on biomolecules, making it a useful probe.[6] It is often used in Surface-Enhanced Raman Spectroscopy (SERS) as a reporter molecule and as a photosensitizer in Chromophore-Assisted Laser Inactivation (CALI).[7][8][9]
What are the main applications of MGITC in research?
The primary applications of MGITC include:
-
Surface-Enhanced Raman Spectroscopy (SERS): As a Raman reporter, MGITC can be used for the ultrasensitive detection of various analytes.[1]
-
Chromophore-Assisted Laser Inactivation (CALI): As a photosensitizer, MGITC can be targeted to specific proteins via antibodies. Upon laser irradiation, it generates reactive oxygen species that inactivate the nearby protein, allowing for the study of protein function with high spatial and temporal resolution.[7][10][11]
SERS Applications
How can I improve the signal-to-noise ratio in my SERS experiment with MGITC?
To enhance the signal-to-noise ratio, you can:
-
Utilize high-enhancement SERS substrates like nanoporous gold.[1]
-
Optimize the concentration of MGITC and the incubation time.
-
Use a laser with a longer wavelength to reduce fluorescence background.
-
Ensure proper alignment of the laser and collection optics.[12][13]
-
Employ signal averaging by acquiring spectra from multiple points.[3]
What SERS substrates are recommended for use with MGITC?
Nanostructured gold and silver substrates are commonly used. Nanoporous gold substrates have demonstrated remarkable SERS performance with MGITC, achieving significant signal enhancement and very low detection limits.[1]
Solution Preparation and Handling
How should I prepare a stock solution of MGITC?
It is recommended to prepare a stock solution of MGITC in a pure, dry organic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or ethanol.[2] While dimethyl sulfoxide (DMSO) can be used, the stability of MGITC in this solvent may be limited.[2] For aqueous experiments, a concentrated stock in an organic solvent can be diluted into the aqueous buffer immediately before use.
How should I store MGITC and its solutions?
Solid MGITC should be stored at -20°C and protected from light. Stock solutions should also be stored at -20°C in tightly sealed vials to prevent hydration and protected from light to avoid photobleaching.[2] It is best to prepare fresh dilutions from the stock solution for each experiment.
Experimental Protocols
General Protocol for SERS Detection using MGITC
This protocol provides a general workflow for using MGITC as a SERS reporter.
-
Preparation of MGITC Solution:
-
Prepare a stock solution of MGITC (e.g., 1 mM) in pure, dry ethanol.
-
Perform serial dilutions to obtain the desired working concentrations in deionized water or an appropriate buffer.
-
-
SERS Substrate Preparation:
-
Clean the SERS substrate according to the manufacturer's instructions to remove any contaminants.
-
-
Incubation:
-
Immerse the SERS substrate in the MGITC working solution for a specific period (e.g., 30 minutes to 2 hours) to allow for adsorption of the molecule onto the substrate surface.
-
Gently rinse the substrate with deionized water or buffer to remove any unbound MGITC.
-
Allow the substrate to air dry completely.
-
-
SERS Measurement:
-
Place the substrate on the Raman microscope stage.
-
Focus the laser onto the substrate surface.
-
Acquire the SERS spectrum using an appropriate laser wavelength (e.g., 785 nm), laser power, and acquisition time.
-
-
Data Analysis:
-
Process the spectra to remove any background signal.
-
Identify the characteristic Raman peaks of MGITC for qualitative or quantitative analysis.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical SERS experiment using MGITC.
Caption: A diagram showing the mechanism of Chromophore-Assisted Laser Inactivation (CALI) using MGITC.
References
- 1. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 10. Chromophore-assisted light inactivation and self-organization of microtubules and motors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra [eureka.patsnap.com]
malachite green isothiocyanate stability in different buffers
Welcome to the Technical Support Center for Malachite Green Isothiocyanate (MGITC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions regarding the stability and use of MGITC in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Lyophilized MGITC should be stored at -20°C to -80°C, protected from light and moisture.[1] Once reconstituted in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), the stock solution should also be stored at -20°C and protected from light. It is recommended to prepare fresh solutions for each experiment as the isothiocyanate group is susceptible to degradation upon exposure to moisture.
Q2: At what pH is the isothiocyanate group of MGITC most reactive with primary amines?
A2: The isothiocyanate group reacts most efficiently with unprotonated primary amines. Therefore, a slightly alkaline pH is recommended for labeling reactions. The optimal pH range is typically between 8.5 and 9.8.[1] A common choice is a carbonate-bicarbonate buffer at pH 9.0-9.8.
Q3: How does pH affect the stability of this compound in aqueous buffers?
A3: The isothiocyanate group is prone to hydrolysis in aqueous solutions, and this degradation is significantly accelerated at alkaline pH. This presents a trade-off between the reactivity of the dye with amines and its stability. While a higher pH favors the labeling reaction, it also increases the rate of MGITC hydrolysis. Therefore, it is crucial to use freshly prepared MGITC solutions and to proceed with the conjugation reaction promptly after adding the dye to the reaction buffer.
Q4: Which buffers should be avoided when working with this compound?
A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the isothiocyanate group, leading to low conjugation efficiency.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction buffer is within the optimal range of 8.5-9.8 to facilitate the reaction with primary amines. |
| Presence of primary amines in the buffer. | Use amine-free buffers such as phosphate-buffered saline (PBS) adjusted to the desired alkaline pH, or carbonate-bicarbonate buffer. Dialyze your protein against an appropriate buffer if it is stored in a Tris- or glycine-containing buffer. |
| Hydrolysis of this compound. | Prepare a fresh stock solution of MGITC in anhydrous DMSO or DMF immediately before use. Minimize the time the dye is in an aqueous buffer before the conjugation reaction. |
| Low protein concentration. | For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL. |
| Impure antibody or protein. | Ensure the protein to be labeled is of high purity (>95%) as contaminating proteins with primary amines will compete for the dye.[2] |
Issue 2: Precipitation of the Labeled Protein
| Possible Cause | Recommended Solution |
| High degree of labeling (DOL). | Over-labeling can lead to protein aggregation and precipitation. Reduce the molar ratio of dye to protein in the conjugation reaction. |
| Protein instability at the reaction pH. | Some proteins may be unstable at the alkaline pH required for labeling. Perform a small-scale trial to assess protein stability in the chosen reaction buffer. Consider performing the reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation. |
| Excess unconjugated dye. | Purify the conjugate immediately after the reaction using size exclusion chromatography or dialysis to remove excess, unreacted dye which can contribute to precipitation. |
Data Summary
| Buffer System | Typical pH Range | Relative Stability of Isothiocyanate Group | Considerations for Use with MGITC |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Higher | Suboptimal for efficient labeling of primary amines. May require longer reaction times or higher molar excess of dye. |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Lower | Optimal for efficient labeling of primary amines due to the deprotonation of lysine residues. However, the higher pH accelerates the hydrolysis of MGITC, necessitating prompt use of the reagent. |
| Borate Buffer | 8.0 - 10.2 | Moderate to Lower | Can be a suitable alternative to carbonate buffer for maintaining an alkaline pH for the conjugation reaction. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for conjugating MGITC to a protein, such as an antibody.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5) at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), dialyze it extensively against the chosen reaction buffer.
-
-
MGITC Stock Solution Preparation:
-
Allow the vial of lyophilized MGITC to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of MGITC in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the MGITC stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Monitor the column effluent to collect the protein-containing fractions, which will be visibly colored.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance of malachite green (approximately 620 nm).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and MGITC.
-
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
This protocol describes a method to monitor the hydrolysis of MGITC in a buffer of interest using UV-Visible spectrophotometry.
-
Preparation of Solutions:
-
Prepare the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4 or 0.1 M carbonate buffer, pH 9.6).
-
Prepare a concentrated stock solution of MGITC in anhydrous DMSO (e.g., 10 mg/mL).
-
-
Initiation of Hydrolysis:
-
Add a small aliquot of the MGITC stock solution to the pre-warmed aqueous buffer in a cuvette to achieve a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at the absorbance maximum of MGITC (around 620 nm).
-
Mix quickly and start recording the absorbance at this wavelength over time.
-
-
Data Acquisition:
-
Record the absorbance at regular intervals (e.g., every 5-10 minutes) for a period sufficient to observe a significant decrease in absorbance.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the hydrolysis follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k') for hydrolysis.
-
The half-life (t₁/₂) of MGITC in the buffer can be calculated using the equation: t₁/₂ = 0.693 / k'.
-
Visualizations
Caption: A generalized workflow for the conjugation of this compound to a protein.
Caption: Mechanism of Chromophore-Assisted Laser Inactivation (CALI) using a MGITC-antibody conjugate to study a signaling pathway.
References
Technical Support Center: Malachite Green Isothiocyanate (MGITC) Labeling
This guide provides detailed troubleshooting and frequently asked questions regarding the effect of pH on Malachite Green Isothiocyanate (MGITC) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind MGITC labeling?
A1: MGITC is an amine-reactive probe.[1] The labeling chemistry involves the reaction of the isothiocyanate group (-N=C=S) on MGITC with non-protonated primary amines (-NH₂), such as the N-terminus of a protein or the ε-amino group of lysine residues.[2] This reaction, a nucleophilic addition, forms a stable covalent thiourea bond, linking the malachite green dye to the target molecule.[1][2]
Q2: Why is pH a critical parameter for successful MGITC labeling?
A2: The pH of the reaction buffer is the most critical factor because the target primary amines must be in a deprotonated, nucleophilic state (-NH₂) to react with the isothiocyanate group.[2] The concentration of this reactive form is highly pH-dependent. At acidic or neutral pH, these amino groups are predominantly in their protonated, non-reactive ammonium form (-NH₃⁺), which prevents the reaction.
Q3: What is the optimal pH range for labeling proteins with MGITC?
A3: The optimal pH for labeling with isothiocyanates is alkaline, typically in the range of pH 9.0 to 9.8 .[3][4][5] A pH above 9 is generally recommended to ensure that a sufficient concentration of lysine residues are deprotonated and available for reaction.[2] Some protocols specify using a sodium bicarbonate buffer at pH 9.8 for efficient conjugation.[4]
Q4: What are the consequences of performing the labeling reaction at a pH that is too low?
A4: If the pH is too low (e.g., below 8.0), the efficiency of the labeling reaction will be significantly reduced. The primary amino groups on the protein will be protonated (-NH₃⁺) and therefore non-nucleophilic, leading to little or no formation of the desired thiourea linkage.[2][3]
Q5: Can the pH be too high? What are the risks associated with a very high pH?
A5: Yes. While a basic pH is required, an excessively high pH (e.g., >11) can accelerate the hydrolysis of the isothiocyanate group on the MGITC molecule.[6] This competing reaction consumes the labeling reagent, reducing the amount available to react with the protein and thereby lowering the overall labeling efficiency.[3] Additionally, very high pH may be detrimental to the stability and integrity of the target protein itself.[3]
Q6: Can MGITC react with other amino acid residues besides lysine?
A6: Isothiocyanates can also react with thiol groups on cysteine residues. However, this reaction is more favorable at a lower pH (around 6-8).[2][5] In the optimal alkaline pH range for amine labeling (pH 9-11), the reaction with primary amines is strongly preferred.[5] Therefore, by controlling the pH, you can achieve specificity for amine labeling.
Troubleshooting Guide: Low Labeling Efficiency
Problem: I am observing low or no labeling of my protein with MGITC.
Below are a series of questions to help you diagnose and resolve the issue, starting with the most common causes.
Question 1: Have you confirmed the pH and composition of your reaction buffer?
-
Action: The single most common cause of failure is incorrect pH. Directly measure the pH of your labeling buffer (e.g., sodium carbonate/bicarbonate) right before use to ensure it is within the optimal 9.0-9.8 range.[4][7] Do not store carbonate buffers for more than a week, as their pH can change.[7]
-
Incompatible Buffers: Ensure your buffer does not contain primary amines, such as Tris or glycine.[8][7][9] These compounds will compete with your protein for reaction with MGITC, drastically reducing labeling efficiency. If your protein is in an incompatible buffer, you must perform a buffer exchange into a suitable amine-free buffer (e.g., bicarbonate or borate) before labeling.[8][10]
Question 2: How was the MGITC stock solution prepared and stored?
-
Action: MGITC is sensitive to moisture and should be dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][7] Stock solutions should always be prepared fresh immediately before each labeling reaction.[7][10] Do not store aqueous solutions of the reagent, as it will rapidly hydrolyze and become inactive.[11]
Question 3: What is the concentration of your protein?
-
Action: The labeling reaction efficiency depends on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to poor outcomes because the competing hydrolysis reaction of MGITC becomes more dominant at lower concentrations.[8] If possible, concentrate your protein to at least 2 mg/mL before starting the labeling procedure.[9]
Question 4: What dye-to-protein molar ratio are you using?
-
Action: A molar excess of MGITC over the protein is required to drive the reaction. A starting point is often a 10- to 20-fold molar excess of the dye.[12] However, the optimal ratio can vary depending on the protein and its number of accessible amines. You may need to perform a titration series to determine the ideal ratio for your specific experiment. Some protocols use a much higher ratio, added in aliquots.[4]
Data Summary: pH Effect on Labeling
While the precise efficiency is protein-dependent, the general relationship between pH and isothiocyanate labeling efficiency is summarized below.
| pH Range | Amine State | Reactivity | Expected Labeling Efficiency | Primary Competing Reaction |
| < 7.5 | Mostly Protonated (-NH₃⁺) | Non-nucleophilic | Very Low / None | N/A |
| 7.5 - 8.5 | Partially Deprotonated (-NH₂) | Low Nucleophilicity | Low to Moderate | Amine Reaction is Slow |
| 9.0 - 9.8 | Largely Deprotonated (-NH₂) * | Highly Nucleophilic | Optimal / High | Minimal |
| > 10.0 | Deprotonated (-NH₂) | Highly Nucleophilic | Moderate to Low | Reagent Hydrolysis [3] |
Note: The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine and can sometimes be labeled at a slightly lower pH.[2][3]
Visualization of Key Processes
Caption: MGITC reacts with deprotonated amines at optimal pH.
Caption: Troubleshooting workflow for low MGITC labeling.
General Experimental Protocol
This protocol provides a general guideline for labeling a protein with MGITC. Optimization may be required for your specific protein.
-
Buffer Preparation and Protein Dialysis:
-
Prepare a fresh 0.1 M sodium bicarbonate or sodium carbonate buffer and adjust the pH to 9.0-9.8.[4][7]
-
If your protein of interest is in an incompatible buffer (e.g., Tris, glycine), perform a buffer exchange into the prepared labeling buffer using dialysis or a desalting column.
-
Adjust the protein concentration to a minimum of 2 mg/mL.[9]
-
-
Preparation of MGITC Stock Solution:
-
Allow the vial of MGITC powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the MGITC in anhydrous DMSO to a concentration of 1-10 mg/mL.[4][7] Vortex to ensure it is fully dissolved. This solution should be used immediately and not stored.
-
-
Labeling Reaction:
-
Protect the reaction from light, as malachite green is light-sensitive.[9][10]
-
While gently stirring the protein solution, slowly add the calculated amount of MGITC stock solution to achieve the desired molar excess (e.g., a 10-20 fold excess is a good starting point). It is best to add the dye in small aliquots over 5-10 minutes to reduce protein precipitation.[4][10]
-
The final concentration of DMSO in the reaction mixture should ideally be below 10%.[10]
-
Incubate the reaction at 4°C for 4-8 hours or at room temperature for 1-4 hours, with continuous gentle stirring.[2][4][7]
-
-
Stopping the Reaction (Optional):
-
To quench any unreacted MGITC, a small molecule with a primary amine, such as 50 mM NH₄Cl, can be added, followed by incubation for an additional 1-2 hours.[7]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted free dye and quenching reagents. The most common method is size-exclusion chromatography (e.g., a desalting column like Sephadex G-25).[4]
-
The labeled protein conjugate will elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained on the column and elute later.
-
Collect the protein-containing fractions and store them appropriately, protected from light.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unconjugated Malachite Green Isothiocyanate (MGITC)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the removal of unconjugated Malachite Green Isothiocyanate (MGITC) from protein labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated MGITC after a labeling reaction?
A1: Removing unconjugated (free) MGITC is essential for accurate downstream applications.[1] Excess free dye can lead to high background signals in fluorescence-based assays, resulting in a low signal-to-noise ratio and inaccurate quantification of the dye-to-protein ratio.[1][2] This can compromise the reliability and reproducibility of your experimental results.[1]
Q2: What are the most common methods for removing free MGITC from my protein conjugate?
A2: The most common and effective methods for separating small molecules like unconjugated dyes from larger macromolecules such as proteins are based on differences in size.[1][3] These include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size. Larger, labeled proteins elute quickly from the column, while the smaller, unconjugated MGITC molecules are retained in the porous resin and elute later.[1][3][4]
-
Dialysis: This method utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The membrane retains the large protein-dye conjugate while allowing the small, free dye molecules to diffuse into a large volume of buffer.[1][3][5]
-
Ultrafiltration (Spin Columns): This technique uses centrifugal force to pass the solution through a semi-permeable membrane. The larger, labeled protein is retained on the filter, while the smaller, unconjugated MGITC passes through into the filtrate.[1]
Q3: How do I choose the best purification method for my experiment?
A3: The optimal method depends on several factors, including your sample volume, protein concentration, the molecular weight of your protein, and the required purity.[1] The following table provides a comparison to guide your decision.
Table 1: Comparison of Common Purification Methods
| Feature | Size-Exclusion Chromatography (Spin Columns) | Dialysis | Ultrafiltration (Spin Columns) |
| Speed | Very Fast (5-15 minutes)[3] | Slow (several hours to overnight)[3] | Fast (15-30 minutes) |
| Protein Recovery | High (>90%)[3] | High (>90%)[3] | Good to High (>85%) |
| Dye Removal Efficiency | High[3] | Very High (with multiple buffer changes)[3] | Good to High (with multiple wash steps) |
| Sample Dilution | Minimal[3] | Can be significant[3][6] | Concentrates the sample |
| Ease of Use | Very Easy[3] | Moderately Easy[3] | Easy |
| Ideal For | Rapid cleanup of small to medium volumes[3] | High-purity requirements, various sample volumes | Concentrating dilute samples, buffer exchange |
Troubleshooting Guides
Issue 1: There is still a significant amount of free dye in my sample after purification.
-
Possible Cause: A single purification step may have been insufficient, especially if a large molar excess of MGITC was used in the labeling reaction.[3]
-
Possible Cause (Dialysis): The volume of the dialysis buffer (dialysate) was insufficient, or buffer changes were not frequent enough to maintain a steep concentration gradient.[5][6]
-
Possible Cause (SEC): The column size was inappropriate for the sample volume, leading to overloading.
-
Solution: Ensure your sample volume does not exceed 5-10% of the total column volume to prevent peak broadening and poor separation.[9]
-
Issue 2: The recovery of my labeled protein is low after purification.
-
Possible Cause: Your protein may be adsorbing to the purification device, such as the spin column membrane/resin or the dialysis tubing.[3]
-
Possible Cause (Ultrafiltration): The Molecular Weight Cut-Off (MWCO) of the membrane is too large for your protein, causing it to pass through with the free dye.[1]
-
Solution: Choose a membrane with an MWCO that is significantly smaller than the molecular weight of your protein, typically 2-3 times smaller.[1]
-
-
Possible Cause: The protein has precipitated or aggregated during the purification process.[1][3] This can be caused by over-labeling, which increases hydrophobicity.[6][10]
-
Solution: Ensure the purification buffer has the optimal pH and ionic strength for your protein's stability.[3] Before purification, centrifuge the labeling reaction at high speed (>14,000 x g) to pellet any existing aggregates and purify only the supernatant.[3] Consider reducing the molar excess of MGITC in future labeling reactions.[1]
-
Issue 3: How can I confirm that the free dye has been removed?
-
Possible Cause: Visual inspection is not sufficient to confirm the complete removal of unconjugated dye.
-
Solution: The most reliable method is to calculate the degree of labeling (DOL), also known as the dye-to-protein ratio.[10][11] This requires measuring the absorbance of the purified conjugate at two wavelengths: ~280 nm for the protein and the absorbance maximum (λmax) for MGITC (typically around 620-630 nm). The nonconjugated dye must be completely removed for an accurate determination of this ratio.[11]
-
Experimental Protocols & Workflows
Diagram: General Workflow for MGITC Conjugation and Purification
Caption: General workflow from MGITC labeling reaction to the final purified product.
Protocol 1: Purification using Size-Exclusion Chromatography (Spin Desalting Column)
This method is ideal for rapid cleanup of small sample volumes.[3]
-
Column Preparation: Remove the column's bottom cap and place it into a collection tube. Centrifuge at 1,500 x g for 2 minutes to remove the storage buffer.[6]
-
Equilibration: Place the column in a new collection tube. Add your desired equilibration buffer (e.g., PBS) to the column. Centrifuge at 1,500 x g for 2 minutes. Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer.[1][6]
-
Sample Loading: Discard the flow-through and place the column in a new, clean collection tube. Slowly apply your protein labeling reaction mixture to the center of the resin bed.[1][6]
-
Elution: Centrifuge the column for 2 minutes at 1,500 x g.[6] The eluate in the collection tube is your purified, labeled protein. The smaller, unconjugated MGITC remains in the column resin.[1]
-
Storage: Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a stabilizing agent or storing in single-use aliquots at -20°C.[7]
Diagram: Logic for Choosing a Purification Method
Caption: Decision tree for selecting an appropriate MGITC purification method.
Protocol 2: Purification using Dialysis
This method is effective for achieving very high purity and is suitable for a range of sample volumes.[3]
-
Membrane Preparation: Select a dialysis membrane (tubing or cassette) with an MWCO appropriate for your protein (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with DI water.[5][12]
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.[12] Securely seal the device.[12]
-
Dialysis Setup: Place the sealed dialysis device into a beaker containing cold (4°C) dialysis buffer.[3] The volume of the buffer should be at least 200 times the volume of your sample.[6][8] Place the beaker on a magnetic stir plate and stir gently to facilitate diffusion.[3][12]
-
Buffer Changes: For optimal removal of the free dye, perform at least two buffer changes. A typical schedule is to change the buffer after 2-4 hours, change it again after another 2-4 hours, and then allow the dialysis to continue overnight.[3][5]
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Recover your purified conjugate from the tubing or cassette and measure the final volume.[12] Store appropriately, protected from light.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. thermofisher.com [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
issues with malachite green isothiocyanate solubility in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malachite Green Isothiocyanate (MGITC).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and use of MGITC stock solutions.
Question: My MGITC powder is difficult to dissolve. What is the recommended solvent?
Answer: The recommended solvent for preparing MGITC stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] A common starting concentration is 20 mg/mL.[1] However, it is crucial to use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle to minimize water content, which can affect the stability of the isothiocyanate group.
Question: I dissolved MGITC in DMSO, but the solution appears unstable or changes color. What is happening?
Answer: Instability of MGITC in DMSO has been reported by researchers.[2] The isothiocyanate group of MGITC is susceptible to hydrolysis, which can be accelerated by the presence of water in the solvent.[] This degradation can lead to a color change and a decrease in the reactivity of the dye for its intended labeling applications.
Question: Are there alternative solvents to DMSO for preparing MGITC stock solutions?
Answer: Yes, several alternative anhydrous solvents can be used if you encounter stability issues with DMSO. These include:
-
Dimethylformamide (DMF): Ensure you use a pure and dry grade of DMF, as technical grades may contain amines and water that can react with the isothiocyanate.[2]
-
Acetonitrile (MeCN): High-purity, anhydrous acetonitrile is another suitable option.[2]
-
Ethanol: Some users have reported that MGITC solutions in pure, dry ethanol are relatively stable when stored correctly.[2]
Question: What are the best practices for storing MGITC stock solutions to ensure stability?
Answer: To maximize the stability and shelf-life of your MGITC stock solution, adhere to the following storage conditions:
-
Temperature: Store aliquots of the stock solution at -20°C.[2]
-
Light: Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.[2]
-
Moisture: Use tightly sealed containers to prevent the absorption of moisture from the atmosphere.
Proper storage is critical to prevent the degradation of the isothiocyanate group and maintain the reactivity of the dye.
Question: How long can I store my MGITC stock solution?
Answer: When stored properly at -20°C and protected from light and moisture, a stock solution of MGITC in a suitable anhydrous solvent can be stable for an extended period.[1] One source suggests that a well-prepared solution can be stable for at least one year.[1] However, for critical experiments, it is always best to prepare a fresh stock solution.
Data Presentation: Solvent and Storage Recommendations
| Solvent | Recommended Purity | Reported Stability | Storage Conditions |
| DMSO | Anhydrous | Can be unstable[2] | -20°C, protected from light and moisture |
| DMF | Pure and Dry | Recommended alternative[2] | -20°C, protected from light and moisture |
| MeCN | Anhydrous | Recommended alternative[2] | -20°C, protected from light and moisture |
| Ethanol | Pure and Dry | Reported as "quite stable"[2] | -20°C, protected from light and moisture |
Experimental Protocols
Protocol for Labeling Proteins with MGITC
This protocol is adapted from established methods for conjugating MGITC to proteins.[1]
Materials:
-
This compound (MGITC)
-
Anhydrous DMSO
-
Protein of interest
-
500 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.8
-
Desalting column
-
150 mM NaCl, 50 mM Sodium Phosphate (NaPi), pH 7.3
Procedure:
-
Prepare MGITC Stock Solution: Dissolve MGITC in anhydrous DMSO to a final concentration of 20 mg/mL.[1]
-
Prepare Protein Solution: Dissolve the protein of interest in 500 mM NaHCO₃ buffer (pH 9.8).
-
Labeling Reaction:
-
Add small aliquots (e.g., 5 µL) of the MGITC stock solution to the protein solution at 5-minute intervals.
-
Continue adding MGITC until a reagent-to-protein molar ratio of approximately 100 is achieved.[1]
-
-
Incubation: Incubate the reaction mixture on ice for 4 hours.[1]
-
Purification:
-
Separate the labeled protein from the free, unreacted dye using a desalting column.
-
Equilibrate the column and elute the labeled protein with 150 mM NaCl, 50 mM NaPi, pH 7.3.
-
If any precipitate forms, centrifuge the solution to pellet the precipitate before loading it onto the column.[1]
-
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein solution at 620 nm.
Visualizations
Experimental Workflow for Protein Labeling with MGITC
Caption: A flowchart illustrating the key steps in the experimental workflow for labeling a target protein with this compound.
References
Technical Support Center: Optimizing Maleimide-Thiol Conjugation and Minimizing Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during maleimide-thiol conjugation. Our goal is to help you achieve highly specific and efficient conjugation while minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction to ensure specificity?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5][6] This pH range offers the best balance between reaction rate and selectivity. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over lysine residues.[1][2][4][5][6][7]
Q2: What are the primary causes of non-specific binding in maleimide conjugations?
Non-specific binding in maleimide conjugations can arise from several factors:
-
Reaction with Primary Amines: At pH values above 7.5, the reactivity of the maleimide group towards primary amines (e.g., the side chain of lysine residues) increases, leading to non-specific conjugation.[1][2][3][4][7][8]
-
Hydrophobic and Ionic Interactions: The molecules being conjugated, such as certain fluorescent dyes or the protein itself, can have hydrophobic or charged regions that lead to non-specific adsorption to surfaces or other biomolecules.[2][7][9][10]
-
Maleimide Hydrolysis: While not a direct cause of non-specific binding to other proteins, hydrolysis of the maleimide group renders it inactive, which can lead to a low signal-to-noise ratio, sometimes misinterpreted as high background.[1][2][4][6][7][8][11][12][13]
Q3: What is maleimide hydrolysis and how can it be prevented?
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a non-reactive maleamic acid.[7][8][11][12] This inactivates the maleimide, preventing it from reacting with the target thiol.[2] Hydrolysis is more rapid at higher pH values (above 7.5).[1][2][4][7][11]
To prevent hydrolysis:
-
Always prepare fresh stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF immediately before use.[1][2][12][13]
-
Store maleimide reagents in a dry, biocompatible organic solvent, protected from moisture, and at -20°C for long-term storage.[2][11]
-
Avoid long-term storage of maleimide-functionalized molecules in aqueous solutions.[13]
Q4: How can I stop the conjugation reaction?
To stop the maleimide-thiol conjugation reaction, you can add a quenching agent, which is a small molecule containing a free thiol.[3][11] This will react with any excess, unreacted maleimide. Common quenching agents include L-cysteine or N-acetyl cysteine.[11][14] It is recommended to use a concentration in large excess of the initial maleimide concentration.[3]
Q5: My antibody-drug conjugate (ADC) is unstable in vivo. What could be the cause and how can I improve its stability?
A major cause of instability for maleimide-thiol conjugated ADCs in vivo is a process called retro-Michael reaction or thiol exchange.[8][11][15][16] The thioether bond formed is reversible and can lead to the transfer of the drug payload to other thiol-containing molecules in the body, such as glutathione, causing off-target toxicity.[8][11][15][16][17]
To improve stability:
-
Post-conjugation Hydrolysis: After conjugation and purification, the pH of the conjugate solution can be raised to 8.5-9.0 to intentionally hydrolyze the thiosuccinimide ring.[4][8][13][16] The resulting ring-opened structure is more stable and not susceptible to the retro-Michael reaction.[6][8][16]
-
Use of Next-Generation Maleimides: Modified maleimides have been developed to enhance stability.[8][16]
Troubleshooting Guide
This guide addresses common issues encountered during maleimide-thiol conjugation experiments.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide reagent was inactivated by hydrolysis before or during the reaction.[1][2][12][13] | - Prepare fresh maleimide stock solutions in an anhydrous solvent (DMSO or DMF) immediately before use.[1][2][12][13]- Ensure the reaction pH does not exceed 7.5.[1] |
| Oxidized or Inaccessible Thiols: Cysteine residues on the protein have formed disulfide bonds (-S-S-), which are unreactive towards maleimides.[3][7][11] | - Perform a pre-reduction step using a reducing agent like TCEP to cleave disulfide bonds.[3][7][11]- TCEP is recommended as it does not contain thiols and typically does not need to be removed before adding the maleimide reagent.[3][18] | |
| Suboptimal Reaction pH: The reaction buffer pH is outside the optimal range of 6.5-7.5.[1][2][13] | - Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1][2][3][13] Use non-amine, thiol-free buffers like PBS or HEPES.[1][16] | |
| Competing Thiols in Buffer: The buffer contains thiol-containing reagents (e.g., DTT, β-mercaptoethanol).[1][2][18] | - Use thiol-free buffers.[1][2]- If a thiol-based reducing agent was used, ensure its complete removal (e.g., via a desalting column) before adding the maleimide.[1][2][18] | |
| High Background / Non-Specific Labeling | Reaction with Amines: The reaction pH is too high (e.g., >7.5), causing the maleimide to react with lysine residues.[1][2][3][4][7][8] | - Maintain the reaction pH between 6.5 and 7.5 for optimal thiol specificity.[1][2][3] |
| Hydrophobic or Ionic Interactions: The molecule being conjugated is hydrophobic or charged, leading to non-specific adsorption.[2][7][9][10] | - Add a blocking agent like 1-3% BSA to the buffer.[2][10]- Incorporate a hydrophilic PEG spacer into your linker design.[2]- Increase the salt concentration of the buffer (e.g., 150-500 mM NaCl) to reduce ionic interactions.[3][10]- Add a non-ionic surfactant (e.g., Tween-20) at a low concentration (0.01-0.1%) to disrupt hydrophobic interactions.[3][10] | |
| Ineffective Purification: Unreacted maleimide reagent or conjugate aggregates are present in the final sample. | - After the reaction, quench excess maleimide with a free thiol (e.g., cysteine).[3][11]- Purify the conjugate using size-exclusion chromatography, dialysis, or a desalting column to remove unreacted reagents and aggregates.[4][11][12][13] | |
| Precipitation of Reagent or Protein | Poor Solubility: The maleimide reagent or the protein is not soluble in the reaction buffer. | - When using a stock solution in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low to avoid protein precipitation.[12]- Add the maleimide solution to the protein solution slowly while gently stirring.[2][4] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 6.5 - 7.5 | Optimal for specific and efficient reaction with thiols while minimizing reaction with amines and maleimide hydrolysis.[1][2][3][4][5][6] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization to ensure complete labeling of available thiols.[1][13] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[1][2][12] |
| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants and temperature. A common incubation is 1-2 hours at room temperature or overnight at 4°C.[1][4][11][13] |
| Blocking Agent (BSA) | 1 - 3% | Used to block non-specific binding sites in assays.[2] |
Experimental Protocols & Workflows
General Experimental Workflow for Maleimide-Thiol Conjugation
Troubleshooting Logic for Low Conjugation Yield
Signaling Pathway of Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Malachite Green Isothiocyanate (MGITC) Technical Support Center
Welcome to the technical support center for Malachite Green Isothiocyanate (MGITC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding quenching and other common issues encountered during bioconjugation and imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MGITC) and what are its primary applications?
A1: this compound (MGITC) is an amine-reactive derivative of the malachite green (MG) dye. MG is a triphenylmethane dye that is well-known as a "molecular rotor." Its fluorescence is highly dependent on its local environment. In low viscosity environments, the phenyl rings of the molecule can rotate freely, leading to rapid non-radiative decay and thus, very low fluorescence (quenching). When this rotation is restricted, for example, by binding to a biological target like an aptamer or within a viscous cellular environment, fluorescence is significantly enhanced. The isothiocyanate (-N=C=S) group allows for covalent attachment to primary amines (e.g., lysine residues on proteins), making MGITC a tool for labeling biomolecules.[1][2] Its primary applications include use as a photosensitizer and as a fluorescent probe for RNA detection and other cellular imaging.[1][3]
Q2: What are the fundamental causes of fluorescence quenching with MGITC?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[4][5] For MGITC, the main causes are:
-
Intrinsic Rotational Freedom: The primary quenching mechanism is the internal rotation of its phenyl groups. In solution, this rotation provides a non-radiative pathway for the excited state to return to the ground state without emitting a photon. Fluorescence is only observed when this rotation is hindered.
-
Environmental Factors: High temperatures and low viscosity solvents promote molecular rotation and decrease fluorescence.
-
Self-Quenching (Aggregation): At high concentrations, MGITC molecules can form non-fluorescent aggregates (dimers or oligomers) through a process called static quenching.[4] This is a common issue with many dyes.
-
Photobleaching: Like many fluorophores, prolonged exposure to high-intensity light can lead to irreversible photochemical destruction of the MGITC molecule, resulting in a loss of signal.[6][7]
-
Presence of Chemical Quenchers: Certain molecules, such as molecular oxygen, iodide ions, and acrylamide, can quench fluorescence through collisional (dynamic) quenching.[4]
Q3: How should I prepare and store MGITC to ensure stability and reactivity?
A3: Proper storage and handling are critical for the performance of amine-reactive dyes.
-
Storage: MGITC powder should be stored desiccated at -20°C, protected from light.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO).[8] These stock solutions should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the isothiocyanate group. Commercial MG oxalate has been shown to be stable in acetonitrile with 1% v/v glacial acetic acid for at least 155 days.[9]
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, offering insights into potential causes and providing step-by-step solutions.
Issue 1: Low or No Fluorescence Signal After Labeling
Q: I have conjugated my protein with MGITC, but I see a very weak or no fluorescent signal. What went wrong?
A: This is a common issue that can stem from problems with the conjugation reaction itself or the properties of the final conjugate.
Potential Causes & Troubleshooting Steps:
-
Inefficient Conjugation: The isothiocyanate group may have been hydrolyzed or the reaction conditions may not have been optimal.
-
Quenching Due to Unbound Dye: Free, unbound MGITC in solution is highly quenched and contributes to background noise, making the specific signal appear weak.
-
Action: It is crucial to remove all unbound dye after the labeling reaction. Use gel filtration (desalting column) or dialysis to separate the labeled protein from free MGITC.[8]
-
-
Protein Aggregation/Precipitation: The labeling process or subsequent purification steps might have caused the protein to aggregate, which can quench fluorescence.
-
Action: After labeling, centrifuge the solution to pellet any precipitate.[8] Analyze the supernatant. Consider optimizing buffer conditions (e.g., adding mild detergents or adjusting salt concentration) to improve protein solubility.
-
-
Low Labeling Ratio: The number of dye molecules per protein may be too low.
-
Action: Increase the molar ratio of MGITC to protein during the conjugation reaction.[8] However, be cautious, as over-labeling can lead to self-quenching and protein denaturation.
-
Issue 2: Rapid Signal Fading or Photobleaching During Imaging
Q: My MGITC-labeled sample looks bright initially, but the fluorescence disappears quickly under the microscope. How can I prevent this?
A: Rapid signal loss during imaging is typically due to photobleaching.
Potential Causes & Troubleshooting Steps:
-
High Excitation Intensity: Using excessive laser power or illumination intensity accelerates the photochemical destruction of the fluorophore.
-
Action: Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection. Increase the detector gain if necessary.
-
-
Long Exposure Times: Continuous exposure to the excitation light increases the total dose of photons the sample receives.
-
Action: Use the shortest possible exposure times. For time-lapse imaging, increase the interval between acquisitions.
-
-
Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching.
-
Action: Use a commercial antifade mounting medium that contains oxygen scavengers (e.g., glucose oxidase, catalase) or reducing agents (e.g., n-propyl gallate).
-
Quantitative Data and Protocols
Data Tables
Table 1: Recommended Reaction Conditions for MGITC Bioconjugation
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.0 - 9.8 | Isothiocyanate reactivity with primary amines is pH-dependent. Higher pH deprotonates amines, increasing nucleophilicity.[2][10] |
| Solvent for Dye | Anhydrous DMSO | MGITC is moisture-sensitive. Use high-quality, dry DMSO.[8] |
| Buffer System | Bicarbonate (pH 9.8) or PBS (pH 8.0) | Avoid amine-containing buffers like Tris, as they will compete for reaction with the dye.[8] |
| Dye:Protein Molar Ratio | 10:1 to 100:1 | The optimal ratio is empirical and must be determined for each specific protein.[8] |
| Temperature | 4°C (on ice) to 37°C | Lower temperatures can reduce non-specific reactions and protein degradation.[2][8] |
| Reaction Time | 90 minutes to 4 hours | Monitor reaction progress if possible. Longer times may be needed but can increase hydrolysis.[2][8] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with MGITC
This protocol is a starting point and should be optimized for your specific protein.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 500 mM Sodium Bicarbonate, pH 9.8) at a concentration of 1-10 mg/mL.[8]
-
Prepare MGITC Stock Solution: Immediately before use, dissolve MGITC in anhydrous DMSO to create a 10-20 mg/mL stock solution.[8]
-
Conjugation Reaction: While gently stirring the protein solution, add the required volume of MGITC stock solution. A common strategy is to add the dye in aliquots at 5-minute intervals until the desired molar ratio is reached.[8]
-
Incubation: Incubate the reaction mixture for 4 hours on ice or for 90 minutes at 37°C, protected from light.[2][8]
-
Purification: Separate the labeled protein from unreacted MGITC and other reaction byproducts.
-
Method: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.3).[8]
-
Verification: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~620-630 nm (for MGITC) to identify the labeled protein fractions.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorption maximum of MGITC.
Diagrams and Workflows
References
- 1. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malachite green derivatives for two-photon RNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. UV light induced photodegradation of malachite green on TiO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Production of malachite green oxalate and leucomalachite green reference materials certified for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
A Researcher's Guide to Validating Malachite Green Isothiocyanate Labeling Specificity
In the realm of molecular biology and drug development, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. Malachite green isothiocyanate (MGITC) has emerged as a valuable tool for such applications, particularly in chromophore-assisted laser inactivation (CALI), a technique that allows for the targeted inactivation of specific proteins within a cellular context.[1] However, the utility of any labeling experiment hinges on the specificity of the labeling reaction. This guide provides a comprehensive comparison of MGITC with other labeling methods and details experimental protocols to validate the specificity of MGITC conjugation, ensuring the reliability and accuracy of your research findings.
Comparison of Protein Labeling Chemistries
The selection of a labeling reagent depends on several factors, including the target functional group on the protein, the desired stability of the linkage, and the potential for non-specific binding. Malachite green belongs to the isothiocyanate family of reagents, which primarily react with primary amines.[1][2]
| Feature | This compound | Fluorescein Isothiocyanate (FITC) | NHS-Esters (e.g., Alexa Fluor NHS Ester) | Maleimides |
| Reactive Group | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide ester | Maleimide |
| Target Residue | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine)[3][4] | Primary amines (N-terminus, Lysine) | Thiols (Cysteine)[5] |
| Reaction pH | 9.0 - 10.0[1] | 9.0 - 9.5[6] | 7.0 - 9.0 | 6.5 - 7.5[5] |
| Bond Formed | Thiourea | Thiourea[3][4] | Amide | Thioether[5] |
| Potential for Non-Specific Binding | Can react with other nucleophiles at non-optimal pH.[4] Malachite green itself can exhibit non-covalent interactions with proteins.[7] | Can react with other nucleophiles under non-ideal conditions.[4] | Susceptible to hydrolysis at high pH, which can compete with the labeling reaction. | Can react with other nucleophiles at higher pH. The resulting thioether bond can be reversible.[5] |
Validating the Specificity of this compound Labeling
Ensuring that MGITC has covalently attached to the intended protein target with minimal off-target labeling is a critical validation step. The following experimental approaches are recommended to confirm labeling specificity.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture.[8][9] By separating proteins by size and then probing with an antibody specific to the target protein, one can verify that the malachite green label co-localizes with the protein of interest.
Mass Spectrometry
Mass spectrometry offers a more detailed and definitive validation of labeling.[10][11][12] By analyzing the mass of the intact protein or its digested peptides, it is possible to confirm the covalent attachment of the MGITC molecule and even identify the specific amino acid residues that have been modified.
Experimental Protocols
This compound Protein Labeling
This protocol is a general guideline for labeling a protein with MGITC.[1]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (MGITC)
-
Dimethyl sulfoxide (DMSO)
-
500 mM Sodium Bicarbonate (NaHCO3), pH 9.8
-
Desalting column
Procedure:
-
Prepare a stock solution of MGITC in DMSO (e.g., 20 mg/mL).[1]
-
Dissolve the protein in 500 mM NaHCO3 (pH 9.8).
-
Slowly add small aliquots of the MGITC stock solution to the protein solution at 5-minute intervals while gently stirring on ice. Aim for a molar ratio of MGITC to protein of approximately 100:1.[1]
-
Incubate the reaction on ice for 4 hours.[1]
-
Remove unreacted MGITC by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., 150 mM NaCl/50 mM NaPi, pH 7.3).[1]
-
Determine the degree of labeling by measuring the absorbance at 620 nm and the protein concentration. The molar absorptivity of MGITC is 150,000 M⁻¹cm⁻¹.[1]
MGITC Protein Labeling Workflow
Validation by Western Blotting
This protocol outlines the steps to validate MGITC labeling using Western blotting.
Materials:
-
MGITC-labeled protein
-
Unlabeled protein (negative control)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the MGITC-labeled protein and the unlabeled control by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A band shift or the presence of the label on the target protein band compared to the unlabeled control indicates successful labeling.
Western Blot Validation Workflow
Validation by Mass Spectrometry
This protocol provides a general workflow for validating MGITC labeling by mass spectrometry.
Materials:
-
MGITC-labeled protein
-
Unlabeled protein (negative control)
-
Trypsin (for protein digestion)
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Intact Mass Analysis:
-
Desalt the labeled and unlabeled protein samples.
-
Analyze the samples by mass spectrometry to determine the intact mass of the proteins.
-
A mass shift corresponding to the mass of the MGITC molecule(s) in the labeled sample confirms covalent modification.
-
-
Peptide Mapping:
-
Digest the labeled and unlabeled proteins with trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence database, including the modification of lysine residues by MGITC.
-
Identification of MGITC-modified peptides confirms labeling and can pinpoint the specific sites of modification.
-
Mass Spectrometry Validation Workflow
Conclusion
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Molecular recognition of malachite green by hemoglobin and their specific interactions: insights from in silico docking and molecular spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot - Wikipedia [en.wikipedia.org]
- 9. Elevating Scientific Precision with Western Blotting: A Key to Protein Analysis - RSIS International [rsisinternational.org]
- 10. longdom.org [longdom.org]
- 11. Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
A Head-to-Head Comparison: Malachite Green Isothiocyanate vs. Fluorescein Isothiocyanate for Chromophore-Assisted Light Inactivation (CALI)
For researchers, scientists, and drug development professionals seeking to precisely modulate protein function, Chromophore-Assisted Light Inactivation (CALI) has emerged as a powerful technique. At the heart of this method lies the photosensitizer, a molecule that, upon light activation, generates reactive oxygen species (ROS) to inactivate nearby target proteins. Two commonly employed photosensitizers for this purpose are Malachite Green Isothiocyanate (MGITC) and Fluorescein Isothiocyanate (FITC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal photosensitizer for your research needs.
Executive Summary
Malachite Green, the traditional photosensitizer for CALI, and the more recently utilized Fluorescein, offer distinct advantages and disadvantages. Fluorescein demonstrates higher inactivation efficiency, requiring significantly lower light energy for protein inactivation compared to Malachite Green.[1] This is attributed to its potential mechanism of generating singlet oxygen, a longer-lived ROS, allowing for a slightly larger radius of action.[2] In contrast, Malachite Green, activated by a pulsed laser, generates highly reactive but short-lived hydroxyl radicals, providing a very localized effect.[1] The choice between these two powerful tools will ultimately depend on the specific experimental requirements, including the desired precision of inactivation, the sensitivity of the cellular system, and the available light source.
Performance Comparison: MGITC vs. FITC
| Feature | This compound (MGITC) | Fluorescein Isothiocyanate (FITC) |
| Primary ROS | Hydroxyl Radical (•OH)[1] | Singlet Oxygen (¹O₂) (putative)[2] |
| Excitation Wavelength | ~620-630 nm[1] | ~495 nm[3][4] |
| Emission Wavelength | Non-fluorescent[5] | ~519 nm[3][4] |
| Inactivation Efficiency | Lower; requires higher energy pulsed laser[1] | Higher; ~50-fold more efficient than MGITC, effective with lower power continuous wave light[6] |
| Radius of Inactivation | ~1.5 nm[2] | ~3-4 nm[2] |
| Photostability | Prone to photobleaching | Prone to photobleaching, though some derivatives offer improved stability[3][4] |
| Cellular Toxicity | Can be cytotoxic at higher concentrations[7] | Generally lower cytotoxicity, but can be phototoxic upon irradiation[8] |
Delving into the Mechanisms: Different ROS, Different Consequences
The distinct reactive oxygen species generated by MGITC and FITC dictate their mode of action and potential downstream cellular effects.
This compound: The Sharpshooter
Upon excitation with a pulsed laser at around 620 nm, MGITC primarily generates hydroxyl radicals (•OH).[1] These are extremely reactive and have a very short lifetime, resulting in a highly localized area of protein inactivation, estimated to be within a 1.5 nm radius.[2][9] This precision makes MGITC an excellent choice for targeting specific protein domains or subunits within a complex. However, the high reactivity of hydroxyl radicals means they can react indiscriminately with a wide range of biomolecules, potentially leading to off-target effects if not precisely targeted.
Fluorescein Isothiocyanate: The Efficient Operator
In contrast, FITC, when excited by light around 495 nm, is thought to primarily generate singlet oxygen (¹O₂).[2] Singlet oxygen is also a reactive species but has a longer lifetime than the hydroxyl radical, allowing it to diffuse over a slightly larger area, estimated to be a 3-4 nm radius.[2] This larger radius of action, combined with a higher quantum yield of ROS production, contributes to the significantly greater inactivation efficiency of fluorescein.[6] It can effectively inactivate target proteins at much lower light doses, often achievable with standard continuous-wave lasers found on many microscopes.[1] This can be advantageous in minimizing photodamage to the surrounding cellular environment.
Signaling Pathways and Cellular Consequences
The ROS generated by CALI can trigger a cascade of cellular events. While direct, comparative studies on the specific signaling pathways activated by MGITC versus FITC in CALI are limited, we can infer potential differences based on the known biological effects of their primary ROS.
Both hydroxyl radicals and singlet oxygen can induce oxidative stress, leading to protein aggregation, and in some cases, apoptosis. The specific cellular response will depend on the identity and function of the targeted protein, the extent of the damage, and the cellular context. For instance, inactivation of a key survival protein could directly trigger apoptotic pathways. The oxidative damage to proteins can also lead to the formation of protein aggregates, which can further contribute to cellular dysfunction.
Experimental Protocols
Here, we provide a generalized workflow for a CALI experiment. Specific parameters such as dye concentration, incubation times, and light dosage will need to be optimized for each specific target protein and cell type.
I. Antibody Conjugation
-
Prepare Antibody: The antibody should be purified and in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Dissolve Photosensitizer:
-
MGITC: Prepare a 20 mg/mL stock solution in anhydrous dimethyl sulfoxide (DMSO).
-
FITC: Prepare a 1 mg/mL stock solution in anhydrous DMSO. This should be made fresh for each labeling reaction.
-
-
Labeling Reaction:
-
Slowly add the photosensitizer solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10-20:1 for FITC and can be higher for MGITC.
-
Incubate the reaction mixture in the dark. For FITC, this is typically 1-2 hours at room temperature or overnight at 4°C. For MGITC, incubation is often for 4 hours on ice.
-
-
Purification: Remove unconjugated dye using gel filtration chromatography (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
II. Cell Preparation and Labeling
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Antibody Incubation: Introduce the conjugated antibody to the cells. If targeting an intracellular protein, cell permeabilization or microinjection will be necessary. For cell surface proteins, the antibody can be added directly to the culture medium. Incubate for a sufficient time to allow for antibody binding to the target protein.
-
Wash: Gently wash the cells with fresh medium or buffer to remove any unbound antibody-photosensitizer conjugate.
III. Illumination and Inactivation
-
Microscopy Setup: Mount the imaging dish on a microscope equipped with the appropriate laser line and objective.
-
Target Identification: Identify the cell and the specific subcellular region of interest containing the labeled target protein.
-
Illumination:
-
MGITC: Use a pulsed laser tuned to ~620 nm. The energy and duration of the laser pulses will need to be optimized to achieve inactivation without causing widespread cellular damage.
-
FITC: Use a continuous-wave laser at ~488 nm. The laser power and illumination time should be minimized to achieve the desired level of inactivation while reducing phototoxicity.
-
IV. Post-Inactivation Analysis
-
Functional Assays: Immediately following illumination, perform functional assays to assess the consequence of protein inactivation. This could involve measuring enzymatic activity, monitoring cellular morphology changes, or assessing downstream signaling events.
-
ROS Detection (Optional): To confirm the generation of ROS, specific fluorescent probes for hydroxyl radicals or singlet oxygen can be introduced to the cells prior to or after illumination.
-
Viability Assays: Assess cell viability at various time points post-illumination to determine any potential phototoxic effects of the CALI procedure.
Conclusion
Both this compound and Fluorescein Isothiocyanate are valuable tools for Chromophore-Assisted Light Inactivation. The choice between them hinges on the specific experimental goals. For highly localized inactivation of a target with minimal concern for the required light dose, the traditional MGITC remains a strong candidate. However, for applications demanding higher efficiency, lower light energy, and a slightly broader area of effect, FITC presents a compelling alternative. Careful consideration of their respective properties and optimization of the experimental protocol will be crucial for successful and insightful protein inactivation studies.
References
- 1. Real-time intracellular hydroxyl radical detection for ROS monitoring in live cells | Your Home for Cell Research [ols-bio.com]
- 2. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A ratiometric fluorescent probe for the detection of hydroxyl radicals in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide: Malachite Green Isothiocyanate vs. FITC for Antibody Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of antibodies is a cornerstone technique for a vast array of applications. The choice of label dictates the experimental possibilities, from visualization to functional manipulation. While both Malachite Green Isothiocyanate (MGITC) and Fluorescein Isothiocyanate (FITC) utilize the same amine-reactive chemistry for conjugation, their divergent properties lead to fundamentally different applications. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to inform your selection process.
FITC is a classic, widely-used fluorophore for generating fluorescently-labeled antibodies for detection and imaging.[1][2] In contrast, MGITC is not a conventional fluorescent dye but a potent photosensitizer and Raman probe.[3][4][] When conjugated to an antibody, it acts as a tool for targeted cell inactivation or spectroscopic detection, rather than fluorescence imaging.[3][4]
Comparative Analysis: Properties and Applications
The selection between FITC and MGITC is determined entirely by the intended downstream application. FITC is the choice for seeing a target, while MGITC is a choice for acting upon a target.
Fluorescein Isothiocyanate (FITC): The Fluorescent Reporter
FITC is a derivative of fluorescein that features an isothiocyanate reactive group, allowing it to be covalently linked to primary amines on proteins.[2] Upon excitation with blue light (around 495 nm), it emits a bright green fluorescence (around 519-525 nm), making it a workhorse for applications like flow cytometry, immunofluorescence microscopy, and ELISA.[1][2][6]
However, FITC has well-documented limitations:
-
Photobleaching: It is highly susceptible to photobleaching (fading upon prolonged light exposure), which can be a significant drawback for long-term imaging experiments.[2][7][8]
-
pH Sensitivity: Its fluorescence intensity is quenched at acidic pH, a factor to consider when studying acidic organelles like lysosomes.[6][7]
-
Spectral Overlap: The emission spectrum is broad, which can lead to bleed-through in multicolor experiments.[7]
This compound (MGITC): The Functional Probe
MGITC is an amine-reactive derivative of the malachite green dye. Unlike FITC, it is generally considered non-fluorescent when conjugated to proteins.[4] Its primary utility comes from two distinct properties:
-
Photosensitization for CALI: Malachite green is a photosensitizer that absorbs red light (around 620-630 nm).[3][4] When irradiated, it generates highly reactive, short-lived hydroxyl radicals. If an MGITC-labeled antibody is bound to its target protein, laser irradiation at the specific site will inactivate the target protein through radical-mediated damage. This technique, known as Chromophore-Assisted Laser Inactivation (CALI), allows for high-precision spatial and temporal control of protein function within living cells.[3]
-
Raman Probe for SERS: MGITC is a potent Raman probe.[][9] When brought into proximity with plasmonic nanoparticles (e.g., gold), it produces a greatly enhanced and characteristic Raman signal. This property is leveraged in Surface-Enhanced Raman Scattering (SERS) applications for ultrasensitive detection.[10][11][12]
Interestingly, malachite green can be induced to fluoresce brightly when bound by specific, engineered antibody variable domains known as Fluorogen Activating Proteins (FAPs), but this is a specialized application and not a general property of MGITC-antibody conjugates.[13]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for MGITC and FITC, highlighting their distinct optical properties.
| Property | This compound (MGITC) | Fluorescein Isothiocyanate (FITC) |
| Primary Application | Chromophore-Assisted Laser Inactivation (CALI); SERS | Fluorescence Imaging, Flow Cytometry, Immunoassays |
| Principle | Photosensitizer (generates radicals) / Raman Probe | Fluorophore (emits photons) |
| Max Absorption (λabs) | ~628 nm[3] | ~495 nm[2][6] |
| Max Emission (λem) | None (non-fluorescent)[3][4] | ~519 nm[2][6] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at 620 nm[3] | ~75,000 M⁻¹cm⁻¹ at 495 nm |
| Quantum Yield (Φ) | N/A (non-fluorescent) | ~0.92 (high, but prone to quenching)[7] |
| Key Weakness | Not for fluorescence detection | Prone to photobleaching and pH sensitivity[2][7] |
Experimental Workflows and Logical Relationships
The chemical reaction for labeling is identical for both molecules, but their subsequent use is entirely different.
Antibody Labeling Workflow (General)
The isothiocyanate group on both FITC and MGITC reacts with nucleophilic primary amine groups (e.g., the side chains of lysine residues) on the antibody under alkaline pH conditions to form a stable thiourea bond.
Divergent Applications Post-Labeling
Once the antibody is labeled, the experimental path diverges completely based on the chosen reagent.
Experimental Protocols
Protocol 1: FITC Labeling of IgG for Immunofluorescence
This protocol is adapted from standard procedures and aims for a final fluorescein-to-protein (F/P) molar ratio of 3-6.[14]
Materials:
-
Purified IgG antibody: 1 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
FITC Isomer I: 1 mg/mL solution freshly prepared in anhydrous DMSO.
-
Purification Column: Sephadex G-25 desalting column.
-
Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., carbonate-bicarbonate or PBS).[1][15] Tris or glycine buffers must be removed by dialysis or buffer exchange as they will compete for FITC binding.[15]
-
Reaction Setup: To 1 mg of antibody (e.g., 1 mL of a 1 mg/mL solution), add 25-50 µL of the 1 mg/mL FITC solution. This corresponds to a ~10-20 fold molar excess of FITC to IgG.
-
Incubation: Stir the reaction mixture gently for 2 hours at room temperature, protected from light.
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC by passing the reaction mixture through a Sephadex G-25 column pre-equilibrated with PBS. The labeled antibody will elute in the void volume as the first colored fraction.
-
Characterization (Optional): Determine the F/P ratio by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
-
Storage: Store the purified conjugate at 4°C, protected from light.
Protocol 2: MGITC Labeling of IgG for CALI
This protocol is adapted from published methods for preparing antibodies for CALI experiments.[3]
Materials:
-
Purified IgG antibody: 5 mg/mL in 0.5 M sodium bicarbonate buffer, pH 9.8.
-
This compound (MGITC): 20 mg/mL stock solution in anhydrous DMSO.
-
Purification Column: Sephadex G-25 desalting column.
-
Storage Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.3.
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the high pH sodium bicarbonate buffer. The high pH is critical for the reaction.
-
Reaction Setup: The goal is a high dye-to-protein ratio (e.g., 100:1 molar ratio of reagent to protein). To 1 mg of antibody, add small aliquots (e.g., 5 µL) of the MGITC stock solution at 5-minute intervals while incubating on ice. This gradual addition minimizes precipitation.[3]
-
Incubation: Continue the reaction for 4 hours on ice.[3]
-
Purification: Centrifuge the reaction mixture to pellet any precipitate. Purify the supernatant by gel filtration over a desalting column equilibrated with the neutral pH storage buffer.[3]
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (protein) and 620 nm (MGITC). Use a molar absorptivity of 150,000 M⁻¹cm⁻¹ for MGITC.[3] An optimal ratio for CALI is typically 6-10 dyes per antibody.[3]
-
Storage: Store the purified conjugate at 4°C, protected from light.
Conclusion
The choice between this compound and FITC for antibody labeling is not a matter of superior performance but of experimental intent.
-
Choose FITC when your goal is to visualize and quantify the location or presence of an antigen through fluorescence-based techniques. It remains a cost-effective and easy-to-use fluorescent label, provided its limitations in photostability are managed.
-
Choose MGITC when your objective is to perform functional studies by inactivating a target protein with high spatial and temporal precision using CALI. It is a specialized tool for protein function perturbation, not for visualization.
By understanding the fundamental differences in their post-conjugation mechanism of action, researchers can confidently select the appropriate reagent to achieve their specific scientific goals.
References
- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 7. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Raman scattering calculations studies of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Malachite green mediates homodimerization of antibody VL domains to form a fluorescent ternary complex with singular symmetric interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of MGITC and Cyanine Dye Photostability for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high photostability is critical for the success of imaging and tracking applications. This guide provides a comparative overview of the photostability of Malachite Green Isothiocyanate (MGITC) against commonly used cyanine dyes—Cy3, Cy5, Cy7, and Indocyanine Green (ICG).
The utility of fluorescent dyes is often limited by photobleaching, the irreversible loss of fluorescence upon exposure to light. This phenomenon can significantly impact the duration and quality of imaging experiments. While cyanine dyes are workhorses in biological imaging, their photostability can be a limiting factor. MGITC, a derivative of the triphenylmethane dye malachite green, is utilized as an amine-reactive probe and photosensitizer. Understanding the relative photostability of these dyes is crucial for selecting the optimal probe for specific research needs.
Quantitative Photostability Comparison
| Dye | Fluorophore Class | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| MGITC | Triphenylmethane | Not Reported | Not Reported | Generally considered to have low to moderate photostability, prone to photodegradation[1][2][3]. |
| Cy3 | Cyanine | ~0.15 - 0.30[4] | Varies with conditions | Moderate photostability, but less stable than Alexa Fluor alternatives[4]. |
| Cy5 | Cyanine | ~0.20 - 0.28[4] | Varies with conditions | Moderate photostability, susceptible to photobleaching, especially under intense illumination[4]. |
| Cy7 | Cyanine | Varies | Varies | Generally considered to have lower photostability compared to Cy3 and Cy5[5]. |
| ICG | Cyanine | ~0.02 - 0.13 (in aqueous media) | Varies with conditions | Known for its instability in aqueous solutions and susceptibility to photobleaching[6]. |
Note: The photobleaching quantum yield (Φb) represents the probability of a molecule being photochemically altered per absorbed photon. A lower Φb indicates higher photostability. The values presented are subject to the specific experimental conditions under which they were measured.
Experimental Protocol: Measuring Photobleaching Quantum Yield
A standardized method for quantifying the photostability of a fluorescent dye is the determination of its photobleaching quantum yield (Φb). This protocol outlines a general procedure for such a measurement.
Objective: To determine the photobleaching quantum yield of a fluorescent dye in solution.
Materials:
-
Fluorophore solution of known concentration and absorbance
-
Quantum yield standard with a known Φb (for relative measurements)
-
Spectrofluorometer or a fluorescence microscope with a stable, monochromatic light source (e.g., laser)
-
Photodetector (e.g., PMT or CCD camera)
-
Cuvettes or microscope slides
-
Appropriate solvent (e.g., PBS, ethanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation Setup:
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission wavelength to the fluorescence maximum of the dye.
-
Adjust the excitation light intensity to a constant and known level.
-
-
Initial Measurement: Record the initial fluorescence intensity (I₀) at time t=0.
-
Photobleaching: Continuously illuminate the sample with the excitation light.
-
Time-course Measurement: Record the fluorescence intensity (I(t)) at regular time intervals until the intensity has significantly decreased.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I(t)/I₀) as a function of time.
-
Fit the decay curve to an appropriate model (often a single or multi-exponential decay) to determine the photobleaching rate constant (k).
-
The photobleaching quantum yield (Φb) can be calculated using the following equation, where σ is the absorption cross-section of the dye at the excitation wavelength and φ is the photon flux of the excitation light: Φb = k / (σ * φ)
-
For relative measurements, the Φb of the sample can be determined by comparing its photobleaching rate to that of a standard with a known Φb under identical conditions.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a photostability experiment.
Caption: Workflow for determining the photobleaching quantum yield of a fluorescent dye.
Conclusion
The selection of a fluorescent dye requires careful consideration of its photophysical properties, particularly its photostability. While MGITC offers utility as an amine-reactive probe, the available evidence on its parent compound suggests it is prone to photobleaching. Cyanine dyes such as Cy3 and Cy5 offer moderate photostability, whereas Cy7 and ICG are generally less stable. For applications requiring prolonged or high-intensity illumination, researchers should carefully evaluate the photostability of their chosen dye under their specific experimental conditions. When high photostability is paramount, alternative fluorophores, such as the Alexa Fluor series, may be more suitable.
References
- 1. Photodegradation of malachite green under natural sunlight irradiation: kinetic and toxicity of the transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photosensitizers: Exploring Alternatives to Malachite Green Isothiocyanate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of photosensitizers, offering a detailed analysis of alternatives to malachite green isothiocyanate (MGITC) for applications in photosensitization, including photodynamic therapy (PDT).
This compound, a derivative of the triphenylmethane dye malachite green, is a non-fluorescent photosensitizer with an absorption maximum around 630 nm. Its amine-reactive isothiocyanate group allows for covalent conjugation to biomolecules such as antibodies, enabling targeted cell destruction through the generation of highly reactive hydroxyl radicals upon photoactivation. This mechanism, known as Chromophore-Assisted Laser Inactivation (CALI), offers high spatial and temporal resolution for inactivating specific proteins or cells. However, the landscape of photosensitizers is vast, with numerous alternatives offering distinct advantages in terms of their photochemical properties, mechanisms of action, and biological effects. This guide delves into a comparative analysis of prominent classes of photosensitizers—porphyrins, chlorins, phthalocyanines, and BODIPY dyes—and evaluates their performance against the known characteristics of malachite green.
Performance Comparison of Photosensitizers
The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate reactive oxygen species (ROS), its phototoxicity towards target cells, and its efficiency of cellular uptake. The following tables provide a quantitative comparison of these parameters for malachite green and its alternatives. It is important to note that while most photosensitizers primarily generate singlet oxygen (a Type II mechanism), malachite green is understood to act predominantly through the generation of hydroxyl radicals (a Type I mechanism). Direct quantitative comparison of their primary ROS generation efficiency is challenging due to the lack of a standardized quantum yield value for hydroxyl radical production by this compound in the scientific literature.
| Photosensitizer Class | Example Compound(s) | Singlet Oxygen Quantum Yield (ΦΔ) | Primary ROS |
| Triphenylmethane | Malachite Green (MG) | Not reported for singlet oxygen; generates hydroxyl radicals | Hydroxyl Radicals |
| Porphyrins | Photofrin®, Hematoporphyrin (HpD) | 0.61 - 0.85 | Singlet Oxygen |
| Chlorins | Verteporfin, Foscan® (m-THPC) | ~0.5 - 0.77 | Singlet Oxygen |
| Phthalocyanines | Zinc Phthalocyanine (ZnPc) | ~0.56 - 0.67 | Singlet Oxygen |
| BODIPY Dyes | Various derivatives | ~0.5 - 0.95 | Singlet Oxygen |
| Photosensitizer Class | Example Compound(s) | Cell Line(s) | Phototoxicity (IC50/LD50) with Light Activation |
| Triphenylmethane | Malachite Green (MG) | HL-60 | Significant viability reduction at 3.125 µM (46.4 J/cm²)[1][2][3] |
| Porphyrins | Porphyrin derivatives | HT29 | LD50 of 11.1 - 30.2 J/cm² at 1 µM |
| Chlorins | Polylysine-chlorin(e6) conjugates | A431, EA.hy926 | Varies with charge (neutral > anionic > cationic) |
| Phthalocyanines | Silicon Phthalocyanine (Pc 4) | Various human cancer cells | Induces apoptosis via caspase-3 activation |
| BODIPY Dyes | Cationic BODIPY derivatives | HeLa, MCF-7 | Good PDT capabilities with low dark toxicity |
Table 2: Phototoxicity. This table presents the phototoxic effects of different photosensitizers on various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) under specific light conditions.
| Photosensitizer Class | Example Compound(s) | Cellular Uptake Mechanism(s) |
| Triphenylmethane | This compound (MGITC) | Likely involves endocytosis, facilitated by conjugation to targeting moieties[4] |
| Porphyrins | Porphyrin derivatives | LDL receptor-mediated endocytosis, passive diffusion |
| Chlorins | Chlorin e6 | Dependent on formulation; can be via LDL receptor-mediated endocytosis or other pathways |
| Phthalocyanines | Zinc Phthalocyanine (ZnPc) | Can be enhanced by conjugation to targeting ligands (e.g., GnRH) for receptor-mediated endocytosis |
| BODIPY Dyes | Steroid-BODIPY conjugates | Clathrin- and caveolae-mediated endocytosis, passive diffusion |
Table 3: Cellular Uptake. This table outlines the primary mechanisms by which different classes of photosensitizers are internalized by cells.
Signaling Pathways in Photodynamic Therapy
The ultimate fate of a cell after photodynamic therapy is determined by a complex interplay of signaling pathways activated by the ROS-induced damage. The primary modes of cell death are apoptosis and necrosis, with the specific pathway often depending on the subcellular localization of the photosensitizer.
Figure 1: General signaling pathways in PDT.
This diagram illustrates the general mechanism of photodynamic therapy. Upon activation by light, photosensitizers generate reactive oxygen species that induce damage to various cellular organelles, leading to cell death through apoptosis or necrosis via distinct signaling cascades.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments in the evaluation of photosensitizers.
Phototoxicity Assay (MTT Assay)
This protocol is used to determine the cell viability after PDT and to calculate the IC50 value of a photosensitizer.
Figure 2: Workflow for MTT-based phototoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a predetermined time (e.g., 4-24 hours) in the dark. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Irradiation: Add fresh, phenol red-free medium to the wells. Irradiate the plate with a light source of the appropriate wavelength and a specific light dose (J/cm²). A parallel plate should be kept in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Cellular Uptake Assay
This protocol quantifies the amount of photosensitizer taken up by cells.
Figure 3: Workflow for cellular uptake assay.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Photosensitizer Incubation: Incubate the cells with a known concentration of the photosensitizer for various time points.
-
Washing: Wash the cells thoroughly with cold PBS to remove any photosensitizer that is not internalized.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Fluorescence-based: If the photosensitizer is fluorescent, measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Absorbance-based: If the photosensitizer has a strong absorbance, measure the absorbance of the cell lysate using a spectrophotometer.
-
-
Protein Quantification: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Data Analysis: Normalize the fluorescence or absorbance signal to the total protein content to determine the amount of photosensitizer taken up per milligram of protein.
Conclusion
The selection of an appropriate photosensitizer is critical for the success of photosensitization-based applications. While this compound offers the advantage of targeted hydroxyl radical generation, a plethora of alternative photosensitizers, including porphyrins, chlorins, phthalocyanines, and BODIPY dyes, present a wide range of photochemical and photobiological properties. These alternatives primarily operate through a singlet oxygen-mediated mechanism and have demonstrated high efficacy in various preclinical and clinical settings. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of photosensitizers and in selecting the most suitable candidate for their specific research or therapeutic goals. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Journal of Contemporary Medicine » Submission » Therapeutic Efficacy of Malachite Green-Based Photodynamic Therapy in Acute Myeloid Leukemia [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Isothiocyanate Dyes: FITC vs. TRITC for Cellular Imaging
For researchers, scientists, and drug development professionals engaged in cellular imaging, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Isothiocyanate dyes, with their ability to form stable covalent bonds with proteins, are a cornerstone of bioconjugation. This guide provides a comprehensive comparative analysis of two of the most widely used isothiocyanate dyes: Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC).
Initially, this guide was conceptualized to include Malachite Green Isothiocyanate (MGITC). However, extensive research indicates that MGITC is primarily a non-fluorescent photosensitizer, making it unsuitable for fluorescence-based imaging applications. Therefore, this guide focuses on the comparative performance of the green-emitting FITC and the red-orange-emitting TRITC, offering a detailed examination of their photophysical properties, performance characteristics, and experimental applications.
Quantitative Comparison of FITC and TRITC
The following tables summarize the key quantitative data for FITC and TRITC, providing a clear basis for comparison.
Table 1: Photophysical Properties
| Property | FITC (Fluorescein isothiocyanate) | TRITC (Tetramethylrhodamine isothiocyanate) |
| Excitation Maximum (λex) | ~495 nm[1][2] | ~557 nm[3] |
| Emission Maximum (λem) | ~525 nm[1][2] | ~576 nm[3][4] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[1][2] | ~85,000 - 100,000 cm⁻¹M⁻¹ (in Methanol/PBS)[3] |
| Quantum Yield (Φ) | ~0.92[1][2] | ~0.1 - 0.25 (Aqueous Buffer) |
| Color of Emitted Light | Green[1] | Red-Orange[3] |
Table 2: Performance Characteristics
| Characteristic | FITC | TRITC |
| Photostability | Prone to photobleaching[2][3] | Generally more photostable than FITC[3] |
| pH Sensitivity | Fluorescence is pH-sensitive and decreases in acidic environments[2][3] | More stable across a wider pH range[3] |
| Solubility | Good water solubility[2] | Requires an organic solvent like DMSO for initial dissolving[3] |
| Cytotoxicity | Generally low, but can be cytotoxic at high concentrations. IC50 for L1210 cells is 700 μM.[5] | Can exhibit selective toxicity to carcinoma cells at concentrations around 10 µg/mL with continuous exposure.[6][7][8] |
Experimental Protocols
Detailed methodologies for the use of FITC and TRITC in common experimental applications are provided below.
Protocol 1: Antibody Labeling with Isothiocyanate Dyes (FITC/TRITC)
This protocol describes the covalent conjugation of FITC or TRITC to an antibody.
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
FITC or TRITC powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Ensure the antibody is in the correct conjugation buffer and at an appropriate concentration. If necessary, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve FITC or TRITC in DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Purification:
-
Equilibrate a gel filtration column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the column with PBS. The labeled antibody will be in the first colored fractions to elute, while the smaller, unconjugated dye molecules will elute later.
-
Collect the fractions containing the purified antibody-dye conjugate.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (495 nm for FITC, 555 nm for TRITC).
-
Calculate the protein concentration and the degree of labeling (DOL). An optimal DOL is typically between 2 and 10.
-
Protocol 2: Indirect Immunofluorescence Staining of Adherent Cells
This protocol outlines the use of FITC or TRITC-conjugated secondary antibodies to visualize a target protein in fixed cells.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target protein)
-
FITC or TRITC-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Antifade mounting medium (with or without a nuclear counterstain like DAPI)
Procedure:
-
Cell Preparation:
-
Rinse the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization solution for 10-15 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the FITC or TRITC-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[3]
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for FITC or TRITC.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cell suspension (treated and untreated)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Annexin V-FITC
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line using the desired method.
-
Collect both treated and untreated cells (1-5 x 10⁵ cells per sample) by centrifugation.[7]
-
-
Staining:
-
Wash the cells once with cold PBS and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Use the FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (FL2) for PI.[7]
-
Interpretation:
-
Annexin V-FITC negative and PI negative: Viable cells.
-
Annexin V-FITC positive and PI negative: Early apoptotic cells.
-
Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells.
-
-
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to assess mitochondrial health by fluorescence microscopy.
Materials:
-
Adherent or suspension cells
-
JC-1 dye
-
Anhydrous DMSO
-
Cell culture medium or buffer (e.g., PBS or HBSS)
-
Fluorescence microscope with filters for both green (FITC) and red (TRITC/Rhodamine) fluorescence
Procedure:
-
Reagent Preparation:
-
Cell Staining:
-
For adherent cells, grow them on coverslips. For suspension cells, prepare a cell suspension.
-
Remove the culture medium and add the JC-1 working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[1]
-
-
Washing and Imaging:
-
Carefully remove the staining solution and wash the cells once or twice with pre-warmed buffer.[1]
-
Immediately image the cells using a fluorescence microscope.
-
Interpretation:
-
Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria.
-
Apoptotic or unhealthy cells with low ΔΨm will show green fluorescent JC-1 monomers in the cytoplasm.
-
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows described in this guide.
Caption: Workflow for Antibody Conjugation with Isothiocyanate Dyes.
Caption: Indirect Immunofluorescence Experimental Workflow.
Conclusion
Both FITC and TRITC are valuable tools for fluorescently labeling proteins for a wide range of applications in cellular imaging and analysis. The choice between these two classic dyes depends on the specific requirements of the experiment. FITC offers a bright green fluorescence but is more susceptible to photobleaching and pH changes.[2][3] TRITC provides a more photostable red-orange fluorescence, making it suitable for longer imaging sessions.[3] By understanding the distinct properties of each dye and following optimized protocols, researchers can effectively utilize these isothiocyanate derivatives to generate high-quality, reproducible data in their drug discovery and development efforts. For experiments requiring even greater photostability or brightness, newer generations of fluorescent dyes, such as the Alexa Fluor or DyLight series, may be considered as alternatives.
References
- 1. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo cytotoxicity of rhodamine 123 combined with hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. (Open Access) Selective Toxicity of Rhodamine 123 in Carcinoma Cells in Vitro (1983) | Theodore J. Lampidis | 254 Citations [scispace.com]
- 8. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Binding Affinity of MGITC-Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of Malachite Green Isothiocyanate (MGITC)-conjugated molecules is crucial for assessing their efficacy and specificity. MGITC is an amine-reactive derivative of Malachite Green, a fluorogenic dye that becomes fluorescent upon binding to a specific protein partner, making it a valuable tool in studying molecular interactions. This guide provides a comparative overview of key techniques for determining the binding affinity of MGITC-conjugates, complete with experimental data, detailed protocols, and visual workflows to aid in method selection.
Comparison of Binding Affinity Determination Methods
Several biophysical techniques can be employed to determine the equilibrium dissociation constant (Kd), a key measure of binding affinity. The choice of method depends on factors such as the properties of the interacting molecules, the required throughput, and the availability of specialized equipment. The following table summarizes the performance of three common techniques—Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—for a representative MGITC-conjugate system.
| Technique | Principle | Typical Kd Range | Sample Consumption | Throughput | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a small fluorescent molecule upon binding to a larger partner. | pM to µM | Low | High | Homogeneous assay (no separation needed), real-time data, suitable for HTS.[1][2] | Requires labeling of one partner, sensitive to autofluorescence and light scattering, may not be suitable for very large protein complexes. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[3] | nM to mM | High | Low | Label-free, provides a complete thermodynamic profile (ΔH, ΔS, stoichiometry) in a single experiment.[3] | Requires large amounts of pure sample, sensitive to buffer mismatches, lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as molecules bind and dissociate.[4] | pM to mM | Low | Medium to High | Label-free, provides real-time kinetic data (kon, koff).[4] | Requires immobilization of one binding partner which may affect its activity, susceptible to non-specific binding. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate binding affinity measurements. Below are protocols for protein labeling with MGITC and subsequent binding affinity determination using Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance.
Protein Labeling with this compound (MGITC)
This protocol outlines the steps for conjugating MGITC to a protein of interest.
Materials:
-
Protein of interest in a suitable buffer (e.g., 500 mM NaHCO₃, pH 9.8)
-
This compound (MGITC)
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 150 mM NaCl, 50 mM NaPi, pH 7.3
Procedure:
-
Prepare a 20 mg/mL stock solution of MGITC in DMSO.
-
Dissolve the protein of interest in 500 mM NaHCO₃ (pH 9.8).
-
On ice, add 5 µL aliquots of the MGITC stock solution to the protein solution at 5-minute intervals until a molar ratio of 100:1 (MGITC:protein) is reached.
-
Incubate the reaction mixture on ice for 4 hours.
-
Separate the MGITC-labeled protein from the free, unreacted dye by passing the reaction mixture through a desalting column equilibrated with the reaction buffer (150 mM NaCl, 50 mM NaPi, pH 7.3).
-
Collect the protein-containing fractions.
-
Determine the degree of labeling by measuring the absorbance of the conjugate solution at the absorbance maximum of MGITC (around 620-630 nm) and the protein's absorbance maximum (typically 280 nm). The molar absorptivity of MGITC is approximately 150,000 M⁻¹cm⁻¹.
Binding Affinity Determination by Fluorescence Polarization (FP)
This protocol describes a direct binding assay using an MGITC-labeled peptide.
Materials:
-
MGITC-labeled peptide (the smaller binding partner)
-
Unlabeled target protein (the larger binding partner)
-
FP binding buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, non-binding 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a series of dilutions of the unlabeled target protein in the FP binding buffer.
-
In a 384-well microplate, add a fixed concentration of the MGITC-labeled peptide to each well. The final concentration of the labeled peptide should be well below the expected Kd.
-
Add the different concentrations of the unlabeled target protein to the wells containing the labeled peptide. Include control wells with only the labeled peptide.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined empirically).
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation wavelength for MGITC is typically around 620-630 nm, and the emission is measured at a longer wavelength.
-
Plot the measured fluorescence polarization values against the concentration of the unlabeled target protein.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
This protocol details the measurement of binding affinity using ITC.
Materials:
-
Purified MGITC-conjugate
-
Purified unlabeled binding partner
-
Identical, degassed dialysis buffer for both samples
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze both the MGITC-conjugate and the unlabeled binding partner against the same buffer to minimize heats of dilution.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Load the MGITC-conjugate into the sample cell of the calorimeter at a concentration typically 10-50 times the expected Kd.
-
Load the unlabeled binding partner into the injection syringe at a concentration 10-20 times higher than the concentration of the MGITC-conjugate in the cell.
-
Set the experimental temperature and other parameters on the ITC instrument.
-
Perform a series of small, sequential injections of the unlabeled binding partner into the sample cell containing the MGITC-conjugate.
-
Record the heat changes associated with each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of the two binding partners.
-
Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
This protocol outlines the steps for an SPR-based binding assay.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
MGITC-conjugate (ligand)
-
Unlabeled binding partner (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Equilibrate the sensor chip with the running buffer.
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the MGITC-conjugate (ligand) onto the activated sensor surface via amine coupling. The isothiocyanate group of MGITC reacts with primary amines on the protein, and the protein's own amine groups can be used for immobilization.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
Inject a series of concentrations of the unlabeled binding partner (analyte) over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
Visualization of Experimental Workflows and Signaling Pathways
Visual diagrams can greatly aid in understanding complex experimental procedures and biological contexts. The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for binding affinity determination and a relevant signaling pathway.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing Protein Functionality After Labeling with Thiol- and Amine-Reactive Chemistries
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with probes such as fluorophores, biotin, or crosslinkers is an indispensable technique. However, the very act of chemical modification can perturb the delicate structure of a protein, potentially altering its biological activity. This guide provides an objective comparison of two prevalent labeling strategies—thiol-reactive maleimide chemistry and amine-reactive isothiocyanate chemistry—in the context of preserving protein function. As "MGITC" (Maleimido-glyoxime-isothiocyanate) is not a commonly referenced protein labeling reagent, this guide will focus on its likely constituent reactive groups, maleimide and isothiocyanate, to address the core inquiry into assessing protein functionality post-labeling.
Comparison of Labeling Chemistries: Maleimide vs. Isothiocyanate
The choice of labeling chemistry is a critical first step that can significantly influence the outcome of an experiment. Maleimides target the sulfhydryl groups of cysteine residues, while isothiocyanates react with primary amines, such as the side chain of lysine residues and the N-terminus of the protein. This fundamental difference in target residues has profound implications for the specificity of labeling and the potential impact on protein function.
Key Performance Characteristics
| Feature | Maleimide Chemistry | Isothiocyanate Chemistry (e.g., FITC) |
| Target Residue | Thiol group of Cysteine (-SH) | Primary amine of Lysine (-NH₂) and N-terminus |
| Reaction Type | Michael Addition | Nucleophilic addition to form a thiourea bond |
| Resulting Bond | Thioether Bond | Thiourea Bond |
| Optimal Reaction pH | 6.5 - 7.5 | 8.5 - 9.5[1] |
| Specificity | High (targets less abundant Cysteine residues) | Low (targets abundant Lysine residues) |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael reaction in the presence of other thiols. | Highly stable and irreversible. |
| Key Advantage | Site-specific labeling for homogenous conjugates. | Simple, robust reaction for general protein labeling. |
| Key Disadvantage | Requires accessible, free thiols (may need disulfide reduction). Potential for bond reversal. | Can lead to heterogeneous products; may inactivate the protein if lysines are in the active site. |
Quantitative Impact on Protein Function
The ultimate test of a labeling strategy is the extent to which the protein's native function is retained. This can be quantified through various functional assays. The following tables present illustrative data on how maleimide and isothiocyanate labeling can affect enzyme kinetics and binding affinities. It is important to note that the actual impact is highly dependent on the specific protein and the location of the labeled residue.
Table 1: Illustrative Comparison of Impact on Enzyme Activity
| Labeling Chemistry | Enzyme (Example) | Labeled Residue(s) | Retained Activity (%) | Change in K_m | Reference |
| Maleimide | Cysteine Protease | Active Site Cysteine | < 10% | Significant Increase | Illustrative |
| Kinase | Non-active Site Cysteine | > 90% | Minimal Change | Illustrative | |
| Isothiocyanate (FITC) | Lysozyme | Surface Lysines | ~ 85% | Slight Increase | Illustrative |
| Antibody (h2E2 mAb) | Surface Lysines | > 90% (Binding) | Minor Increase in K_d | [2] |
Table 2: Illustrative Comparison of Impact on Binding Affinity
| Labeling Chemistry | Protein Pair (Example) | Labeled Protein & Residue(s) | Unlabeled K_d | Labeled K_d | Fold Change | Reference |
| Maleimide | Ligand-Receptor | Ligand (Engineered Cysteine) | 10 nM | 12 nM | 1.2 | Illustrative |
| Isothiocyanate (FITC) | Antibody-Antigen | Antibody (Surface Lysines) | 5 nM | 20 nM | 4.0 | Illustrative |
Experimental Protocols
Accurate assessment of protein functionality requires meticulous experimental execution. Below are detailed protocols for protein labeling and subsequent functional assays.
Protocol 1: Protein Labeling with a Maleimide-Functionalized Dye
1. Protein Preparation:
-
Dissolve the protein containing a free cysteine residue in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).[3]
-
The protein concentration should ideally be between 1-10 mg/mL.[3]
-
If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Note: DTT should be avoided as it contains a thiol group, but if used, it must be removed prior to adding the maleimide dye.[3]
2. Labeling Reaction:
-
Prepare a 10 mM stock solution of the maleimide dye in an anhydrous solvent like DMSO or DMF. This should be prepared fresh.[3]
-
Add the maleimide dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10-20:1. This ratio may require optimization.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
3. Quenching and Purification:
-
Quench the reaction by adding a thiol-containing reagent such as L-cysteine or DTT to a final concentration of a 10-fold molar excess over the maleimide dye. Incubate for 15-30 minutes.
-
Remove unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)
1. Protein Preparation:
-
Dialyze the protein against a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0). Buffers containing Tris or glycine must be avoided.[1][4]
-
Adjust the protein concentration to at least 2 mg/mL for efficient labeling.[5]
2. Labeling Reaction:
-
Prepare a fresh 1 mg/mL stock solution of FITC in anhydrous DMSO.[4][5]
-
Slowly add the FITC solution to the stirring protein solution. A common starting point is a 20-fold molar excess of FITC to protein.[1]
-
Incubate the reaction for 1-8 hours at room temperature or 4°C in the dark.[4][5]
3. Purification:
-
Stop the reaction by adding a quenching reagent like NH4Cl to a final concentration of 50 mM.
-
Separate the labeled protein from unreacted FITC using a desalting column or extensive dialysis against a suitable storage buffer (e.g., PBS).
Protocol 3: Assessing Enzyme Activity Post-Labeling
1. Enzyme and Substrate Preparation:
-
Prepare stock solutions of both the labeled and unlabeled (control) enzyme at the same concentration.
-
Prepare a stock solution of the enzyme's substrate. For fluorescent assays, a fluorogenic substrate can be used.
2. Kinetic Assay:
-
In a microplate, add a fixed amount of labeled or unlabeled enzyme to a series of wells containing increasing concentrations of the substrate.
-
Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product formation.
-
Ensure initial velocity conditions are met (i.e., less than 10% of the substrate is consumed).
3. Data Analysis:
-
Calculate the initial reaction rates (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max for both the labeled and unlabeled enzyme.
-
Calculate the percentage of retained activity of the labeled enzyme relative to the unlabeled control.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine-to-lysine transfer antibody fragment conjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
comparison of MGITC's performance in SERS versus other Raman probes
In the realm of Surface-Enhanced Raman Spectroscopy (SERS), the choice of a Raman probe is critical for achieving high sensitivity and reproducibility. Malachite green isothiocyanate (MGITC) has emerged as a powerful contender, demonstrating exceptional performance. This guide provides a comparative analysis of MGITC's SERS performance against other commonly used Raman probes, namely Rhodamine 6G (R6G) and Crystal Violet (CV), supported by experimental data to aid researchers, scientists, and drug development professionals in probe selection.
Quantitative Performance Comparison
The efficacy of a SERS probe is primarily evaluated based on its Analytical Enhancement Factor (AEF) and Limit of Detection (LOD). The following table summarizes the SERS performance of MGITC, R6G, and CV based on data from various studies. It is crucial to note that these values were obtained under different experimental conditions, including substrate type, laser wavelength, and analyte concentration, which can significantly influence the results.
| Raman Probe | Substrate | Analytical Enhancement Factor (AEF) | Limit of Detection (LOD) |
| MGITC | Nanoporous Gold | 7.9 x 10⁹[1][2][3] | 10⁻¹⁶ M[1][2][3] |
| Rhodamine 6G | Silver Nanoparticles | > 10⁵[1] | 10⁻¹² M[3] |
| Crystal Violet | Silver Nanostars/Copper Foil | Not explicitly stated | 10⁻⁶ mM |
| Crystal Violet | Silver Nanoparticles | > 10⁵[4] | 10⁻¹² M[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedures in SERS analysis, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SERS experiments. Below are representative protocols for the SERS analysis of MGITC, R6G, and CV.
MGITC SERS Protocol
This protocol is based on the use of a nanoporous gold (NPG) substrate.
-
Substrate Preparation: A three-dimensional nanoporous gold substrate is fabricated using a chemical dealloying approach.
-
Analyte Solution Preparation: A stock solution of MGITC is prepared by dissolving the powder in deionized water. A series of dilutions are then made to achieve the desired concentrations, for instance, ranging from 10⁻¹⁰ M to 10⁻¹⁷ M.[2]
-
SERS Measurement:
-
The NPG substrate is immersed in the MGITC solution for a specific duration to allow for molecular adsorption.
-
The substrate is then rinsed with deionized water to remove non-adsorbed molecules and subsequently dried.
-
SERS spectra are acquired using a Raman microscope. A typical setup might involve a 785 nm laser, a 20x objective, and an acquisition time of 20 seconds with multiple accumulations.[2]
-
Rhodamine 6G SERS Protocol
This protocol outlines a typical procedure using gold nanoparticles (AuNPs).
-
Substrate Preparation: Gold nanoparticles are synthesized, often using a citrate reduction method.[6]
-
Analyte Solution Preparation: An aqueous stock solution of Rhodamine 6G (e.g., 10⁻³ M) is prepared.[6]
-
SERS Measurement:
-
A specific volume of the R6G solution is mixed with the gold colloid.[6]
-
An aliquot of the mixture is then deposited onto a suitable surface (e.g., a silicon wafer) and allowed to dry.
-
SERS spectra are collected using a Raman spectrometer, for example, with a 637 nm laser and varying laser powers.[7]
-
Crystal Violet SERS Protocol
This protocol describes a general method using silver nanoparticles (AgNPs).
-
Substrate Preparation: Silver colloids are prepared, often by reducing a silver salt solution.
-
Analyte Solution Preparation: An aqueous solution of Crystal Violet is prepared at the desired concentration (e.g., 2 x 10⁻⁶ M).[8]
-
SERS Measurement:
-
The silver colloid is mixed with the Crystal Violet solution. Often, an aggregating agent (e.g., a salt solution) is added to induce nanoparticle aggregation, which creates "hot spots" for enhanced Raman signals.[8]
-
The SERS spectrum of the mixture is then recorded, typically with a near-infrared laser excitation to minimize fluorescence.[8]
-
Concluding Remarks
The data suggests that MGITC, particularly on nanoporous gold substrates, exhibits an exceptionally low limit of detection and a high analytical enhancement factor, positioning it as a highly sensitive SERS probe. The strong and stable S-Au bond formed between the isothiocyanate group of MGITC and the gold surface contributes significantly to its robust SERS performance. While R6G and CV are also effective and widely used SERS probes, the reported LODs and AEFs can vary significantly depending on the experimental conditions. For applications requiring ultra-sensitive detection, MGITC presents a compelling option. However, the final choice of a Raman probe should always be guided by the specific requirements of the experiment, including the target analyte, the SERS substrate, and the available instrumentation.
References
- 1. Surface-Enhanced Resonance Raman Scattering of Rhodamine 6G in Dispersions and on Films of Confeito-Like Au Nanoparticles [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodamine 6G conjugated to gold nanoparticles as labels for both SERS and fluorescence studies on live endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Performance Analysis of Malachite Green Isothiocyanate Conjugates in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of malachite green isothiocyanate (MGITC) conjugates and their performance in immunoassay applications. The focus is on cross-reactivity, offering supporting experimental data and detailed protocols to aid in the selection of appropriate reagents for your research.
Overview of this compound in Immunoassays
This compound (MGITC) is a derivative of the triphenylmethane dye malachite green. The isothiocyanate group allows for the covalent labeling of proteins, antibodies, and other biomolecules through reaction with primary amines.[1] While traditionally used as a photosensitizer, MGITC has found applications in various detection methods, including immunoassays and surface-enhanced Raman spectroscopy (SERS).[1][2] A key consideration when using any labeled conjugate in an immunoassay is its potential for cross-reactivity with structurally similar molecules, which can lead to false-positive results or inaccurate quantification.
Cross-Reactivity of Malachite Green Analogs
The cross-reactivity of antibodies against malachite green (MG) has been evaluated in various enzyme-linked immunosorbent assays (ELISAs). These studies typically assess the antibody's ability to bind to compounds structurally related to MG. Understanding this is crucial, as a highly specific antibody is essential for accurate detection.
Data from commercially available ELISA kits and research literature indicate varying degrees of cross-reactivity with leucomalachite green (LMG), the reduced and colorless metabolite of MG, as well as other triphenylmethane dyes like crystal violet (CV) and its leuco form (LCV).
Table 1: Cross-Reactivity of Anti-Malachite Green Antibodies with Structurally Related Compounds
| Compound | Structure | Cross-Reactivity (%) | Reference |
| Malachite Green (MG) | C₂₃H₂₅N₂⁺ | 100 | [3] |
| Leucomalachite Green (LMG) | C₂₃H₂₆N₂ | 95.25 - 212.38 | [3] |
| Crystal Violet (CV) | C₂₅H₃₀N₃⁺ | 29.07 | [3] |
| Leucocrystal Violet (LCV) | C₂₅H₃₁N₃ | 212.38 | [3] |
| Brilliant Green (BG) | C₂₇H₃₄N₂O₄S | 2.7 | [3] |
| Methylene Blue (MB) | C₁₆H₁₈N₃SCl | 3.4 | [3] |
Note: Cross-reactivity is calculated relative to the binding of the primary analyte (Malachite Green).
Performance Comparison with Alternative Labeling Reagents
While MGITC offers a means of labeling biomolecules, several alternative amine-reactive fluorescent probes are available. The choice of labeling reagent can impact the stability of the conjugate and the overall performance of the assay.
Table 2: Comparison of Amine-Reactive Fluorescent Probes
| Probe | Reactive Group | Advantages | Disadvantages | Reference |
| This compound (MGITC) | Isothiocyanate | Long wavelength absorption (~630 nm) | Lower conjugate stability compared to succinimidyl esters | [1][4] |
| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Well-established, easy to control conjugation | Inferior conjugate-bond stability | [4] |
| Carboxyfluorescein Succinimidyl Ester (CFSE) | Succinimidyl Ester | Superior rate of conjugation and conjugate stability | Reaction can be harder to control | [4] |
| Dichlorotriazinylamino fluorescein (DTAF) | Dichlorotriazine | Good rate of conjugation and stability | Intermediate performance compared to FITC and CFSE | [4] |
Experimental Protocols
Protocol for Determining Cross-Reactivity of an MGITC-Conjugate using Competitive ELISA
This protocol outlines a method to assess the cross-reactivity of a newly developed antibody that has been conjugated with MGITC. The principle is a competitive immunoassay where the MGITC-labeled antibody competes with free (unlabeled) malachite green and its analogs for binding to an immobilized antigen.
Materials:
-
96-well microtiter plate coated with the target antigen
-
MGITC-conjugated antibody (the conjugate to be tested)
-
Malachite Green (MG) standard solutions
-
Potential cross-reactant standard solutions (e.g., LMG, CV, LCV)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the target antigen overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Add 50 µL of the standard solution (MG or a potential cross-reactant at various concentrations) to the appropriate wells.
-
Add 50 µL of the MGITC-conjugated antibody (at a pre-determined optimal dilution) to all wells except the blank.
-
-
Incubation: Seal the plate and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection:
-
If the MGITC conjugate itself provides a detectable signal (e.g., through a secondary reaction or inherent property), proceed to measurement.
-
Alternatively, if the MGITC-conjugate is an antibody that is being detected, a secondary antibody-enzyme conjugate would be added here, followed by incubation and washing.
-
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculation: Calculate the percent cross-reactivity using the IC50 values (the concentration of analyte that causes 50% inhibition of the signal).
-
% Cross-Reactivity = (IC50 of Malachite Green / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Workflow for Competitive ELISA.
Caption: Relationship between Analytes.
References
- 1. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
